4-(Trifluoromethylthio)phenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDKCZMYQOSTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380703 | |
| Record name | 4-(Trifluoromethylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243977-23-3 | |
| Record name | 4-[(Trifluoromethyl)thio]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243977-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethylthio)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trifluoromethyl)thio]phenylacetic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-(Trifluoromethylthio)phenylacetic acid
An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenylacetic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound. The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a critical strategy in modern medicinal and agrochemical research, imparting unique electronic and metabolic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the practical application and significance of this versatile chemical building block.
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety
This compound is a specialized aromatic carboxylic acid that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules. Its structure combines the reactive carboxylic acid functionality of a phenylacetic acid core with the potent electronic and steric influence of a para-substituted trifluoromethylthio (SCF₃) group.
The SCF₃ group is a powerful bioisostere for other functionalities and is known to profoundly enhance key drug-like properties. Unlike its oxygenated counterpart, the trifluoromethoxy (OCF₃) group, the SCF₃ moiety offers a distinct electronic profile and increased lipophilicity. These characteristics are highly desirable in drug discovery, where they can lead to improved metabolic stability, enhanced membrane permeability, and stronger target binding affinity.[1] This guide will delve into the core properties of this compound, providing the technical foundation necessary for its effective utilization in research and development.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O₂S | [2][3][4] |
| Molecular Weight | 236.21 g/mol | [2][4][5] |
| CAS Number | 243977-23-3; 102582-93-4 | [2][3][6] |
| Melting Point | 114-118 °C | [4][6] |
| Boiling Point | ~252-316 °C (Predicted) | [4][6] |
| pKa | ~3.36 (Predicted) | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [2] |
Discussion of Properties:
-
Molecular Structure and Weight: The molecular formula and weight are foundational for all stoichiometric calculations in synthesis and for high-resolution mass spectrometry-based structural confirmation.
-
Melting Point: The defined melting range of 114-118 °C indicates a crystalline solid at room temperature and serves as a primary indicator of purity. A sharp melting range is characteristic of a highly pure compound.
-
Acidity (pKa): The predicted pKa of ~3.36 is a critical parameter for understanding the compound's behavior in different pH environments.[6] This value, which is lower than that of unsubstituted phenylacetic acid (pKa ≈ 4.31), is influenced by the electron-withdrawing nature of the SCF₃ group.[8] This increased acidity affects its solubility in aqueous media and its reactivity in base-mediated reactions.
-
CAS Number: It is important to note that multiple CAS numbers may be associated with this compound in different commercial and chemical databases. Researchers should verify the specific identifier with their supplier.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard practice, providing a self-validating system for structural verification.
Key Identifiers:
-
IUPAC Name: 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid[3]
-
SMILES: OC(=O)CC1=CC=C(SC(F)(F)F)C=C1[3]
-
InChI Key: BFDKCZMYQOSTJG-UHFFFAOYSA-N[3]
Spectroscopic Analysis Workflow
A logical workflow for the characterization of a newly synthesized or procured batch of this compound is essential for quality control.
Caption: Standard workflow for the analytical characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the aromatic protons (two doublets in the ~7.2-7.6 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group (~3.6 ppm).
-
¹³C NMR: Provides a carbon fingerprint of the molecule, confirming the number and type of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and integrity of the SCF₃ group, which would appear as a sharp singlet.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, matching it to the theoretical value of 236.21. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A well-developed HPLC method will show a single major peak, and the area of this peak relative to the total peak area provides a quantitative measure of purity (e.g., >97%).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).
Synthesis and Reactivity Insights
The synthesis of this compound typically involves the introduction of the SCF₃ group onto a phenylacetic acid precursor or the construction of the acetic acid side chain onto a pre-functionalized benzene ring.
Conceptual Synthesis Workflow
A common strategy involves the trifluoromethylthiolation of a suitable phenol, followed by reactions to build the acetic acid side chain. This approach leverages established methods for creating the C-S bond.[1][9]
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology (Conceptual):
-
Starting Material: Begin with an ester of 4-hydroxyphenylacetic acid. The ester group protects the carboxylic acid from reacting in subsequent steps.
-
Electrophilic Trifluoromethylthiolation: React the protected starting material with an electrophilic SCF₃ source, such as N-(trifluoromethylthio)saccharin. This reaction is often catalyzed by a Lewis acid (e.g., iron(III) chloride) to facilitate the regioselective introduction of the SCF₃ group onto the phenol ring.[1][9]
-
Workup and Purification: After the reaction is complete, the mixture is quenched and the organic product is extracted. The resulting ester intermediate is purified using flash column chromatography.
-
Hydrolysis: The purified ester is then hydrolyzed back to the carboxylic acid. This is typically achieved by stirring with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as tetrahydrofuran (THF) and water.
-
Acidification and Isolation: The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the final product to precipitate. The solid this compound is then collected by filtration, washed, and dried.
Applications in Drug Development and Agrochemicals
The true value of this compound lies in its role as a strategic building block. The phenylacetic acid framework is a common scaffold in pharmaceuticals, including well-known drugs like diclofenac.[8] The addition of the SCF₃ group provides a powerful tool for fine-tuning the properties of new chemical entities.
-
Enhanced Lipophilicity: The SCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for crossing biological membranes and can improve oral bioavailability.
-
Metabolic Stability: The sulfur-carbon bond in the SCF₃ group is generally more resistant to metabolic degradation compared to other functional groups. This can lead to a longer half-life for drug candidates in the body.[1]
-
Modulation of Biological Activity: The strong electron-withdrawing nature of the SCF₃ group alters the electronic environment of the aromatic ring, which can lead to enhanced binding affinity with biological targets. It is a key component in the development of novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[1]
-
Agrochemicals: In agrochemistry, these same properties can lead to the development of more potent and stable pesticides, herbicides, and fungicides.[1]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the strategic benefits conferred by the trifluoromethylthio group, make it an invaluable asset for researchers. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and creation of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. H63432.06 [thermofisher.com]
- 4. 243977-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 102582-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of the Trifluoromethylthio Moiety
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)phenylacetic Acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique confluence of properties. Its high lipophilicity, metabolic stability, and strong electron-withdrawing nature can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a key building block that introduces this valuable moiety, serving as a precursor for a range of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, grounded in mechanistic understanding and practical application for researchers and drug development professionals.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two primary strategies:
-
Late-Stage Trifluoromethylthiolation: Introduction of the SCF₃ group onto a pre-formed phenylacetic acid scaffold. This approach is advantageous when the phenylacetic acid precursor is readily available.
-
Side-Chain Construction: Building the acetic acid moiety onto a pre-functionalized 4-(trifluoromethylthio)benzene core. This is often the more common and versatile approach, starting from simpler aromatic precursors.
The choice of strategy is dictated by factors such as starting material availability, cost, scalability, and the desired functional group tolerance.
Caption: Overview of primary synthetic strategies.
Pathway I: Trifluoromethylthiolation from Aryl Precursors
This strategy focuses on introducing the SCF₃ group onto an existing aromatic ring that already possesses the acetic acid side chain or a suitable precursor.
Direct Trifluoromethylthiolation of 4-Mercaptophenylacetic Acid
Conceptually, the most direct route is the trifluoromethylation of the thiol group in 4-mercaptophenylacetic acid. This transformation requires a reagent that can deliver a "CF₃" group to the sulfur atom.
Mechanism and Reagent Selection: The reaction typically proceeds via an oxidative trifluoromethylation. A common and effective system involves using (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, as a nucleophilic CF₃ source, in combination with an oxidant and a sulfur source if starting from a different precursor.[3] For a direct reaction on the thiol, an electrophilic CF₃ source or oxidative conditions that generate a CF₃ radical which is then trapped by the thiol can be employed.
Experimental Protocol: Oxidative Trifluoromethylation
-
To a solution of 4-mercaptophenylacetic acid (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add TMSCF₃ (1.5 equivalents) and an initiator/oxidant system (e.g., a copper salt).
-
The reaction is typically stirred at room temperature or slightly elevated temperatures for 12-24 hours under an inert atmosphere.
-
Progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Electrophilic Trifluoromethylthiolation of Phenylacetic Acid Derivatives
A more modern and versatile approach involves the direct C-H trifluoromethylthiolation of an activated phenylacetic acid derivative using a potent electrophilic SCF₃⁺ source.[4][5][6] This method avoids handling potentially unstable thiol precursors.
Mechanism and Reagent Selection: The key to this pathway is the use of stable, yet highly reactive, electrophilic trifluoromethylthiolating reagents. Reagents such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide have proven highly effective.[5][7] The reaction often requires a Lewis acid or a strong Brønsted acid to activate the aromatic ring for electrophilic attack, directing the substitution to the para position if the starting material is unsubstituted phenylacetic acid, or functionalizing an already substituted precursor.[7][8]
Caption: Electrophilic trifluoromethylthiolation workflow.
Experimental Protocol: Lewis Acid-Catalyzed Trifluoromethylthiolation
-
In a flame-dried flask under an inert atmosphere, dissolve phenylacetic acid (1 equivalent) and the electrophilic reagent (e.g., N-trifluoromethylthiosaccharin, 1.2 equivalents) in a dry solvent like dichloroethane.
-
Add the Lewis acid catalyst (e.g., FeCl₃, 10 mol%) to the mixture.[8]
-
Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 4-16 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via flash chromatography to yield the final product.
Pathway II: Side-Chain Construction on a Trifluoromethylthiolated Core
This strategy is often more robust and begins with a simpler, commercially available 4-(trifluoromethylthio)-substituted benzene derivative, onto which the acetic acid side chain is constructed.
From 4-(Trifluoromethylthio)aniline via Sandmeyer Reaction
The Sandmeyer reaction is a classic and powerful tool for converting an aromatic amine into a wide variety of functional groups via a diazonium salt intermediate.[9][10] This pathway offers a versatile entry point for installing a precursor to the acetic acid side chain.
Mechanism and Rationale: The primary amine of 4-(trifluoromethylthio)aniline is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then be transformed. A common sequence involves a cyanation reaction (using CuCN) to form 4-(trifluoromethylthio)benzonitrile. The nitrile is a stable intermediate that can be reliably hydrolyzed to the desired carboxylic acid.
Caption: Synthesis via Sandmeyer reaction and homologation.
Experimental Protocol: Sandmeyer Cyanation and Subsequent Hydrolysis
-
Diazotization: Dissolve 4-(trifluoromethylthio)aniline (1 equivalent) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equivalents) and NaCN (1.2 equivalents) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up & Hydrolysis: Extract the resulting 4-(trifluoromethylthio)benzonitrile with a suitable solvent like toluene. The crude nitrile can then be hydrolyzed by refluxing with a strong acid (e.g., 50% H₂SO₄) or base (e.g., 40% NaOH) followed by acidic workup to yield 4-(trifluoromethylthio)benzoic acid.
-
Homologation: The benzoic acid must be converted to the phenylacetic acid. This can be achieved via several methods, such as the Arndt-Eistert homologation, which involves conversion to the acid chloride, reaction with diazomethane, and Wolff rearrangement.
From 4-(Trifluoromethylthio)halobenzene via Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide a powerful and modular route. Starting from an aryl halide like 4-(trifluoromethylthio)bromobenzene, the acetic acid side chain can be installed using an appropriate coupling partner.
Mechanism and Rationale: A Suzuki coupling reaction with a suitable C2-building block is an efficient method.[11] For instance, coupling the aryl bromide with a protected form of an acetate enolate equivalent, such as a silyl ketene acetal or a boronate ester derived from ethyl acetate, can form the C-C bond directly. A more common approach is to couple the aryl halide with an ethyl malonate equivalent, followed by hydrolysis and decarboxylation.
Experimental Protocol: Suzuki Coupling and Decarboxylation
-
To a reaction vessel, add 4-(trifluoromethylthio)bromobenzene (1 equivalent), a boronic ester such as potassium (ethoxycarbonylmethyl)trifluoroborate (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Add a base (e.g., K₂CO₃, 3 equivalents) and a solvent system (e.g., toluene/water).
-
De-gas the mixture and heat under an inert atmosphere (e.g., 80-100 °C) for 12-24 hours.
-
Upon completion, cool the reaction, separate the layers, and extract the aqueous phase with an organic solvent.
-
Combine the organic layers, wash, dry, and concentrate to yield the crude ethyl 4-(trifluoromethylthio)phenylacetate.
-
Hydrolyze the ester to the final acid product using standard aqueous base (e.g., NaOH or KOH) followed by acidification.
Comparative Analysis of Synthetic Pathways
The optimal synthetic route depends heavily on the specific constraints and objectives of the research or manufacturing campaign.
| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |
| Electrophilic Thiolation | Phenylacetic Acid | C-H Functionalization | Atom economical; potentially fewer steps.[6] | May have regioselectivity issues; requires specialized, expensive reagents.[5] |
| Sandmeyer Reaction | 4-(Trifluoromethylthio)aniline | Diazotization-Substitution | Utilizes inexpensive, common reagents; well-established and reliable chemistry.[9][10] | Multi-step process; use of cyanide salts requires stringent safety protocols; homologation step adds complexity. |
| Cross-Coupling | 4-(Trifluoromethylthio)halobenzene | Pd-catalyzed C-C bond formation | High functional group tolerance; modular and versatile. | Palladium catalysts can be expensive; requires careful optimization of ligands and conditions. |
| Thiol Trifluoromethylation | 4-Mercaptophenylacetic Acid | S-CF₃ bond formation | Direct and conceptually simple. | Thiol starting material may be prone to oxidation; requires specific trifluoromethylating agents.[3] |
Conclusion for the Practicing Scientist
The synthesis of this compound is achievable through several robust and well-documented chemical pathways. For laboratory-scale synthesis and rapid analog generation, modern electrophilic C-H trifluoromethylthiolation offers an attractive, albeit costly, route. For process development and large-scale manufacturing, pathways originating from simpler, cost-effective precursors like 4-(trifluoromethylthio)aniline or 4-(trifluoromethylthio)bromobenzene are generally preferred. The Sandmeyer and cross-coupling routes, in particular, represent a balance of scalability, reliability, and versatility. The ultimate selection of a synthetic strategy requires a careful evaluation of economic factors, safety considerations, and the specific chemical context of the target application.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. inventivapharma.com [inventivapharma.com]
4-(Trifluoromethylthio)phenylacetic acid CAS number and identifiers
An In-depth Technical Guide to 4-(Trifluoromethylthio)phenylacetic Acid
Introduction
This compound is a specialized organic compound of significant interest to the fields of medicinal chemistry, drug development, and agrochemical synthesis. As a derivative of phenylacetic acid, a molecule with its own diverse biological roles and applications, the introduction of a trifluoromethylthio (-SCF₃) group at the para position of the phenyl ring imparts unique and highly desirable properties.[1] The -SCF₃ group is a powerful modulator of physicochemical and biological characteristics, known to enhance lipophilicity, metabolic stability, and cell membrane permeability of parent molecules.[1] This guide provides a comprehensive technical overview of this compound, covering its core identifiers, physicochemical properties, synthesis, applications, and safety protocols, designed for researchers and development professionals.
Compound Identification and Physicochemical Properties
Accurate identification is critical for regulatory compliance, procurement, and research documentation. This compound is cataloged under several identifiers across chemical databases and suppliers.
Core Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 243977-23-3 | [2][3][4] |
| IUPAC Name | 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid | [3] |
| Molecular Formula | C₉H₇F₃O₂S | [2][3][4] |
| Molecular Weight | 236.21 g/mol | [2][4] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)SC(F)(F)F | [3] |
| InChI Key | BFDKCZMYQOSTJG-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD00236351 | [2] |
| PubChem CID | 2777902 | [5] |
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, storage, and behavior in experimental settings. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [4] |
| Melting Point | 114-118 °C | [4] |
| Boiling Point | 252.2 ± 40.0 °C (Predicted) | [4] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 4.05 ± 0.10 (Predicted) | [4] |
| Purity | Typically available at ≥97% or ≥98% | [2][3] |
Synthesis and Chemical Reactivity
The synthesis of substituted phenylacetic acids often involves multi-step pathways. While specific proprietary methods may vary, a general and logical synthetic route can be constructed based on established organic chemistry principles, such as the hydrolysis of a corresponding benzyl cyanide or cross-coupling reactions.
A common strategy for preparing phenylacetic acids is the hydrolysis of benzyl cyanides.[6] For the target molecule, this would involve the synthesis of 4-(trifluoromethylthio)benzyl cyanide as a key intermediate.
Illustrative Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from the commercially available 4-(Trifluoromethylthio)benzyl bromide.
Caption: A representative synthetic pathway for this compound.
Causality in Synthesis:
-
Cyanation: The first step involves a nucleophilic substitution where the cyanide ion (CN⁻) displaces the bromide from the benzylic position. This is a standard and efficient method for creating the carbon-carbon bond necessary for the eventual carboxylic acid group.
-
Hydrolysis: The nitrile group (-C≡N) of the benzyl cyanide intermediate is then hydrolyzed under either strong acidic or basic conditions. This reaction breaks the triple bond, converting the nitrile into a carboxylic acid (-COOH) and liberating ammonia or an ammonium salt, yielding the final product.[6]
Applications in Research and Drug Development
The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[7] The trifluoromethylthio (-SCF₃) group, in particular, is valued for its unique electronic and steric properties.
-
Modulation of Lipophilicity: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance its oral bioavailability.[1]
-
Metabolic Stability: This functional group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl or methoxy group) with the more robust -SCF₃ group, the half-life of a drug candidate can be extended.[1]
-
Receptor Binding Affinity: The strong electron-withdrawing nature of the -SCF₃ group can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to improved binding affinity and potency.[1]
As a building block, this compound provides a scaffold that combines the phenylacetic acid moiety—found in various therapeutic agents like non-steroidal anti-inflammatory drugs (NSAIDs)—with the benefits of the -SCF₃ group.[8][9] It is therefore a valuable intermediate for synthesizing novel drug candidates in areas such as inflammation, oncology, and infectious diseases.[1][10]
Spectroscopic Data
Structural confirmation of this compound is typically achieved through standard spectroscopic methods. Publicly accessible databases and chemical suppliers often provide reference spectra.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for this compound, allowing for the unambiguous assignment of protons and carbons in the structure.[11]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry data provides the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[11]
Safety, Handling, and Storage
Proper handling and storage are essential when working with any laboratory chemical. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification and Precautionary Measures
Based on GHS classifications, this compound is considered an irritant.[4][5]
| Hazard Class | Hazard Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [13][14] |
| Eye Irritation | H319: Causes serious eye irritation | [13][14] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [13][14] |
| Precautionary Category | Statement Code | Statement Text | Source(s) |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [13][14][15] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [13][15] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [13][15] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][15] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [14][15] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [14][15] |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical irritants.
Storage Recommendations: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][14][15] Some suppliers recommend storage at 2-8°C under a nitrogen atmosphere to ensure long-term stability.[4]
Conclusion
This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a phenylacetic acid core and a trifluoromethylthio group offers a strategic advantage for modulating the properties of lead compounds. A thorough understanding of its chemical identifiers, physical properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 243977-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C9H7F3O2S | CID 2777902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. This compound(243977-23-3) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. aksci.com [aksci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Solubility and Stability of 4-(Trifluoromethylthio)phenylacetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: The Imperative of Pre-formulation Characterization
In the landscape of chemical research and pharmaceutical development, the journey of a molecule from a promising hit to a viable candidate is paved with rigorous characterization. Neglecting the fundamental physicochemical properties of a compound like 4-(Trifluoromethylthio)phenylacetic acid is akin to building a complex structure on an uninspected foundation. Its solubility dictates bioavailability and formulation strategies, while its stability governs shelf-life, safety, and efficacy. This guide provides a comprehensive framework for elucidating these critical parameters. We will move beyond mere data points, focusing on the causality behind experimental design and the establishment of self-validating protocols.
Foundational Physicochemical Profile
Before embarking on solubility or stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters inform the design of subsequent, more complex experiments. This compound (C₉H₇F₃O₂S) is a white solid with a molecular weight of 236.21 g/mol .
| Property | Value / Prediction | Significance for Experimental Design |
| Molecular Weight | 236.21 g/mol | Fundamental for all concentration calculations. |
| Melting Point | 114-118 °C[1][2] | Indicates solid-state stability and purity. A sharp melting point suggests high purity. |
| pKa (Predicted) | 3.36 ± 0.10[1] | As a carboxylic acid, the molecule is acidic. The pKa is critical for designing pH-dependent solubility studies. At pH values above the pKa, the molecule will be deprotonated (ionized) and is expected to be significantly more water-soluble. |
| LogP (Predicted) | 3.2 - 3.5 | The high LogP value indicates significant lipophilicity, suggesting that aqueous solubility will be low and solubility in organic solvents will be higher.[3] This property is crucial for predicting membrane permeability and selecting appropriate solvent systems. |
Table 1: Key Physicochemical Properties of this compound.
The trifluoromethylthio (-SCF₃) group is a key structural feature, known to be highly lipophilic (Hansch parameter π = 1.44) and a strong electron-withdrawing group.[4] This enhances the molecule's metabolic stability and membrane permeability but often at the cost of aqueous solubility.[4][5]
A Rigorous Approach to Solubility Determination
Solubility is not a single value but a property dependent on the conditions of measurement. It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, essential for formulation development, while kinetic solubility is a higher-throughput measure often used in early discovery to flag potential issues.[6][7]
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[8][9] This protocol ensures that the solution has reached equilibrium with the solid phase, providing the most reliable data for formulation and biopharmaceutical assessment.
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4) and selected organic solvents (e.g., ethanol, acetonitrile, DMSO). The choice of pH should bracket the compound's pKa to observe the solubility of both the ionized and non-ionized forms.[8]
-
Addition of Excess Compound: To a series of glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). Add an excess of this compound (e.g., 5-10 mg) to each vial, ensuring a visible amount of undissolved solid remains.[8] The goal is to create a saturated solution.
-
Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6][10] A preliminary time-course experiment can be run to confirm the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to sediment. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm filter (e.g., PVDF or PTFE, selected for low drug binding) to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
pH Verification: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[8]
Workflow for Thermodynamic Solubility Determination
Profiling Chemical Stability: A Forced Degradation Approach
Understanding a molecule's stability is critical for determining storage conditions, shelf-life, and potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are the cornerstone of this evaluation.[11][12] These studies intentionally stress the molecule to identify likely degradation pathways and to prove the analytical method is "stability-indicating."[13][14][15][16]
Hypothesized Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Oxidation: The thioether linkage (-S-) is susceptible to oxidation, potentially forming a sulfoxide (-SO-) or sulfone (-SO₂-). This is a common degradation pathway for sulfur-containing compounds.
-
Hydrolysis: While the phenylacetic acid moiety itself is generally stable, extreme pH and heat could potentially lead to decarboxylation or other reactions. The stability of similar phenylacetic acid derivatives to hydrolysis has been studied.[17][18][19]
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV light.
The trifluoromethylthio group (-SCF₃) itself is generally considered to be chemically robust and stable under many conditions.[20][21][22]
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade the sample by approximately 5-20% under various stress conditions to identify degradation products and validate the analytical method.[11][23]
Analytical Prerequisite: A robust, stability-indicating HPLC method must be developed. This method must be able to separate the parent compound from all process impurities and any degradation products formed during the study.[13][14][24]
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the sample to the following conditions in parallel. Each condition should also have a corresponding control sample stored under ambient, dark conditions.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.
-
Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 80 °C).
-
Photolytic Stress: Expose the solid compound and the solution to a light source conforming to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[12]
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all samples (stressed and control) using the stability-indicating HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new chromophores.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative retention time (RRT) and peak area percentage for all new peaks (degradants).
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.
-
Workflow for Forced Degradation Study
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any chemical entity intended for advanced applications. For this compound, its predicted high lipophilicity and acidic nature are the guiding principles for experimental design. The protocols outlined herein provide a robust, scientifically-grounded framework for generating high-quality, reliable data. By understanding not just what the values are, but why they are generated in a particular way, researchers can make informed decisions, mitigate risks, and accelerate the development timeline.
References
- 1. 102582-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 243977-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpsr.com [ijpsr.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
biological activity of trifluoromethylthio-containing compounds
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylthio-Containing Compounds
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the array of fluorinated motifs, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful functional group for modulating molecular properties. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character provides a versatile tool for optimizing drug candidates and agrochemicals. This guide offers an in-depth exploration of the -SCF3 group, detailing its fundamental physicochemical influence, common synthetic strategies for its introduction, and its proven impact on biological activity. Through a detailed case study in oncology, this document provides field-proven experimental protocols and explains the causal relationships between the -SCF3 moiety and its pharmacological effects, offering researchers a comprehensive resource for leveraging this remarkable functional group in their discovery programs.
The Unique Physicochemical Profile of the Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group's value in molecular design stems from a unique combination of properties that are difficult to achieve with other functional groups. Understanding these characteristics is fundamental to rationally deploying it in drug discovery and agrochemical development.
Lipophilicity and Permeability
The -SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry.[1] Lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a molecule's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier.[2] The high lipophilicity of the -SCF3 group can significantly enhance a compound's permeability and, consequently, its bioavailability.[3][4]
The Hansch hydrophobicity parameter (π) provides a quantitative measure of a substituent's contribution to lipophilicity. The -SCF3 group has a remarkably high π value, surpassing even other common fluorine-containing groups.
Table 1: Comparison of Physicochemical Properties of Common Substituents
| Substituent | Hansch π Value | Hammett σp Value | Typical Impact on Properties |
| -SCF3 | 1.44 | 0.50 | Very high lipophilicity, strong electron withdrawal, metabolically stable |
| -CF3 | 1.09 | 0.54 | High lipophilicity, strong electron withdrawal, metabolically stable |
| -Cl | 0.71 | 0.23 | Moderate lipophilicity and electron withdrawal |
| -CH3 | 0.56 | -0.17 | Moderate lipophilicity, electron-donating |
| -OCH3 | -0.02 | -0.27 | Low lipophilicity, electron-donating, metabolically labile (O-dealkylation) |
| -OH | -0.67 | -0.37 | Low lipophilicity (hydrophilic), electron-donating |
Data compiled from various sources on medicinal chemistry parameters.
Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[5] The -SCF3 group is a potent tool for enhancing metabolic stability.[2][6] Its strong electron-withdrawing nature shields adjacent chemical bonds from enzymatic oxidation.[2] Furthermore, the sulfur atom in the -SCF3 group is significantly less prone to oxidation compared to a simple thioether, and the carbon-fluorine bonds are exceptionally strong, rendering the entire moiety highly resistant to metabolic breakdown.[7] Strategically placing an -SCF3 group at a known site of metabolism can effectively block this pathway, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[5]
Electron-Withdrawing Nature
With a Hammett σp value of 0.50, the -SCF3 group is a strong electron-withdrawing group. This property can significantly influence a molecule's acidity or basicity (pKa) and its interaction with biological targets. For instance, modifying the pKa of a nearby functional group can alter its ionization state at physiological pH, which can be critical for receptor binding or solubility.
Synthetic Strategies for Introducing the -SCF3 Moiety
The growing interest in -SCF3 containing compounds has driven significant innovation in synthetic chemistry. A variety of reagents and methods are now available to introduce this group into diverse molecular scaffolds. These strategies can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylthiolation.[1][8][9]
-
Electrophilic Trifluoromethylthiolation: This is a common approach where an "SCF3+" equivalent reacts with a nucleophilic substrate (e.g., an enolate, phenol, or electron-rich aromatic ring). Reagents like N-(trifluoromethylthio)phthalimide or other hypervalent iodine compounds are frequently used.[10][11]
-
Nucleophilic Trifluoromethylthiolation: This involves using an "SCF3-" source, such as AgSCF3 or Me4NSCF3, to react with an electrophilic substrate like an alkyl halide or aryl halide.[9]
-
Radical Trifluoromethylthiolation: These methods generate a trifluoromethylthio radical (•SCF3), which can then add to alkenes, alkynes, or engage in C-H functionalization reactions, often initiated by photoredox catalysis.[1][9]
The choice of method depends heavily on the substrate, desired regioselectivity, and functional group tolerance of the target molecule.
Applications in Medicinal Chemistry & Drug Discovery
The unique properties of the -SCF3 group have been successfully leveraged across numerous therapeutic areas, including the development of anti-inflammatory, antiviral, and anticancer agents.[10][12]
Case Study: -SCF3 Containing Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology.[13] They are enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a hallmark of many cancers. Small molecule kinase inhibitors are designed to block the active site of these enzymes, thereby inhibiting their function and halting tumor progression.
The incorporation of trifluoromethyl and trifluoromethylthio groups is a prevalent strategy in the design of modern kinase inhibitors.[12] The lipophilicity of the -SCF3 group can enhance penetration into the often-greasy ATP-binding pocket of the kinase, while its metabolic stability ensures a sustained therapeutic effect.
Consider a hypothetical -SCF3 containing inhibitor, "Trifloxinib," designed to target a constitutively active tyrosine kinase (e.g., a mutant EGFR or BCR-ABL) that drives tumor growth through the MAPK/ERK signaling pathway.
Caption: MAPK/ERK signaling pathway inhibited by a -SCF3 containing tyrosine kinase inhibitor.
Experimental Validation: Cytotoxicity Assessment via MTT Assay
A fundamental experiment to validate the anticancer activity of a compound like Trifloxinib is to measure its effect on the viability of cancer cells that rely on the targeted kinase. The MTT assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.
Caption: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.
This protocol is a self-validating system, incorporating essential controls for robust data interpretation.
Materials & Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
Test compound (Trifloxinib) dissolved in DMSO (e.g., 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[16]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at >650 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[17] Leave wells on the perimeter empty and fill with 200 µL sterile PBS to reduce evaporation (edge effect). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of Trifloxinib in culture medium. A typical final concentration range might be 0.01 µM to 100 µM.
-
Control Setup (Crucial for Self-Validation):
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This validates that the solvent is not causing cytotoxicity.
-
Untreated Control: Wells with cells in medium only. This represents 100% cell viability.
-
Medium Blank: Wells with medium only (no cells). This is used for background absorbance correction.
-
-
Carefully remove the old medium from cells and add 100 µL of the appropriate compound dilution or control solution.
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.[17]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).
-
Incubate for 4 hours at 37°C.[16] During this time, viable cells will produce visible purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). Use a reference wavelength of >650 nm to correct for background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Applications in Agrochemicals
The same physicochemical advantages that make the -SCF3 group attractive in pharmaceuticals also apply to agrochemicals.[2] Its incorporation into pesticides and herbicides can lead to:
-
Enhanced Efficacy: Improved lipophilicity aids in penetration through the waxy cuticles of plants or the exoskeletons of insects, increasing bioavailability at the target site.[18][19]
-
Increased Persistence: High metabolic stability translates to greater resistance to degradation by enzymes in the target pest or by environmental factors, providing longer-lasting protection.[2][18]
-
Novel Modes of Action: The unique electronic properties can facilitate new binding interactions with target enzymes or receptors in pests and weeds.
Examples of successful agrochemicals containing the trifluoromethylthio moiety include the insecticide Fipronil (which has a related trifluoromethylsulfinyl group) and the herbicide Toltrazuril.[20]
Experimental Protocol: Physicochemical Characterization
Quantifying the lipophilicity of a newly synthesized -SCF3 compound is a critical step in understanding its potential drug-like properties.
Protocol: Lipophilicity (LogD) Measurement by Shake-Flask Method
The "shake-flask" method is the gold standard for determining LogP/LogD values.[21][22] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.
Materials & Reagents:
-
Test compound
-
n-Octanol (HPLC grade), pre-saturated with buffer
-
Aqueous buffer (e.g., PBS, pH 7.4), pre-saturated with n-octanol
-
Glass vials with Teflon-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Pre-saturation (Causality): To ensure thermodynamic equilibrium, the two phases must be mutually saturated before the experiment. Mix equal volumes of n-octanol and pH 7.4 buffer in a large container and shake vigorously for several hours (or overnight). Allow the layers to separate completely. This step is critical because the solubility of each solvent in the other affects the final partition coefficient.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated buffer. Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol (e.g., 1 mL of each). The initial concentration should be high enough for accurate quantification in both phases.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[23]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases. This prevents cross-contamination from micro-emulsions, which is a common source of error.[24]
-
Sampling and Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and another from the n-octanol phase.[21]
-
Quantify the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., LC-MS). A calibration curve in each phase is required for accurate measurement.
-
-
Calculation:
-
The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
D = [Concentration]_octanol / [Concentration]_aqueous
-
-
LogD is the base-10 logarithm of this value:
-
LogD = log10(D)
-
-
Conclusion & Future Outlook
The trifluoromethylthio group is a proven and powerful asset in the design of bioactive molecules. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic properties provides a compelling rationale for its inclusion in drug discovery and agrochemical development programs. While synthetic challenges for its introduction once limited its use, modern chemical methods have made the -SCF3 moiety far more accessible.[25][26] Future research will likely focus on developing even more selective and efficient late-stage trifluoromethylthiolation reactions, allowing for the rapid diversification of complex lead compounds. As our understanding of the intricate interplay between physicochemical properties and biological outcomes continues to grow, the strategic application of the -SCF3 group is poised to deliver the next generation of innovative medicines and crop protection agents.
References
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- 2. nbinno.com [nbinno.com]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 13. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. m.youtube.com [m.youtube.com]
- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds : A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules [air.unimi.it]
The Trifluoromethylthio Group: A Keystone Functional Group in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Fluorine Revolution in Drug Design
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, fundamentally altering the properties of bioactive molecules to enhance their therapeutic potential.[1][2] Among the diverse array of fluorinated motifs, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful tool for medicinal chemists.[3][4] Its distinctive combination of extreme lipophilicity and potent electron-withdrawing character provides a mechanism to overcome common challenges in drug development, such as poor permeability and rapid metabolic degradation.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the -SCF3 group, delving into its fundamental physicochemical properties, its strategic application in optimizing pharmacokinetic profiles, and the synthetic methodologies that enable its incorporation into next-generation therapeutics.
Part 1: Unveiling the Core Attributes: The Physicochemical Profile of the -SCF3 Group
The utility of the trifluoromethylthio group is rooted in a unique confluence of physical and electronic properties that distinguish it from other functional groups, including its trifluoromethyl (-CF3) and methyl (-CH3) cousins. Understanding these foundational characteristics is critical to rationally deploying the -SCF3 moiety in drug design.
1.1 Extreme Lipophilicity: The Key to Permeability
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP) or by the Hansch lipophilicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The -SCF3 group is one of the most lipophilic functional groups known in medicinal chemistry.[3][9]
Causality and Consequence: This exceptionally high lipophilicity is the primary driver for one of the group's most sought-after benefits: enhanced membrane permeability.[5][10] Molecules containing an -SCF3 group are better able to partition into lipid bilayers, facilitating passage across cellular membranes and biological barriers like the intestinal wall and the blood-brain barrier.[7] This can lead to significantly improved oral bioavailability and better distribution to target tissues, ultimately increasing the efficacy of a drug candidate.[3]
| Functional Group | Hansch Lipophilicity Parameter (π) | Key Characteristic |
| -SCF3 | +1.44 | Extremely Lipophilic |
| -CF3 | +0.88 | Lipophilic |
| -Cl | +0.71 | Lipophilic |
| -SCF2H | +0.68 | Moderately Lipophilic |
| -CH3 | +0.56 | Moderately Lipophilic |
| Table 1: A comparative look at the Hansch lipophilicity parameters for the -SCF3 group and other common substituents, highlighting its superior lipophilicity.[9][11][12] |
1.2 Potent Electronic Effects: The Shield Against Metabolism
The -SCF3 group is a strong electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms.[6][13] This electronic pull has profound implications for the stability and reactivity of the parent molecule.
Causality and Consequence: The potent electron-withdrawing nature of the -SCF3 group decreases the electron density on the rest of the molecule, particularly at adjacent positions.[3] This "electronic shielding" renders the molecule less susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[5] By protecting metabolically labile sites, the incorporation of an -SCF3 group can dramatically increase a drug's metabolic stability, prolong its half-life in the body, and lead to a more consistent and predictable pharmacokinetic profile.[3][14]
1.3 Steric Profile and Bioisosterism
While bioisosterism—the substitution of one group for another with similar physical or chemical properties—is a common strategy, the -SCF3 group is best viewed not as a simple replacement but as a unique modulator.[15][16] Its steric and electronic profile is distinct from alkyl groups or halogens. While the related -CF3 group is sometimes considered a bioisostere of an ethyl or isopropyl group, the -SCF3 moiety offers a different combination of size, shape, and electronics that can be leveraged to forge new, beneficial interactions within a biological target's binding pocket or to fine-tune a molecule's conformation.[1][16][17]
Part 2: Strategic Deployment in Drug Design: Case Studies and Applications
The theoretical benefits of the -SCF3 group translate into tangible improvements in drug candidates across various therapeutic areas. Its incorporation is a strategic decision aimed at enhancing ADME properties and modulating biological activity.
2.1 Enhancing Pharmacokinetic Profiles
The primary driver for incorporating an -SCF3 group is often the dramatic improvement of a molecule's pharmacokinetic profile.
-
Metabolic Stability: The anti-parasitic drug Toltrazuril is a classic example where the presence of an -SCF3 group contributes to its stability and persistence, which is crucial for its efficacy.[10][18]
-
Bioavailability: In many developmental compounds, the switch to an -SCF3 analog results in a notable increase in oral bioavailability due to enhanced absorption across the gut wall.[10][19]
2.2 Modulating Target Affinity and Efficacy
Beyond pharmacokinetics, the unique electronic and steric nature of the -SCF3 group can directly influence how a molecule interacts with its biological target.[20] It can alter the conformation of a ligand to better fit a binding pocket or introduce favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding-like interactions) that increase binding affinity and, consequently, potency.[1]
Part 3: A Guide to Synthetic Methodologies: Incorporating the -SCF3 Group
The widespread adoption of the -SCF3 group has been enabled by significant advances in synthetic chemistry, moving from hazardous gaseous reagents to safe, shelf-stable compounds.[4][21] Methodologies can be broadly classified into electrophilic, nucleophilic, and radical pathways.[6][13]
3.1 Electrophilic Trifluoromethylthiolation
This is currently one of the most common and versatile approaches, relying on reagents that deliver an "SCF3+" equivalent to a nucleophilic substrate.
Core Principle: A substrate with a nucleophilic center (e.g., an enolate, an indole, or an organometallic species) attacks a reagent where the -SCF3 group is bound to a good leaving group.[21] Modern reagents like N-trifluoromethylthiosaccharin and N-(trifluoromethylthio)phthalimide are crystalline, stable solids that have largely replaced the toxic and difficult-to-handle trifluoromethylsulfenyl chloride (CF3SCl).[19][22][23]
Self-Validating Protocol: Electrophilic Trifluoromethylthiolation of a β-Ketoester
This protocol describes a typical small-scale reaction to validate the reactivity of a new substrate with an electrophilic -SCF3 source.
-
Reaction Setup: To a dry, nitrogen-flushed vial, add the β-ketoester substrate (1.0 equiv., e.g., 0.2 mmol) and a magnetic stir bar.
-
Solvent and Base: Dissolve the substrate in a suitable dry solvent (e.g., 1.0 mL of THF or CH2Cl2). Add a non-nucleophilic base (e.g., sodium hydride, 1.1 equiv.) portion-wise at 0 °C to generate the enolate in situ. Stir for 20-30 minutes. Causality: The base is required to deprotonate the acidic α-carbon, creating the necessary nucleophile to attack the electrophilic reagent.
-
Reagent Addition: In a separate vial, dissolve the electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin, 1.2 equiv.) in the same dry solvent (0.5 mL). Add this solution dropwise to the enolate mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product via flash column chromatography on silica gel. Confirm the structure and purity of the desired α-trifluoromethylthiolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic quartet in the ¹⁹F NMR spectrum is a key indicator of successful trifluoromethylthiolation.
3.2 Radical Trifluoromethylthiolation via Photoredox Catalysis
A major innovation in the field is the use of visible-light photoredox catalysis to generate the trifluoromethylthio radical (•SCF3) under exceptionally mild conditions.[24]
Core Principle: A photocatalyst absorbs visible light and becomes excited. In its excited state, it can engage in a single-electron transfer (SET) with a radical precursor, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or an electrophilic reagent, to generate the •SCF3 radical.[24] This radical can then add to arenes, heteroarenes, or alkenes. This method is prized for its high functional group tolerance and suitability for late-stage functionalization of complex drug-like molecules.[25]
Causality of the Catalytic Cycle: The process is a self-sustaining cycle. After the photocatalyst initiates the radical formation, it returns to its ground state by reacting with another component in the mixture (often a sacrificial electron donor or the substrate itself), ready to absorb another photon and repeat the process. This catalytic approach minimizes waste and allows the reaction to proceed under gentle conditions (room temperature, neutral pH).
Conclusion and Future Perspectives
The trifluoromethylthio group is far more than just another fluorinated substituent; it is a strategic tool that empowers medicinal chemists to rationally tune the critical properties of drug candidates. Its ability to simultaneously enhance lipophilicity, block metabolic pathways, and modulate target interactions makes it an invaluable asset in the quest for safer and more effective medicines.[7][26] Future research will undoubtedly focus on developing even more selective and efficient catalytic methods for its installation, particularly for asymmetric syntheses. Furthermore, the exploration of related groups, such as the difluoromethylthio (-SCF2H) moiety, which offers a different balance of lipophilicity and electronic properties, will continue to expand the toolkit available to drug designers, ensuring that the "fluorine revolution" continues to yield new generations of innovative therapeutics.[9]
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- 11. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [ccspublishing.org.cn]
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- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
The Advent of the Trifluoromethylthio Group: A Technical Guide to Trifluoromethylthiolating Agents
Abstract
The trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful substituent in medicinal chemistry, agrochemicals, and materials science. Its profound impact on molecular properties, including lipophilicity, metabolic stability, and electron-withdrawing character, has driven significant research into methods for its introduction into organic molecules. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylthiolating agents. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the various classes of reagents—electrophilic, nucleophilic, and radical—along with their mechanisms of action, substrate scope, and practical applications. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Trifluoromethylthio Moiety
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the trifluoromethylthio (SCF₃) group holds a privileged position. Its unique combination of high lipophilicity (Hansch parameter, π = 1.44), strong electron-withdrawing nature, and metabolic stability can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The introduction of an SCF₃ group can improve cell membrane permeability, block metabolic pathways, and modulate the acidity or basicity of neighboring functional groups, thereby fine-tuning a molecule's biological activity.[3]
This guide will navigate the historical landscape of trifluoromethylthiolation, from early, often hazardous, reagents to the sophisticated and highly selective tools available to chemists today. We will delve into the practical aspects of utilizing these reagents, providing not just the "how" but also the critical "why" that underpins successful synthetic strategies.
A Historical Perspective: The Evolution of Trifluoromethylthiolating Agents
The journey to tame the reactive nature of the SCF₃ group has been one of ingenuity and perseverance. Early methods were often fraught with challenges, including the use of toxic, gaseous reagents and harsh reaction conditions.
The Early Days: Gaseous Reagents and Their Limitations
The first generation of trifluoromethylthiolating agents included volatile and hazardous compounds such as trifluoromethanesulfenyl chloride (CF₃SCl) and bis(trifluoromethyl) disulfide (CF₃SSCF₃).[1] While capable of reacting with various nucleophiles, their difficult handling and safety concerns limited their widespread adoption in academic and industrial laboratories.
The Rise of Stable and User-Friendly Reagents
The quest for more practical and safer reagents led to the development of a diverse array of shelf-stable compounds. A significant breakthrough came with the introduction of reagents that could be handled under normal laboratory conditions, paving the way for the broader exploration of trifluoromethylthiolation chemistry.
The following diagram illustrates the major milestones in the development of trifluoromethylthiolating agents:
Figure 1: A timeline illustrating the key discoveries in the development of trifluoromethylthiolating agents.
Electrophilic Trifluoromethylthiolating Agents: Taming the "CF₃S⁺" Synthon
Electrophilic trifluoromethylthiolating agents are designed to deliver a formal "CF₃S⁺" species to a nucleophilic substrate. The reactivity of these reagents is finely tuned by the nature of the leaving group, allowing for a broad range of applications.
Mechanism of Electrophilic Trifluoromethylthiolation
The general mechanism involves the attack of a nucleophile on the sulfur atom of the electrophilic reagent, leading to the displacement of a leaving group. The choice of reagent and reaction conditions can be tailored to the nucleophilicity of the substrate.
Figure 2: Generalized mechanism for electrophilic trifluoromethylthiolation.
Key Electrophilic Reagents and Their Applications
A variety of stable and reactive electrophilic trifluoromethylthiolating agents have been developed, each with its own advantages.
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their high reactivity.[4] They are particularly effective for the trifluoromethylthiolation of electron-rich aromatic and heteroaromatic compounds.
-
N-(Trifluoromethylthio)saccharin (Shen's Reagent): This reagent, developed by Shen and coworkers, is a crystalline, shelf-stable solid that is easily prepared from saccharin.[5][6] It exhibits a broad substrate scope, reacting with a variety of nucleophiles including β-ketoesters, indoles, and alkynes under mild conditions.[6][7]
-
Trifluoromethanesulfenamides (Billard's Reagents): These reagents offer a good balance of stability and reactivity.[8] Their reactivity can be modulated by the substituents on the nitrogen atom, allowing for fine-tuning of their electrophilicity.
Table 1: Comparison of Common Electrophilic Trifluoromethylthiolating Agents
| Reagent Class | Example | Key Features | Typical Substrates |
| Sulfonium Salts | Umemoto Reagents | Highly reactive, suitable for less reactive nucleophiles. | Arenes, heteroarenes, silyl enol ethers. |
| N-Thioimides | N-(Trifluoromethylthio)saccharin | Crystalline, shelf-stable, broad substrate scope. | β-ketoesters, indoles, alkynes, thiols. |
| Sulfenamides | Billard's Reagents | Tunable reactivity, good stability. | Grignard reagents, organolithiums, enamines. |
Experimental Protocol: Trifluoromethylthiolation of an Indole using N-(Trifluoromethylthio)saccharin
This protocol provides a general procedure for the C3-trifluoromethylthiolation of an indole, a common transformation in medicinal chemistry.
Materials:
-
Indole (1.0 mmol)
-
N-(Trifluoromethylthio)saccharin (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the indole and N-(trifluoromethylthio)saccharin.
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(trifluoromethylthio)indole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: While N-(trifluoromethylthio)saccharin is relatively stable, an inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture, especially with sensitive substrates.
-
Anhydrous Solvent: The use of anhydrous DCM is crucial to prevent hydrolysis of the reagent and to ensure efficient reaction with the nucleophilic indole.
-
Room Temperature: The high reactivity of N-(trifluoromethylthio)saccharin with electron-rich indoles allows the reaction to proceed efficiently at room temperature, avoiding the need for heating which could lead to decomposition of sensitive substrates.
Nucleophilic Trifluoromethylthiolating Agents: Harnessing the "CF₃S⁻" Synthon
Nucleophilic trifluoromethylthiolating agents are sources of the trifluoromethylthiolate anion (CF₃S⁻) and are used to react with electrophilic substrates.
Mechanism of Nucleophilic Trifluoromethylthiolation
The reaction typically proceeds via a substitution or addition mechanism where the CF₃S⁻ anion attacks an electrophilic center. Transition metal catalysis is often employed to facilitate these transformations, particularly in cross-coupling reactions.
Figure 3: Generalized mechanism for transition-metal-catalyzed nucleophilic trifluoromethylthiolation.
Key Nucleophilic Reagents and Their Applications
-
Silver(I) Trifluoromethanethiolate (AgSCF₃): A stable, commercially available solid, AgSCF₃ is a versatile reagent for both nucleophilic and radical trifluoromethylthiolation.[9][10] It is often used in stoichiometric amounts or in copper-catalyzed reactions.[10]
-
Copper(I) Trifluoromethanethiolate (CuSCF₃): CuSCF₃ is a highly effective reagent for the trifluoromethylthiolation of aryl and vinyl halides. It is often generated in situ or used in catalytic systems.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) and Elemental Sulfur: This combination, often referred to as a derivative of the Ruppert-Prakash reagent, provides an in-situ source of a nucleophilic "SCF₃" species for the trifluoromethylthiolation of various electrophiles.[11][12]
Table 2: Comparison of Common Nucleophilic Trifluoromethylthiolating Agents
| Reagent | Key Features | Typical Substrates |
| AgSCF₃ | Stable solid, dual nucleophilic/radical character. | Aryl halides, vinyl halides, alkynes. |
| CuSCF₃ | Highly reactive, often used in catalytic systems. | Aryl iodides, aryl bromides. |
| TMSCF₃ / S₈ | In-situ generation of nucleophilic "SCF₃". | Aryl boronic acids, terminal alkynes. |
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Iodide
This protocol describes a typical procedure for the trifluoromethylthiolation of an aryl iodide using CuSCF₃.
Materials:
-
Aryl iodide (1.0 mmol)
-
CuSCF₃ (1.2 mmol)
-
1,10-Phenanthroline (0.2 mmol)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuSCF₃, 1,10-phenanthroline, and the aryl iodide.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Copper Catalyst and Ligand: The copper(I) source is essential for the catalytic cycle, and the 1,10-phenanthroline ligand stabilizes the copper center and facilitates the reductive elimination step.
-
High Temperature: The C-S bond formation in this cross-coupling reaction often requires elevated temperatures to overcome the activation energy barrier.
-
Anhydrous Polar Aprotic Solvent: DMF is a suitable solvent for this reaction as it can dissolve the reagents and withstand the high temperatures required. Anhydrous conditions are necessary to prevent quenching of the catalyst and reagents.
Radical Trifluoromethylthiolating Agents: Accessing Novel Reactivity
Radical trifluoromethylthiolation has emerged as a powerful strategy for the formation of C-SCF₃ bonds, particularly for C-H functionalization and alkene difunctionalization.[13][14] These reactions are often initiated by photoredox catalysis or thermal decomposition of a radical precursor.
Mechanism of Radical Trifluoromethylthiolation
The generation of the trifluoromethylthio radical (•SCF₃) is the key step in these transformations. This radical can then add to unsaturated bonds or participate in hydrogen atom transfer processes.
Figure 4: Generalized mechanism for radical trifluoromethylthiolation of an alkene.
Key Radical Reagents and Their Applications
-
Togni Reagents: These hypervalent iodine reagents can serve as sources of the •SCF₃ radical upon thermal or photochemical activation.[15]
-
Photoredox Catalysis: The use of visible-light photoredox catalysis has revolutionized radical trifluoromethylthiolation, allowing for mild and selective reactions.[16] Common SCF₃ sources in these systems include AgSCF₃ and N-(trifluoromethylthio)saccharin.
Table 3: Comparison of Common Radical Trifluoromethylthiolating Approaches
| Approach | SCF₃ Source | Initiation | Typical Transformations |
| Hypervalent Iodine | Togni Reagents | Heat or UV light | Alkene trifluoromethylthiolation. |
| Photoredox Catalysis | AgSCF₃, Shen's Reagent | Visible light, photocatalyst | C-H trifluoromethylthiolation, difunctionalization of alkenes. |
Experimental Protocol: Visible-Light-Promoted Trifluoromethylthiolation of an Alkene
This protocol outlines a general procedure for the photoredox-catalyzed trifluoromethylthiolation of an alkene.
Materials:
-
Alkene (0.5 mmol)
-
N-(Trifluoromethylthio)saccharin (0.75 mmol)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Acetonitrile (MeCN), degassed (5 mL)
-
Blue LED light source
Procedure:
-
To an oven-dried vial, add the alkene, N-(trifluoromethylthio)saccharin, and the photocatalyst.
-
Add degassed acetonitrile via syringe.
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Photocatalyst and Light Source: The iridium-based photocatalyst is chosen for its ability to absorb visible light and initiate the single-electron transfer process required for radical generation. The blue LED provides the necessary energy for this excitation.
-
Degassed Solvent: Removing dissolved oxygen is critical as it can quench the excited state of the photocatalyst and interfere with the radical chain process.
-
Excess SCF₃ Source: A slight excess of the trifluoromethylthiolating agent is often used to ensure complete consumption of the starting alkene.
Conclusion and Future Outlook
The field of trifluoromethylthiolation has undergone a remarkable transformation, moving from challenging and hazardous methods to a diverse and sophisticated toolbox of reagents and protocols. The development of stable, selective, and efficient electrophilic, nucleophilic, and radical trifluoromethylthiolating agents has empowered chemists to readily access molecules with the valuable SCF₃ moiety.
Future research in this area will likely focus on the development of even more sustainable and atom-economical methods. The continued exploration of catalytic systems, particularly those based on earth-abundant metals and photoredox catalysis, will undoubtedly lead to new and innovative ways to introduce the trifluoromethylthio group. As our understanding of the subtle electronic and steric effects of the SCF₃ group deepens, so too will our ability to design and synthesize the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
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- 2. sioc.cas.cn [sioc.cas.cn]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. researchgate.net [researchgate.net]
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- 12. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Professional's Guide to the Safe Handling of 4-(Trifluoromethylthio)phenylacetic Acid
Introduction
4-(Trifluoromethylthio)phenylacetic acid is a compound of significant interest within contemporary research and drug development sectors. Its unique structural motifs, incorporating a trifluoromethylthio group, make it a valuable building block in medicinal chemistry and materials science. However, as with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities—they are fundamental to ensuring researcher safety and maintaining the integrity of experimental outcomes.
This guide provides an in-depth examination of the safety, handling, and emergency management procedures for this compound. It is designed for laboratory professionals who handle this compound, offering a framework built on established safety principles and data synthesized from material safety data sheets (MSDS). The causality behind each recommendation is explained to empower researchers to make informed safety decisions.
Chemical Identification and Properties
Accurate identification is the first step in any safety protocol. It is crucial to verify the identity of the substance against the supplier's documentation.
| Identifier | Data | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 102582-93-4, 243977-23-3 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₂S | [1][2] |
| Molecular Weight | 236.21 g/mol | [1] |
| Physical State | Solid | [4] |
| Synonyms | 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid | [3] |
Note: Multiple CAS numbers are reported for this compound. Always cross-reference with your supplier's documentation.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties. The "Warning" signal word indicates a moderate level of hazard.[5]
| GHS Pictogram | Hazard Class | Hazard Statement |
|
| Skin Irritation, Category 2 | H315: Causes skin irritation.[1][5] |
| Eye Irritation, Category 2/2A | H319: Causes serious eye irritation.[1][5] | |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[5][6] | |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[5] |
Precautionary Statements (Selected)
The following precautionary statements outline the necessary preventative, responsive, and storage measures to mitigate the risks associated with the identified hazards.
| Type | Code | Statement | Source(s) |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][5] |
| P264 | Wash skin thoroughly after handling. | [4][5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][5] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |
| P405 | Store locked up. | [1][5] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Risk Assessment and Engineering Controls
A formal risk assessment should be conducted before any new procedure involving this compound. The primary risks stem from inhalation of the solid dust and direct contact with skin and eyes.
-
Causality of Controls: The use of engineering controls is the most reliable way to minimize exposure.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of the irritant dust, directly addressing the H335 hazard.[4][5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.
-
Standard Operating Protocol: Handling and Storage
Adherence to a strict protocol is essential for safe handling.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards. The goal is to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] If there is a splash risk, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8]
Step-by-Step Handling Protocol (Weighing and Solution Preparation)
-
Preparation: Don all required PPE before entering the designated work area.
-
Work Area Setup: Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the hood before introducing the compound.
-
Weighing: Carefully transfer the desired amount of solid this compound from its storage container to a weigh boat. Perform this action slowly and deliberately to minimize dust generation.[4]
-
Transfer: Gently add the weighed solid to the solvent in the beaker.
-
Dissolution: If necessary, stir the mixture to facilitate dissolution. Keep the container covered as much as possible.
-
Cleanup: Immediately after use, clean the spatula and any other contaminated equipment. Dispose of the weigh boat and any other contaminated disposables in the designated hazardous waste container.
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[4][5]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]
-
Location: Store in a cool, dry, and well-ventilated area.[4][5]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4][6]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures and the location of safety equipment.
Accidental Exposure: First Aid
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Immediately move the affected person to fresh air.[1][5] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Chemical Spill Management
In the event of a spill, a calm and methodical response is required.
-
Assess and Alert: Assess the size of the spill and alert nearby personnel.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent the spill from spreading by using an inert absorbent material (e.g., sand, vermiculite).
-
Clean Up: Carefully sweep or vacuum the solid material and place it into a clearly labeled, sealed container for hazardous waste disposal.[4][10] Avoid actions that create dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[5]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[5]
-
Containers: Use clearly labeled, sealed containers.
-
Regulations: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all federal, state, and local environmental regulations.[5][10] Do not dispose of this material down the drain or in general trash.[4]
Toxicological and Ecological Profile
A critical point for all researchers to understand is that the toxicological properties of this compound have not been fully investigated.[4]
-
Known Effects: The available data points to irritation of the skin, eyes, and respiratory system.[6]
-
Data Gaps: There is limited to no information available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects. This lack of data necessitates a highly cautious approach, treating the compound as potentially having unknown long-term health effects.
Conclusion
This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. The core principles of safety—engineering controls, appropriate PPE, and strict adherence to established protocols—are paramount. Given the incomplete toxicological profile, a conservative approach that minimizes all potential routes of exposure is the only responsible course of action. By integrating the information in this guide into your laboratory's safety culture, you can effectively manage the risks associated with this compound and ensure a safe research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. H63432.06 [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. combi-blocks.com [combi-blocks.com]
Unlocking Therapeutic Potential: A Technical Guide to 4-(Trifluoromethylthio)phenylacetic Acid Derivatives and Their Prospective Targets
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties has become a cornerstone in modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant interest due to its ability to modulate lipophilicity, metabolic stability, and target engagement. When coupled with the well-established phenylacetic acid scaffold, known for its diverse biological activities, a promising class of compounds emerges: 4-(Trifluoromethylthio)phenylacetic acid derivatives. This technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound class, synthesizing data from related structures to illuminate promising avenues for drug discovery and development.
I. The Scientific Rationale: A Synthesis of Two Pharmacophores
The therapeutic potential of this compound derivatives stems from the synergistic interplay of its two core components:
-
The Phenylacetic Acid Core: This scaffold is a well-known pharmacophore present in numerous approved drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects.[1][3] The carboxylic acid moiety is crucial for interacting with various biological targets.
-
The 4-(Trifluoromethylthio) Substituent: The -SCF3 group is a highly lipophilic and electron-withdrawing moiety. Its introduction into a molecule can significantly enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[4] Furthermore, the unique electronic properties of the trifluoromethyl group can influence the binding affinity and selectivity of the molecule for its target.[5]
This guide will delve into specific, plausible therapeutic targets for this compound class, categorized by therapeutic area. For each target, we will explore the underlying biological rationale, present supporting evidence from structurally related compounds, and provide detailed experimental protocols for target validation.
II. Anti-inflammatory and Analgesic Potential: Beyond Traditional NSAIDs
The phenylacetic acid backbone strongly suggests a potential for anti-inflammatory and analgesic activity. While traditional NSAIDs primarily target cyclooxygenase (COX) enzymes, the unique properties of the -SCF3 group may confer activity against other key inflammatory mediators.
A. Tumor Necrosis Factor-alpha Converting Enzyme (TACE)
Rationale: Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[6][7] TACE (also known as ADAM17) is the enzyme responsible for cleaving membrane-bound pro-TNF-α into its soluble, active form.[8][9] Inhibition of TACE represents a promising therapeutic strategy to reduce TNF-α levels and ameliorate inflammation.[7][8] Phenolic acid compounds have been identified as potential inhibitors of TACE through in-silico studies, suggesting that the acidic moiety of the phenylacetic acid core could be crucial for binding.[10]
Supporting Evidence: While direct studies on this compound derivatives are lacking, network pharmacology and molecular docking studies have shown that various phenolic acid derivatives exhibit strong binding affinity towards TACE.[10] This suggests that the phenylacetic acid scaffold could serve as a starting point for designing novel TACE inhibitors.
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound derivatives against TACE.
-
Reagents and Materials:
-
Recombinant human TACE (ADAM17)
-
FRET-based peptide substrate for TACE (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., TAPI-1)
-
384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add 18 µL of the TACE enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition versus log(concentration) data to a four-parameter logistic equation.
-
B. Gamma-Hydroxybutyric Acid (GHB) Receptor
Rationale: The GHB receptor is a G-protein coupled receptor in the central nervous system.[11] Interestingly, studies have shown that phenylacetic acid and structurally related NSAIDs, such as diclofenac, can bind to specific GHB binding sites in the brain.[12][13] This interaction is distinct from the GABA-B receptor, which is the other major target of GHB.[12] The functional consequences of this binding are still under investigation, but it opens a novel avenue for exploring the analgesic and neuromodulatory effects of phenylacetic acid derivatives.
Supporting Evidence: A study demonstrated that diclofenac, a phenylacetic acid derivative, is a ligand for the GHB receptor with a Ki value of 5.1 µM.[12] This finding provides a direct link between the phenylacetic acid scaffold and the GHB receptor, suggesting that this compound derivatives may also interact with this target.
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GHB receptor using a radiolabeled antagonist.
-
Reagents and Materials:
-
Rat brain cortex membranes (or a cell line expressing the GHB receptor)
-
Radioligand: [3H]NCS-382 (a selective GHB receptor antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control: unlabeled GHB or NCS-382 at a high concentration
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the brain membranes, [3H]NCS-382 (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at 4°C for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compounds.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation.
-
III. Anticancer Therapeutic Potential
The introduction of a trifluoromethyl group is a common strategy in the design of anticancer agents, often leading to enhanced potency and improved pharmacokinetic profiles.[14] Phenylacetamide derivatives, closely related to phenylacetic acids, have also shown promising anticancer activity.[2][15]
A. Kinase Inhibition
Rationale: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.[16][17] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[1] The trifluoromethylphenyl moiety is a common feature in many approved kinase inhibitors, where it often contributes to potent and selective binding.[5]
Supporting Evidence: While a specific kinase profile for this compound derivatives has not been established, numerous studies demonstrate the anticancer potential of structurally related compounds. For instance, phenylacetamide derivatives have been shown to induce apoptosis in various cancer cell lines.[15] Furthermore, the trifluoromethyl group is a key component of many successful kinase inhibitors, suggesting that its inclusion in the phenylacetic acid scaffold could lead to compounds with kinase inhibitory activity.[5][14]
A broad kinase screen is recommended to identify potential kinase targets. This is often performed by specialized contract research organizations (CROs).
-
Initial Screening:
-
Submit the this compound derivatives for screening against a large panel of recombinant kinases (e.g., 200-400 kinases) at a single high concentration (e.g., 10 µM).
-
The assay format is typically a radiometric, fluorescence-based, or luminescence-based method that measures the phosphorylation of a substrate by the kinase.
-
The results are reported as percent inhibition relative to a control.
-
-
Dose-Response and IC50 Determination:
-
For any "hits" identified in the initial screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 value.
-
This involves testing the compound at multiple concentrations against the specific kinase of interest.
-
-
Cell-Based Assays:
-
For promising kinase inhibitors, validate their activity in a cellular context.
-
Use cancer cell lines that are known to be dependent on the identified target kinase.
-
Assess the effect of the compounds on cell viability (e.g., using an MTT or CellTiter-Glo assay) and on the phosphorylation of downstream substrates of the target kinase (e.g., by Western blotting).
-
IV. Antibacterial Potential: Targeting Drug-Resistant Pathogens
The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is a major global health threat.[18] There is an urgent need for new classes of antibiotics with novel mechanisms of action.
Rationale: Phenylthiazoles, which share a phenyl group with the compounds of interest, have been identified as a promising scaffold for the development of anti-MRSA agents.[19] Additionally, trifluoromethylthio-containing compounds have demonstrated potent antibacterial activity against drug-resistant Gram-positive bacteria.[4]
Supporting Evidence: A study on trifluoromethylthio-containing (1,3,4-oxadiazol-2-yl)benzamides revealed potent bactericidal activity against a wide range of Gram-positive bacteria, including MRSA.[4] This highlights the potential of the -SCF3 group in conferring antibacterial properties. While the exact mechanism of action for these compounds was not elucidated, it suggests that this compound derivatives are worthy of investigation as potential antibacterial agents.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against MRSA using the broth microdilution method.
-
Reagents and Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., vancomycin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control in CAMHB in the microtiter plates.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the test compound or control.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
V. Exploring Metabolic Diseases: The Role of Nuclear Receptors
Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism.[20][21] They represent important drug targets for metabolic diseases such as non-alcoholic steatohepatitis (NASH).
A. Farnesoid X Receptor (FXR)
Rationale: FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[4][22] Modulation of FXR activity is a promising therapeutic strategy for NASH and other metabolic disorders.[5][23]
Supporting Evidence: A recent study identified 4-aminophenylacetamide derivatives as intestine-specific FXR antagonists.[23] Given the close structural similarity between 4-aminophenylacetamide and this compound, it is plausible that the latter could also interact with FXR. The replacement of the amino group with the isosteric trifluoromethylthio group could modulate the activity, potentially leading to agonists, antagonists, or modulators with a different profile.
This cell-based assay measures the ability of test compounds to modulate the transcriptional activity of FXR.
-
Reagents and Materials:
-
A suitable host cell line (e.g., HEK293T)
-
An expression vector for full-length human FXR
-
A reporter plasmid containing multiple copies of an FXR response element driving the expression of a reporter gene (e.g., luciferase)
-
A transfection reagent
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Positive control FXR agonist (e.g., GW4064) or antagonist (e.g., guggulsterone)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the host cells with the FXR expression vector and the FXR reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds in the presence or absence of a sub-maximal concentration of a known FXR agonist (to screen for antagonists).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected control plasmid or a separate viability assay).
-
For agonists, calculate the EC50 value from the dose-response curve.
-
For antagonists, calculate the IC50 value from the dose-response curve in the presence of the agonist.
-
VI. Data Presentation and Visualization
Quantitative Data Summary
| Compound Class/Derivative | Target | Assay Type | Potency (IC50/Ki/EC50/MIC) | Reference |
| Diclofenac (Phenylacetic acid derivative) | GHB Receptor | Radioligand Binding | Ki = 5.1 µM | [12] |
| 4-Aminophenylacetamide derivative (V023-9340) | Farnesoid X Receptor (FXR) | Antagonist Assay | IC50 = 4.27 µM | [23] |
| Trifluoromethylthio-containing oxadiazole | MRSA | Broth Microdilution | MIC as low as 0.06 µg/mL | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate Cancer) Cell Line | MTS Assay | IC50 = 52 µM | [2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 (Prostate Cancer) Cell Line | MTS Assay | IC50 = 80 µM | [2] |
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action for this compound derivatives as TACE inhibitors.
Caption: Experimental workflow for identifying and validating kinase inhibitor activity.
VII. Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds with the potential to address a range of therapeutic needs. This guide has outlined several plausible molecular targets based on the well-documented activities of the phenylacetic acid scaffold and the unique properties conferred by the trifluoromethylthio group. The proposed targets—TACE, the GHB receptor, various kinases, bacterial components, and the nuclear receptor FXR—offer exciting starting points for further investigation.
The experimental protocols provided herein offer a roadmap for researchers to validate these potential targets and elucidate the mechanism of action of this compound class. Future research should focus on synthesizing a library of this compound derivatives and systematically evaluating them against these targets. In silico modeling and structure-activity relationship (SAR) studies will be invaluable in optimizing lead compounds for improved potency, selectivity, and drug-like properties. The successful validation of any of these targets could pave the way for the development of novel therapeutics for inflammatory diseases, cancer, bacterial infections, and metabolic disorders.
VIII. References
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References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 7. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implication of TNF-alpha convertase (TACE/ADAM17) in inducible nitric oxide synthase expression and inflammation in an experimental model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GHB receptor - Wikipedia [en.wikipedia.org]
- 12. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Lipophilicity of the Trifluoromethylthio (SCF3) Group: Principles, Measurement, and Strategic Application in Drug Design
Abstract
The trifluoromethylthio (SCF3) group has emerged as a uniquely valuable substituent in medicinal and agrochemical research, prized for its profound impact on a molecule's physicochemical properties. This guide provides an in-depth exploration of the lipophilicity of the SCF3 group, a parameter of critical importance for drug absorption, distribution, metabolism, and excretion (ADME). We will dissect the electronic and steric characteristics that make the SCF3 group one of the most lipophilic moieties used in modern drug design, offering a quantitative comparison with other common functional groups. This document furnishes detailed, field-proven protocols for the experimental determination of lipophilicity using both the gold-standard Shake-Flask method and routine RP-HPLC techniques, explaining the causality behind critical experimental choices. Furthermore, it addresses the challenges of computational logP prediction for such highly fluorinated groups and outlines the strategic rationale for incorporating the SCF3 moiety to modulate bioavailability, cell permeability, and metabolic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the powerful properties of the SCF3 group.
Introduction: The Strategic Importance of the SCF3 Group
In the intricate process of drug discovery, the modulation of a molecule's properties to achieve a desired therapeutic profile is paramount. Among the vast arsenal of functional groups available to chemists, fluorine-containing moieties have garnered significant attention for their ability to dramatically alter biological activity.[1] The trifluoromethylthio (SCF3) group, in particular, has become a prominent pharmacophore in both pharmaceutical and agrochemical development.[2][3][4] Its utility stems from a powerful combination of high lipophilicity, a strong electron-withdrawing nature, and enhanced metabolic stability.[3][5][6][7]
The incorporation of an SCF3 group can significantly improve a drug candidate's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby enhancing bioavailability.[2][5] This guide serves as a comprehensive technical resource focused on the core property driving these advantages: lipophilicity. We will move from foundational concepts to practical, validated experimental workflows and strategic considerations, providing the reader with the necessary expertise to effectively utilize the SCF3 group in molecular design.
Section 1: The Physicochemical Landscape of the SCF3 Moiety
To understand the lipophilicity of the SCF3 group, one must first appreciate its unique electronic and steric profile, which collectively dictates its behavior in biological systems.
-
Lipophilicity: The most defining characteristic of the SCF3 group is its exceptionally high lipophilicity.[5][8] Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[9][10] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9] The SCF3 group contributes significantly to a molecule's overall lipophilicity, a trait directly linked to its ability to permeate cell membranes.[5][6]
-
Electronic Properties: The SCF3 group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[3][5][8] Its Hammett parameter (σ_m ≈ 0.40) is comparable to that of the trifluoromethyl (CF3) group (σ_m ≈ 0.44), indicating a strong inductive effect.[11] This electronic character can modulate the pKa of nearby ionizable groups and influence ligand-receptor interactions.
-
Metabolic Stability: The strong S-CF3 bond and the electron-deficient nature of the sulfur atom confer considerable metabolic stability upon the SCF3 group, particularly against oxidative metabolism that plagues many other thioethers.[5] While the sulfur atom can be oxidized in vivo to the corresponding sulfoxide (Ar–S(O)CF3) and sulfone (Ar–S(O)2CF3), the core moiety is generally robust.[12]
Section 2: Quantifying Lipophilicity: A Comparative Analysis
The impact of a substituent on a parent molecule's lipophilicity is quantified by the Hansch-Leo lipophilicity parameter (π). This parameter is defined as π_X = logP(R-X) - logP(R-H), where R-X is the substituted molecule and R-H is the parent. A positive π value signifies that the substituent increases lipophilicity.
The SCF3 group possesses a Hansch parameter (π) of 1.44 , ranking it among the most lipophilic substituents commonly used in drug design.[13][14] This value is significantly higher than that of other related fluoroalkyl groups and halogens, underscoring its profound effect on partitioning behavior.
Table 1: Comparative Physicochemical Parameters of Common Substituents
| Substituent (X) | Hansch Parameter (π_X) | Hammett Meta Constant (σ_m) | cLogP (CH3-X) |
| -SCF3 | 1.44 [14] | 0.40 [11] | 1.95 [11] |
| -CF3 | 0.88 | 0.44[11] | 1.11[11] |
| -OCF3 | 1.04[15] | 0.38 | 1.43 |
| -Cl | 0.71 | 0.37 | 0.74 |
| -Br | 0.86 | 0.39 | 0.99 |
| -CH3 | 0.56 | -0.07 | 0.50 |
| -H | 0.00 | 0.00 | 0.00 |
Data compiled from authoritative sources.[11][14][15]
Analysis: The data clearly illustrates the superior lipophilicity of the SCF3 group. It is substantially more lipophilic than the CF3 group (π = 0.88), its closest electronic analogue.[11] This difference is critical; while both groups are strongly electron-withdrawing, the SCF3 group provides a much larger boost in lipophilicity, offering chemists a tool to increase membrane permeability more effectively.[11] The presence of the larger, more polarizable sulfur atom in place of a carbon atom contributes significantly to this enhanced lipophilicity.
Section 3: Experimental Determination of Lipophilicity
While computational models provide useful estimates, the definitive lipophilicity of a novel SCF3-containing compound must be determined experimentally. Standard prediction methods often struggle with highly fluorinated molecules due to a lack of sufficient experimental data in their training sets.[16][17][18] The two most trusted methods are the Shake-Flask technique and RP-HPLC.
Workflow: Selecting an Experimental Method
The choice between the direct Shake-Flask method and the indirect HPLC method depends on the stage of research, available material, and required accuracy.
Caption: Decision workflow for selecting a logP determination method.
Protocol 1: The Shake-Flask Method (Gold Standard)
This method directly measures the partition coefficient and is considered the most accurate approach.[10]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is used to calculate P.[9][10]
Step-by-Step Methodology:
-
Solvent Preparation (Causality: Purity & Equilibrium): Use high-purity, mutually saturated solvents. To achieve this, vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the layers to separate completely for another 24 hours. This step is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.
-
Sample Preparation: Prepare a stock solution of the SCF3-containing compound in the phase in which it is more soluble (typically n-octanol). The final concentration should be low enough to avoid self-association but high enough for accurate detection (e.g., < 0.01 M).
-
Partitioning: In a suitable vessel (e.g., a screw-cap centrifuge tube), combine a precise volume of the pre-saturated n-octanol phase (containing the compound) and the pre-saturated water phase. Typically, volume ratios between 1:1 and 4:1 (octanol:water) are used.
-
Equilibration (Causality: Reaching Thermodynamic Minimum): Gently agitate the mixture at a constant, controlled temperature (e.g., 25°C) until equilibrium is reached. This can take anywhere from 1 to 24 hours. Overly vigorous shaking can create emulsions that are difficult to break. The system must reach a thermodynamic steady state for the partition coefficient to be a true constant.
-
Phase Separation (Causality: Ensuring Clean Samples): Centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases. This is a self-validating step; a sharp, clear interface must be visible.
-
Quantification: Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface. Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: Calculate the partition coefficient using the formula: P = [Concentration]_octanol / [Concentration]_water. The final value is expressed as logP = log10(P).
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a faster, indirect method that correlates a compound's retention time with its lipophilicity.[9][10]
Principle: A compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times (t_R). A calibration curve built from standards with known logP values is used to determine the logP of the unknown compound.
Step-by-Step Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration Standards: Select a set of 5-7 commercially available compounds with accurately known logP values that span the expected range of your SCF3-analyte.
-
Isocratic Elution & Calibration Curve:
-
Inject each standard individually onto the column under isocratic (constant mobile phase composition) conditions.
-
Record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor, k' = (t_R - t_0) / t_0.
-
Plot the known logP values of the standards against their corresponding log(k') values. This plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c). This calibration is the self-validating core of the protocol; a poor correlation coefficient (R² < 0.98) indicates a problem with the method or standards.
-
-
Sample Analysis: Dissolve the SCF3-containing compound in the mobile phase and inject it onto the column using the exact same method as for the standards.
-
Calculation: Record the retention time (t_R) of your compound, calculate its log(k'), and use the calibration curve's equation to solve for its logP value.
Section 4: Strategic Application in Drug Design
The decision to introduce an SCF3 group is a strategic choice aimed at solving specific challenges in the drug optimization process.
Diagram: Impact of SCF3 Introduction on Drug Properties
This diagram illustrates the cause-and-effect relationships when an SCF3 group is incorporated into a drug candidate.
Caption: The downstream effects of introducing an SCF3 group.
Field-Proven Insights:
-
Enhancing Permeability: The primary driver for using the SCF3 group is to increase lipophilicity to improve passage through biological membranes.[2][5] For compounds that exhibit poor absorption due to low permeability or for drugs targeting the central nervous system (CNS), replacing a less lipophilic group (e.g., -Cl, -CH3) with -SCF3 can be a highly effective strategy.
-
The Lipophilicity Trade-Off: A medicinal chemist must balance lipophilicity with other properties. While a higher logP can improve absorption, excessive lipophilicity (e.g., logP > 5, as per Lipinski's Rule of 5) can lead to detrimental effects such as poor aqueous solubility, increased binding to plasma proteins (reducing the free drug concentration), and sequestration in fatty tissues.[9] The goal is to operate within an optimal lipophilicity window.
-
Modulating Acidity/Basicity: The strong electron-withdrawing nature of the SCF3 group can lower the pKa of nearby basic centers (e.g., amines), reducing their ionization at physiological pH. This can be advantageous, as the neutral form of a drug is generally more membrane-permeable. This synergy between electronic effects and lipophilicity makes the SCF3 group a powerful tool for optimizing ADME profiles.
Conclusion
The trifluoromethylthio (SCF3) group is far more than a simple substituent; it is a strategic tool for the rational design of bioactive molecules. Its defining feature is an exceptionally high lipophilicity (π = 1.44), which, combined with its strong electron-withdrawing character and metabolic robustness, allows medicinal chemists to profoundly influence a compound's pharmacokinetic profile. Understanding the principles behind this lipophilicity and employing rigorous, validated experimental methods to quantify it are essential for its successful application. By carefully balancing the potent effects of the SCF3 group, researchers can overcome critical hurdles in drug development, from poor absorption to insufficient CNS penetration, ultimately accelerating the journey from molecule to medicine.
References
- 1. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 8. Umpolung trifluoromethylthiolation of alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. acdlabs.com [acdlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Filling the Gap in LogP$$ LogP $$ and pKa$$ {pK}_a $$ Evaluation for Saturated Fluorine‐Containing Derivatives With Machine Learning | Semantic Scholar [semanticscholar.org]
Methodological & Application
Derivatization of 4-(Trifluoromethylthio)phenylacetic Acid: Strategies and Protocols for Drug Discovery
Abstract
This comprehensive guide details the strategic derivatization of 4-(Trifluoromethylthio)phenylacetic acid, a privileged scaffold in modern medicinal chemistry. We delve into the rationale behind its use, focusing on the unique physicochemical properties imparted by the trifluoromethylthio (SCF3) group. This document provides detailed, field-proven protocols for the synthesis of amide and ester derivatives, including methods for challenging substrates. Furthermore, we explore advanced derivatization techniques such as α-functionalization. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and strategic considerations for library design in a drug discovery context. The guide also outlines a robust framework for the analytical characterization of the synthesized compounds using NMR, MS, and HPLC. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the generation of novel compound libraries with enhanced therapeutic potential.
Introduction: The Strategic Importance of the 4-(Trifluoromethylthio)phenyl Scaffold in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. These "super-halogens" can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethylthio (SCF3) group, in particular, has garnered significant attention due to its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1] When appended to a phenylacetic acid core, the resulting this compound scaffold presents a versatile starting point for the synthesis of novel therapeutic agents.
The phenylacetic acid moiety itself is a well-established pharmacophore found in numerous approved drugs.[2][3] Its carboxylic acid handle provides a convenient point for chemical modification, allowing for the exploration of a vast chemical space through the generation of amide and ester libraries. The derivatization of this scaffold enables the fine-tuning of a drug candidate's properties, such as its solubility, plasma protein binding, and ability to cross cell membranes. Moreover, the introduction of diverse functional groups can lead to new interactions with biological targets, enhancing potency and selectivity. This guide provides a detailed roadmap for the effective derivatization of this compound, empowering drug discovery teams to unlock the full potential of this promising molecular framework.
Derivatization Strategies: Accessing Chemical Diversity
The primary goal of derivatizing this compound is to systematically modify its structure to improve its drug-like properties and explore its structure-activity relationship (SAR). The following workflow provides a high-level overview of the derivatization strategies discussed in this guide.
Caption: High-level workflow for the derivatization of this compound.
Primary Derivatization of the Carboxylic Acid Moiety
The most direct approach to building a diverse chemical library from this compound is through modification of the carboxylic acid group.
Scientific Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Amides are generally more resistant to hydrolysis by plasma esterases than their ester counterparts, leading to improved metabolic stability and longer in vivo half-lives. The introduction of a wide array of commercially available amines allows for the systematic probing of steric and electronic requirements within a target's binding pocket.
Protocol 1: Standard EDC/HOBt Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, followed by the addition of a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) at 0 °C under an inert atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride-Mediated Coupling for Challenging Substrates
For sterically hindered amines or electron-deficient anilines where standard coupling methods may fail, the in situ generation of a more reactive acyl fluoride can be highly effective.[4]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Acetonitrile) at room temperature, add a fluorinating agent such as Cyanuric Fluoride (1.1 eq) and a base like Pyridine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride.
-
Add the challenging amine (1.0 eq) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
| Amine Class | Examples | Rationale for Inclusion in Library |
| Primary Alkylamines | Benzylamine, Cyclohexylmethanamine | Introduce flexibility and explore hydrophobic pockets. |
| Secondary Alkylamines | N-Methylbenzylamine, Piperidine | Introduce conformational constraints and different vector projections. |
| Anilines | Aniline, 4-Fluoroaniline | Explore aromatic interactions (π-stacking, cation-π). |
| Amino Acid Esters | Glycine methyl ester, Alanine methyl ester | Introduce chirality and potential for hydrogen bonding. |
Caption: Table of common amines for library synthesis.
Scientific Rationale: Esterification is a valuable strategy for creating prodrugs, where the ester is designed to be cleaved in vivo to release the active carboxylic acid. Esters can also modulate a compound's polarity and cell permeability, which can be critical for reaching intracellular targets.
Protocol 3: Mukaiyama's Reagent-Mediated Esterification
This protocol uses 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) for a mild and efficient esterification.[5]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a non-nucleophilic base such as Triethylamine (3.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane), add 2-chloro-1-methylpyridinium iodide (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with Dichloromethane and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 4: Amberlyst-15 Catalyzed Green Esterification
For a more environmentally friendly approach, a solid-supported acid catalyst like Amberlyst-15 can be used, often with the alcohol serving as the solvent.[6]
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), a molar excess of the desired alcohol (which can also act as the solvent), and Amberlyst-15 (10% by weight of the carboxylic acid).
-
Heat the mixture to reflux (typically 80-120 °C) for 6-24 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the Amberlyst-15 catalyst.
-
Wash the catalyst with the alcohol used in the reaction.
-
Concentrate the filtrate in vacuo to remove the excess alcohol.
-
If necessary, purify the crude product by flash column chromatography.
| Alcohol Class | Examples | Rationale for Inclusion in Library |
| Primary Alcohols | Ethanol, Benzyl alcohol | Simple esters for baseline activity and prodrug potential. |
| Secondary Alcohols | Isopropanol, Cyclohexanol | Increased steric bulk near the ester linkage. |
| Phenols | Phenol, 4-Methoxyphenol | Aromatic esters with different electronic properties. |
| Diols | Ethylene glycol, Propane-1,2-diol | Potential for further derivatization or to improve solubility. |
Caption: Table of common alcohols for library synthesis.
Advanced Derivatization: α-Functionalization of the Acetic Acid Chain
Scientific Rationale: Introducing substituents at the α-position of the acetic acid chain can create a chiral center, which can be crucial for stereospecific interactions with a biological target. This modification also alters the spatial relationship between the aromatic ring and the carbonyl group, which can significantly impact biological activity.
Protocol 5: α-Trifluoromethylthiolation
This advanced protocol describes the introduction of a second SCF3 group, this time on the α-carbon, using an electrophilic trifluoromethylthiolating agent.[7][8][9][10]
Step-by-Step Methodology:
-
The starting this compound is first converted to a more suitable intermediate, such as an N-acylpyrazole, to facilitate α-deprotonation.
-
In an oven-dried flask under an inert atmosphere, dissolve the N-acylpyrazole intermediate (1.0 eq) and N-(trifluoromethylthio)phthalimide (1.2 eq) in a mixture of anhydrous Acetonitrile and THF (1:1).
-
Add a non-nucleophilic base such as Triethylamine (0.2 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the α-trifluoromethylthiolation is complete, add the desired amine or alcohol (1.3 eq) to the reaction mixture to displace the pyrazole and form the final amide or ester.
-
Stir for an additional 2-4 hours at room temperature.
-
Quench the reaction with saturated NH4Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the final product by flash column chromatography.
Analytical Characterization of Derivatives
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 4-(Trifluoromethylthio)phenyl ring will appear as two doublets (an AA'BB' system) around 7.2-7.8 ppm. - The methylene protons (CH₂) will appear as a singlet around 3.7 ppm for the starting acid, and will be shifted upon derivatization. - Protons on the newly introduced amine or alcohol moiety will have characteristic chemical shifts. |
| ¹³C NMR | - The trifluoromethylthio carbon (SCF₃) will appear as a quartet due to coupling with the three fluorine atoms. - The carbonyl carbon (C=O) will be observed around 170-180 ppm. - Other aromatic and aliphatic carbons will have distinct chemical shifts. |
| ¹⁹F NMR | - A sharp singlet corresponding to the SCF₃ group on the aromatic ring will be observed. The chemical shift will be dependent on the reference standard used. |
| Mass Spec. | - The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the derivative. - Characteristic fragmentation patterns for amides (e.g., cleavage of the C-N bond) and esters (e.g., McLafferty rearrangement) can provide further structural confirmation. |
| HPLC | - A single major peak should be observed, with an area percentage of >95% indicating high purity. - The retention time will vary depending on the lipophilicity of the derivative. |
Caption: Table of expected analytical data for derivatives of this compound.
Application in Drug Discovery: A Case Study Perspective
The synthesized library of this compound derivatives can be screened in a variety of biological assays to identify hit compounds. The choice of assays will depend on the therapeutic area of interest. For example, given the structural similarity of the phenylacetic acid scaffold to non-steroidal anti-inflammatory drugs (NSAIDs), these derivatives could be screened for activity against cyclooxygenase (COX) enzymes.[11]
Once a hit compound is identified, a hit-to-lead campaign can be initiated. The SAR data from the initial library screen will guide the design and synthesis of a second generation of more focused and potent analogs.
Caption: Logical flow diagram for a hit-to-lead campaign.
Conclusion
This compound is a highly valuable and versatile scaffold for drug discovery. Its unique electronic and physicochemical properties, combined with the ease of derivatization of the carboxylic acid moiety, make it an ideal starting point for the generation of diverse and innovative compound libraries. The protocols and strategies outlined in this application note provide a robust framework for the synthesis, characterization, and application of these derivatives in the pursuit of novel therapeutics. By systematically exploring the chemical space around this privileged core, researchers can significantly enhance their chances of discovering the next generation of life-changing medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-(Trifluoromethylthio)phenylacetic Acid: A Guide for Researchers
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-(Trifluoromethylthio)phenylacetic acid in complex matrices. Designed for researchers, scientists, and professionals in drug development and related fields, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are developed based on established principles of analytical chemistry and are supported by scientific literature, ensuring accuracy, precision, and reliability. Each section explains the causal relationships behind experimental choices, from sample preparation to data analysis, empowering users to not only execute the methods but also to understand and troubleshoot them effectively.
Introduction and Principles of Quantification
This compound is a fluorinated organic compound of growing interest in medicinal chemistry and materials science. The trifluoromethylthio (-SCF3) group imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable moiety in the design of novel bioactive molecules.[1] Accurate quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control in synthetic processes.
The analytical challenges associated with this compound stem from its acidic nature and the need for high sensitivity in complex biological matrices. The selection of an appropriate analytical technique is paramount and depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for quantifying the analyte in simpler matrices or at higher concentrations. The phenylacetic acid core contains a chromophore that absorbs UV light, allowing for direct detection. The method's selectivity can be optimized by careful selection of the stationary and mobile phases.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological fluids like plasma or urine, LC-MS/MS is the gold standard. This technique combines the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for the detection of picogram levels of the analyte.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution. However, due to the low volatility of the carboxylic acid, derivatization is required to convert the analyte into a more volatile form suitable for gas chromatography.[4] This method is highly specific and can be an alternative to LC-MS/MS.
The protocols detailed in this guide are designed to be self-validating systems, adhering to the principles outlined in regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in bulk materials, process intermediates, or simple formulations where high sensitivity is not the primary requirement.
Principle of HPLC-UV Analysis
The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The acidic nature of the analyte (predicted pKa ≈ 3.36) necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[7] Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: HPLC-UV
2.2.1. Sample Preparation (Liquid-Liquid Extraction from Aqueous Matrix)
-
To 1 mL of the aqueous sample, add 10 µL of a suitable internal standard solution (e.g., 4-(Trifluoromethyl)phenylacetic acid).
-
Acidify the sample to approximately pH 2 by adding 50 µL of 1M HCl. This ensures the analyte is in its neutral, more organic-soluble form.
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[8]
-
Vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the HPLC system.
Workflow for HPLC-UV Sample Preparation
Caption: Workflow for LLE sample preparation for HPLC-UV analysis.
2.2.2. HPLC Operating Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Data Analysis and Expected Performance
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| LLOQ | 0.1 - 1 µg/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is recommended for the quantification of this compound in complex biological matrices such as human plasma or urine, particularly for pharmacokinetic and metabolism studies.
Principle of LC-MS/MS Analysis
The analyte is first separated from matrix components using reversed-phase liquid chromatography. The eluent is then introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity. Given the acidic nature of the analyte, ESI in negative ion mode is the most appropriate choice.
Experimental Protocol: LC-MS/MS
3.2.1. Sample Preparation (Solid-Phase Extraction from Plasma)
-
To 200 µL of plasma, add 20 µL of an internal standard solution (ideally a stable isotope-labeled version of the analyte).
-
Add 400 µL of 1% formic acid in water to the plasma sample to precipitate proteins and adjust the pH.[9]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Condition a polymeric solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[10]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
Workflow for LC-MS/MS Sample Preparation
Caption: Workflow for SPE sample preparation for LC-MS/MS analysis.
3.2.2. LC-MS/MS Operating Conditions
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined by infusion of a standard solution |
| (Precursor Ion [M-H]⁻) | m/z 235.0 |
| (Product Ion) | e.g., fragment from loss of CO₂ or other characteristic fragments |
Data Analysis and Expected Performance
Quantification is based on the peak area ratio of the analyte to the internal standard versus concentration. The method must be validated according to bioanalytical method validation guidelines.[11]
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| LLOQ | 0.1 - 1 ng/mL |
| Accuracy | 85 - 115% (within 80-120% at LLOQ) |
| Precision (%RSD) | < 15% (within 20% at LLOQ) |
| Recovery | > 70% and consistent |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is an alternative to LC-MS/MS and is particularly useful for its high chromatographic efficiency. It requires a derivatization step to increase the volatility of the analyte.
Principle of GC-MS Analysis
The carboxylic acid group of this compound is chemically modified, typically through silylation or alkylation, to form a volatile ester derivative. This derivative is then separated by gas chromatography and detected by a mass spectrometer. The derivatization not only improves volatility but can also enhance the chromatographic peak shape and sensitivity.
Experimental Protocol: GC-MS
4.2.1. Sample Preparation (LLE and Derivatization from Urine)
-
Follow the Liquid-Liquid Extraction protocol as described in section 2.2.1.
-
After evaporating the organic solvent, ensure the residue is completely dry.
-
To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Workflow for GC-MS Sample Preparation
Caption: Workflow for LLE and derivatization for GC-MS analysis.
4.2.2. GC-MS Operating Conditions
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |
Data Analysis and Expected Performance
Quantification is performed using a calibration curve based on the peak area of a characteristic ion of the derivatized analyte. An internal standard should be used for improved accuracy.
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| LLOQ | 5 - 20 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Analyte ionization (HPLC) - Active sites in GC liner/column | - Ensure mobile phase pH is at least 1.5 units below pKa - Use a deactivated GC liner and a high-quality column |
| Low Recovery | - Inefficient extraction - Incomplete derivatization (GC) | - Optimize extraction solvent and pH - Ensure sample is completely dry before adding derivatization reagent; optimize reaction time and temperature |
| High Background/Interference | - Matrix effects (LC-MS) - Contamination | - Improve sample cleanup (e.g., use a more selective SPE protocol) - Use high-purity solvents and reagents; include blank injections |
| Inconsistent Results | - Inconsistent sample preparation - Instrument instability | - Ensure precise and consistent pipetting and timing - Perform system suitability tests before each run |
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | 102582-93-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. 102582-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C9H7F3O2S | CID 2777902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 4-(Trifluoromethylthio)phenylacetic Acid in Advanced Material Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of 4-(Trifluoromethylthio)phenylacetic acid as a versatile building block in material science. The unique combination of the trifluoromethylthio (-SCF₃) group and the reactive phenylacetic acid moiety makes this compound a compelling candidate for the synthesis of high-performance polymers and thermotropic liquid crystals. The strong electron-withdrawing nature and high lipophilicity of the -SCF₃ group can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and specific optoelectronic characteristics. This document outlines detailed synthetic protocols for the preparation of a novel aromatic polyamide and a liquid crystalline ester derived from this compound, supported by established chemical principles and analogous systems from the scientific literature.
Introduction: The Strategic Advantage of the Trifluoromethylthio Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of advanced materials. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant interest due to its unique electronic and physical properties.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the -SCF₃ moiety possesses a distinct combination of high lipophilicity and strong electron-withdrawing character, which can significantly influence the intermolecular interactions and bulk properties of a material.[1][2]
This compound integrates this powerful functional group with a versatile carboxylic acid handle, enabling its incorporation into a variety of material backbones through standard polymerization and esterification reactions. The phenylacetic acid core provides a non-coplanar linkage, which can disrupt polymer chain packing, often leading to improved solubility and processability without compromising thermal performance. This application note will explore two primary applications of this compound: as a monomer for high-performance polyamides and as a core component for thermotropic liquid crystals.
Application I: High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their applications can be limited by poor solubility in common organic solvents, which complicates processing. The incorporation of bulky, fluorine-containing pendant groups is a well-established strategy to enhance solubility while maintaining or even improving other desirable properties.[1][3]
The use of this compound in polyamide synthesis introduces a bulky -CH₂-C₆H₄-SCF₃ side group, which is expected to increase the free volume between polymer chains, thereby improving solubility.
Synthetic Workflow: Polyamide Synthesis
A well-established method for synthesizing aromatic polyamides from dicarboxylic acids and diamines is the Yamazaki–Higashi polycondensation reaction.[1] This method utilizes a phosphite-based condensing agent and allows for the formation of high molecular weight polymers under relatively mild conditions.
Caption: Workflow for Aromatic Polyamide Synthesis.
Detailed Protocol: Synthesis of Poly[4,4'-oxydiphenylene-2-(4-trifluoromethylthiophenyl)acetamide]
This protocol describes the synthesis of a novel polyamide from this compound and 4,4'-oxydianiline.
Materials:
-
This compound (1.0 mmol, 236.21 mg)
-
4,4'-Oxydianiline (1.0 mmol, 200.24 mg)
-
Triphenyl phosphite (1.0 mmol, 0.26 mL)
-
Pyridine (2.0 mmol, 0.16 mL)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Lithium Chloride (LiCl) (0.25 g)
-
Methanol (for precipitation)
Procedure:
-
Monomer Dissolution: In a flame-dried 50 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound, 4,4'-oxydianiline, and LiCl.
-
Solvent and Reagent Addition: Add NMP and pyridine to the flask. Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are completely dissolved.
-
Initiation of Polycondensation: Add triphenyl phosphite to the solution.
-
Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvent and reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Expected Material Properties
The resulting polyamide is anticipated to exhibit properties characteristic of fluorinated high-performance polymers.
| Property | Expected Value/Characteristic | Rationale |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | The bulky -SCF₃ containing side group disrupts chain packing, increasing free volume and allowing solvent penetration.[1] |
| Thermal Stability (TGA) | 10% weight loss temperature > 400 °C in N₂ | The aromatic backbone provides high thermal stability, a hallmark of aramids.[1] |
| Glass Transition (Tg) | > 250 °C | The rigid polymer backbone restricts segmental motion, leading to a high glass transition temperature.[1][3] |
| Optical Transparency | High transparency in the visible spectrum for thin films | The amorphous nature, due to the unsymmetrical monomer, can lead to reduced light scattering and high transparency.[1] |
| Film Forming Ability | Capable of forming flexible, tough films via solution casting | Good solubility and high molecular weight are prerequisites for casting high-quality, free-standing films. |
Application II: Thermotropic Liquid Crystals
Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature.[4] The molecular structure of these compounds typically consists of a rigid core and flexible terminal chains. The anisotropy of the molecular shape leads to the formation of ordered, yet fluid, mesophases. Phenylacetic acid derivatives can be readily converted into esters, which are a common structural motif in liquid crystals.[5]
By esterifying this compound with a substituted phenol, it is possible to create a molecule with a rigid core and a polar terminal group (-SCF₃), which is a common design strategy for achieving nematic or smectic phases.[6][7]
Synthetic Workflow: Liquid Crystal Synthesis
The synthesis of a liquid crystalline ester can be achieved through DCC/DMAP-mediated esterification, a standard and efficient method for forming ester bonds.
Caption: Workflow for Liquid Crystal Ester Synthesis.
Detailed Protocol: Synthesis of 4-cyanophenyl 2-(4-(trifluoromethylthio)phenyl)acetate
This protocol details the synthesis of a potential liquid crystalline compound from this compound and 4-cyanophenol.
Materials:
-
This compound (1.0 mmol, 236.21 mg)
-
4-Cyanophenol (1.0 mmol, 119.12 mg)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 226.37 mg)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12.22 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve this compound, 4-cyanophenol, and DMAP in anhydrous DCM.
-
Initiation of Esterification: Cool the solution to 0 °C in an ice bath. Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
-
Characterization: The final product should be characterized by NMR and mass spectrometry. Its liquid crystalline properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Expected Properties and Characterization
The target molecule possesses features common to thermotropic liquid crystals, such as a rigid core and polar terminal groups. The mesophase behavior will be dependent on the balance of these structural elements.
| Property | Characterization Technique | Expected Observations |
| Mesophase Formation | DSC & POM | Potential for nematic or smectic phases. DSC would show first-order transition peaks for melting and clearing points. |
| Phase Transitions | POM with heating stage | Observation of characteristic textures (e.g., schlieren for nematic, focal conic for smectic) upon heating and cooling. |
| Birefringence | Refractometry | The aromatic core and conjugated systems suggest the material will exhibit significant birefringence. |
Conclusion
This compound represents a highly promising, yet underexplored, building block for advanced materials. Its unique electronic and steric properties, conferred by the -SCF₃ group, provide a compelling rationale for its use in creating novel polymers and liquid crystals with tailored characteristics. The synthetic protocols outlined in this note, based on well-established and analogous chemical transformations, offer a clear pathway for researchers to explore the potential of this versatile compound. The anticipated properties of the resulting materials, including enhanced solubility, high thermal stability, and potential for liquid crystallinity, make this compound a valuable addition to the toolbox of material scientists.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dakenchem.com [dakenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for C-H Trifluoromethylthiolation: Application Notes and Protocols
Introduction: The Strategic Value of the Trifluoromethylthio Group in Drug Discovery
The trifluoromethylthio (SCF3) group has emerged as a critical structural motif in modern medicinal chemistry and drug development.[1][2][3] Its potent combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][4][5] Specifically, the incorporation of an SCF3 moiety often leads to improved metabolic stability, increased cell membrane permeability, and modulated binding affinity, making it a highly sought-after functional group for optimizing drug candidates.[1][2]
Historically, the introduction of the SCF3 group was fraught with challenges, often relying on harsh reaction conditions, multi-step sequences involving pre-functionalized substrates, or the use of hazardous reagents.[6] The advent of direct C-H trifluoromethylthiolation, which forges a C-SCF3 bond from a ubiquitous C-H bond, represents a paradigm shift in synthetic efficiency and elegance.[6] This guide provides an in-depth exploration of modern catalytic C-H trifluoromethylthiolation methodologies, offering detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical and agrochemical innovation.
Core Methodologies in Catalytic C-H Trifluoromethylthiolation
The direct functionalization of C-H bonds with an SCF3 group can be broadly categorized into three influential catalytic strategies: Transition-Metal Catalysis, Photoredox Catalysis, and Electrochemical Methods. Each approach offers a unique set of advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Transition-Metal-Catalyzed C-H Trifluoromethylthiolation
Transition metal catalysis has been a cornerstone in the development of C-H functionalization reactions.[7][8][9] Palladium, copper, and iron catalysts are frequently employed to orchestrate the selective trifluoromethylthiolation of C(sp²)–H and C(sp³)–H bonds, often utilizing directing groups to achieve high regioselectivity.[4][6]
Mechanism & Rationale:
Palladium-catalyzed reactions, for instance, often proceed through a Pd(II)/Pd(IV) catalytic cycle.[4] The reaction is typically initiated by the coordination of a directing group on the substrate to the palladium center, followed by C-H activation to form a palladacycle intermediate. Subsequent oxidative addition of an electrophilic SCF3 source generates a Pd(IV) species, which then undergoes reductive elimination to furnish the trifluoromethylthiolated product and regenerate the Pd(II) catalyst.[6]
Copper-catalyzed systems can operate through various mechanisms, including a proposed Cu(I)/Cu(III) cycle.[4] These reactions are particularly effective for the trifluoromethylthiolation of arenes and heteroarenes.
Featured Protocol: Palladium-Catalyzed Directed C(sp²)–H Trifluoromethylthiolation of 2-Arylpyridines
This protocol details a representative method for the ortho-trifluoromethylthiolation of 2-phenylpyridine, a common substrate scaffold in medicinal chemistry. The pyridyl group serves as an effective directing group, ensuring high regioselectivity.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Leveraging 4-(Trifluoromethylthio)phenylacetic Acid in the Design of Novel Therapeutics
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF3) group offers a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Trifluoromethylthio)phenylacetic acid as a versatile building block in the creation of novel therapeutics. We will explore the physicochemical and pharmacological advantages conferred by the SCF3 moiety, present a strategic workflow for its incorporation into a lead generation program, and provide detailed, actionable protocols for the synthesis and evaluation of derivative compounds.
Introduction: The Strategic Value of the Trifluoromethylthio Moiety
The trifluoromethylthio (SCF3) group has garnered increasing attention in pharmaceutical and agrochemical research for its profound impact on a molecule's physicochemical and biological properties.[1][2] Unlike its more common counterpart, the trifluoromethyl (CF3) group, the SCF3 group possesses a distinct set of characteristics that medicinal chemists can strategically exploit.
Key Physicochemical Properties:
-
High Lipophilicity: The SCF3 group is one of the most lipophilic functional groups used in drug design.[1] This property can significantly enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and tissue distribution.[1][3]
-
Metabolic Stability: As a strong electron-withdrawing group, the SCF3 moiety can increase the metabolic stability of a drug candidate.[1] It can shield adjacent chemical bonds from enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, leading to a longer half-life in vivo.[1][3]
-
Modulation of pKa: The electron-withdrawing nature of the SCF3 group can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing target binding and pharmacokinetic properties.
-
Unique Stereoelectronic Profile: The SCF3 group has a distinct size and electronic distribution compared to other common functional groups, which can lead to novel and specific interactions with biological targets.
The phenylacetic acid scaffold itself is a well-established pharmacophore present in numerous approved drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4][5] The combination of this proven scaffold with the unique properties of the SCF3 group makes this compound a highly attractive starting material for the development of new chemical entities across various therapeutic areas.
Strategic Workflow for Therapeutic Discovery
The following workflow outlines a rational approach to leveraging this compound in a drug discovery program. This strategy is centered around a hypothetical project aimed at developing novel inhibitors of a target enzyme where lipophilicity and metabolic stability are anticipated to be key drivers of potency and in vivo efficacy.
Caption: Drug discovery workflow utilizing this compound.
Protocols: Synthesis and Characterization
The carboxylic acid moiety of this compound serves as a versatile handle for derivatization, most commonly through amide bond formation or esterification.
General Protocol for Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M stock solution of EDC in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HOBt in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.4 M stock solutions of each amine from the library in anhydrous DMF.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.05 mmol) of the HOBt stock solution.
-
Add 100 µL (0.05 mmol) of the EDC stock solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 125 µL (0.05 mmol) of the respective amine stock solution.
-
Add 65 µL (0.065 mmol) of the DIPEA stock solution.
-
Seal the reaction vessels and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with 1 mL of DCM.
-
Wash with 1 mL of saturated aqueous sodium bicarbonate solution.
-
Wash with 1 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product via high-throughput preparative HPLC-MS.
-
-
Characterization:
-
Confirm the identity and purity of each library member by LC-MS and ¹H NMR spectroscopy.
-
Protocols: Biological Evaluation
The following protocols are designed for a hypothetical target, a serine protease, where inhibition is desired. These can be adapted for other target classes.
Primary Biochemical Screening: Serine Protease Inhibition Assay
This is a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
Materials:
-
Synthesized compound library (10 mM stocks in DMSO)
-
Recombinant human serine protease (e.g., chymotrypsin)
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Create a serial dilution of the compound library in DMSO. A common starting concentration is 100 µM, with 1:3 serial dilutions.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each compound dilution into the assay plate. This will result in a final compound concentration range from 100 µM to low nanomolar in the assay.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the serine protease in assay buffer. The final concentration should be in the low nanomolar range and determined empirically to give a robust signal.
-
Add 10 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate at room temperature for 30 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare a 2X working solution of the fluorogenic peptide substrate in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).
-
Monitor the fluorescence kinetically for 15-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the primary biochemical screening assay.
Secondary Assay: Cell-Based Target Engagement
For hits identified in the primary screen, a cell-based assay is crucial to confirm activity in a more physiologically relevant context. The specific assay will depend on the target and its signaling pathway.
Data Presentation
The results from the primary screen should be summarized in a table for easy comparison of the structure-activity relationships (SAR).
| Compound ID | R-Group (Amine) | IC50 (µM) |
| Lead-001 | Cyclohexylamine | 0.25 |
| Lead-002 | 4-Fluoroaniline | 1.5 |
| Lead-003 | Morpholine | >100 |
| Lead-004 | Benzylamine | 0.8 |
| ... | ... | ... |
Conclusion
This compound is a valuable and versatile building block for the discovery of novel therapeutics. The unique properties of the SCF3 group, particularly its high lipophilicity and metabolic stability, offer significant advantages in drug design.[1][3][6] By employing a rational, iterative approach of synthesis and biological evaluation as outlined in these notes, research teams can effectively explore the chemical space around this scaffold to identify potent and drug-like lead candidates for a variety of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 6. nbinno.com [nbinno.com]
Application Notes & Protocols: Sonogashira Coupling of Aryl Acetic Acid Derivatives
Introduction: Forging Key C(sp²)–C(sp) Bonds in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This transformation is of paramount importance in drug discovery and development, where the resulting arylalkyne and conjugated enyne moieties serve as critical pharmacophores or versatile synthetic intermediates.[3] Aryl acetic acid derivatives are themselves a privileged scaffold in medicinal chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to directly perform Sonogashira coupling on these substrates, without the need for protection/deprotection of the carboxylic acid, represents a significant step towards more efficient and atom-economical synthetic routes.
This guide provides an in-depth analysis and detailed protocols for the successful execution of Sonogashira couplings on aryl acetic acid derivatives, addressing the unique challenges posed by the free carboxylic acid functionality.
Part 1: The Core Challenge—Navigating Acidity and Catalyst Compatibility
The primary obstacle in applying Sonogashira coupling to aryl acetic acid derivatives is the presence of the acidic carboxylic acid proton (pKa ≈ 4-5). This functionality introduces several potential complications that must be carefully managed for a successful reaction.
-
Base Stoichiometry and Selection: The amine bases traditionally used in Sonogashira couplings (e.g., triethylamine, diisopropylamine) are strong enough to deprotonate the carboxylic acid. This acid-base reaction consumes the base, potentially halting the catalytic cycle which requires the base to deprotonate the terminal alkyne (pKa ≈ 25).[4] Therefore, the choice and stoichiometry of the base are critical. Milder, inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred as they can be sufficiently basic to deprotonate the alkyne without aggressively interfering with the substrate's acidic group.
-
Carboxylate Anion Interference: Once deprotonated, the resulting carboxylate anion can act as a ligand, coordinating to the palladium or copper center. This coordination can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle, leading to sluggish or failed reactions.
-
Substrate and Product Solubility: The starting aryl acetic acid and the resulting alkynyl-functionalized product may have different solubility profiles in their neutral versus carboxylate forms. The choice of solvent and base must ensure all species remain in solution for the reaction to proceed efficiently.
-
Decarboxylation Risk: While generally stable, some aryl acetic acid derivatives can undergo decarboxylation at elevated temperatures, a side reaction that can be promoted by transition metal catalysts.[5][6] Protocols should therefore aim for the mildest possible reaction conditions.
Part 2: Optimizing the Reaction Components
A successful protocol hinges on the rational selection of each component to create a self-validating and robust system.
Catalyst System: Palladium and the Role of Copper
-
Palladium Pre-catalyst: Standard palladium sources like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are effective.[7] Pd(OAc)₂ in combination with phosphine ligands is also a common choice. The active catalyst is a Pd(0) species, which is typically formed in situ.[1] For challenging substrates, more active pre-catalysts or ligands may be required.
-
The Copper Co-catalyst: In the classic Sonogashira reaction, a copper(I) salt, typically CuI, is used as a co-catalyst. The copper facilitates the deprotonation of the alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
-
Copper-Free Protocols: The use of copper can lead to the undesirable homo-coupling of the alkyne (Glaser coupling).[8] Copper-free Sonogashira reactions have become increasingly popular to avoid this side product and often exhibit broader functional group tolerance.[9][10] For sensitive substrates like aryl acetic acids, a copper-free approach is often the preferred starting point.[11]
Ligand Selection: Stabilizing and Activating the Catalyst
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.
-
Triphenylphosphine (PPh₃): The most common and cost-effective ligand, suitable for many standard transformations.
-
Bulky, Electron-Rich Phosphines: Ligands like Xantphos, cataCXium A, or tri-tert-butylphosphine (P(t-Bu)₃) can significantly accelerate the rate-limiting oxidative addition step and promote reductive elimination.[12] These are particularly useful for less reactive aryl bromides or chlorides and can enable lower reaction temperatures.[12]
Base Selection: The Most Critical Parameter
The choice of base is paramount to avoid the issues outlined in Part 1.
-
Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices. Their moderate basicity and poor solubility in many organic solvents can be advantageous, maintaining a low concentration of the active base in solution.
-
Organic Amine Bases: If an amine is used, a bulky, non-coordinating amine like piperidine or a hindered base is preferable to less hindered amines like triethylamine.[11] It is often necessary to use an excess of the amine base to account for the deprotonation of the carboxylic acid.
Solvent Choice
Polar aprotic solvents are generally effective.
-
DMF, Dioxane, THF, Acetonitrile: These solvents are excellent at dissolving the organic substrates and the catalyst complexes.
-
Aqueous Media: Some modern protocols utilize aqueous media, which can be environmentally friendly and offer unique reactivity.[13]
Part 3: Experimental Protocols
The following protocols are designed for a model reaction: the coupling of 4-bromophenylacetic acid with phenylacetylene . All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Copper-Free Sonogashira Coupling (Recommended First Approach)
This protocol minimizes the risk of alkyne homo-coupling and is often more tolerant of the free carboxylic acid.
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried 25 mL Schlenk flask, add 4-bromophenylacetic acid (215 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and the phosphine ligand Xantphos (23 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times. This is crucial to prevent the oxidation of the Pd(0) species.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (10 mL) via syringe. Add cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv.). The use of a solid inorganic base is key to the success of this reaction with the acidic substrate.
-
Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv., or ~131 µL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-(phenylethynyl)phenylacetic acid.
Protocol 2: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is an alternative that can sometimes be faster but requires careful control to manage side reactions.
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried 25 mL Schlenk flask, add 4-bromophenylacetic acid (215 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 3.8 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF, 10 mL) followed by piperidine (255 mg, 3.0 mmol, 3.0 equiv., or ~296 µL). An excess of the amine base is used to neutralize the aryl acetic acid while still having enough to act as the base in the catalytic cycle.
-
Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The acidification step is critical to recover the product from its salt form.
Part 4: Data Summary and Visualization
Table 1: Comparative Reaction Conditions for Sonogashira Coupling on Haloaryl Carboxylic Acids
| Aryl Halide Substrate | Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodobenzoic acid | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | Et₃N (2) | DMF | 80 | 95 | Adapted from[11] |
| 3-Bromobenzoic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 88 | General method |
| 4-Bromophenylacetic acid | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 90 | >85 | Protocol 1 |
| 4-Iodophenylacetic acid | PdCl₂(PPh₃)₂ (1) / CuI (1) | - | Piperidine (3) | THF | RT | ~90 | Protocol 2 |
| 3-Iodobenzoic acid | Pd₂(dba)₃ (1) | - | KOH (2) | CH₃CN/H₂O | 60 | 92 | Adapted from[11] |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction scale.
Diagrams: Mechanism and Workflow
Caption: The dual catalytic cycles of the Sonogashira reaction.
Caption: A typical laboratory workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylthio)phenylacetic Acid
Introduction
4-(Trifluoromethylthio)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (SCF3) group can significantly enhance lipophilicity and metabolic stability, making it a desirable moiety in drug design[1][2]. However, its synthesis is not without challenges, and researchers frequently encounter issues related to yield, purity, and reaction reproducibility.
This guide provides a comprehensive troubleshooting framework for the synthesis of this compound. It is designed for researchers, chemists, and process development professionals to diagnose and resolve common experimental hurdles. The core of this document is built upon established synthetic routes, primarily focusing on multi-step sequences that often originate from 4-(trifluoromethylthio)aniline or related precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the 4-(Trifluoromethylthio)phenyl scaffold?
A1: A prevalent and versatile method involves a Sandmeyer-type reaction starting from the corresponding aniline (4-(trifluoromethylthio)aniline)[1][3][4]. This amine is converted to a diazonium salt, which then undergoes a copper-catalyzed reaction to install various functional groups. Subsequent chain extension to the phenylacetic acid moiety completes the synthesis.
Q2: Why is the trifluoromethylthio (-SCF3) group so difficult to install and maintain?
A2: The -SCF3 group is strongly electron-withdrawing and can be sensitive to certain reaction conditions. Challenges include:
-
Reagent Cost and Stability: Trifluoromethylthiolating agents can be expensive and sensitive to moisture or air[3].
-
Reaction Selectivity: Achieving high regioselectivity during the installation of the -SCF3 group on an aromatic ring can be difficult without appropriate directing groups.
-
Group Stability: While generally stable, the -SCF3 group can be susceptible to hydrolysis or degradation under harsh acidic or basic conditions, particularly at elevated temperatures.
Q3: My overall yield is consistently low. What are the most critical stages to investigate?
A3: Low overall yield is a common complaint. The most critical stages to scrutinize are:
-
Diazonium Salt Formation and Reaction: This step is notoriously sensitive. Incomplete diazotization, premature decomposition of the diazonium salt, or inefficient trapping can drastically reduce yield.
-
Carbon-Carbon Bond Formation: The step where the acetic acid side-chain is introduced (e.g., via a cross-coupling reaction or cyanation followed by hydrolysis) is another major point of yield loss.
-
Purification Steps: Product loss during workup and chromatography can accumulate, significantly impacting the final isolated yield.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield in the Sandmeyer Reaction of 4-(Trifluoromethylthio)aniline
The conversion of an aniline to its corresponding aryl halide or pseudohalide via a diazonium salt is a cornerstone of this synthesis.
Potential Causes:
-
Incomplete Diazotization: The reaction of the aniline with nitrous acid (generated in situ from NaNO2 and a strong acid) may be incomplete. This is often due to suboptimal temperature control or incorrect stoichiometry.
-
Diazonium Salt Decomposition: Aryl diazonium salts are often unstable at temperatures above 5 °C. Premature warming can lead to the formation of phenol byproducts and release of N2 gas.
-
Inefficient Copper Catalyst: The Cu(I) catalyst may be oxidized to Cu(II) or may not be sufficiently soluble in the reaction medium, reducing its efficacy in the subsequent radical transfer step[1].
-
Side Reactions: The aryl radical intermediate can engage in unwanted side reactions, such as dimerization or reaction with the solvent, if not efficiently trapped by the desired nucleophile.
Recommended Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict temperature control between 0-5 °C during diazotization and the Sandmeyer reaction. | Minimizes premature decomposition of the thermally sensitive diazonium salt. |
| Acid Choice | Use a non-coordinating strong acid like HBF4 or p-toluenesulfonic acid for in situ diazotization. | Reduces the likelihood of competing nucleophilic attack on the diazonium salt by the acid's conjugate base. |
| Nitrite Addition | Add the sodium nitrite solution slowly and subsurface to ensure localized, efficient reaction without temperature spikes. | Prevents dangerous NOx gas evolution and localized warming that can decompose the diazonium salt. |
| Copper Catalyst | Use freshly prepared Cu(I) salts (e.g., CuCl, CuBr, CuCN). Consider using a catalytic amount of copper thiocyanate for trifluoromethylthiolations[4][5]. | Ensures the catalyst is in the active +1 oxidation state. CuSCN has shown high efficiency in related transformations[4]. |
Workflow for Diagnosing Low Sandmeyer Yield
Caption: Troubleshooting workflow for low Sandmeyer reaction yield.
Problem 2: Difficulty and Low Yield in Side-Chain Installation
Assuming the successful synthesis of a precursor like 4-(trifluoromethylthio)bromobenzene, the next step is installing the acetic acid moiety. A common route is conversion to a nitrile (Ar-CN) followed by hydrolysis.
Potential Causes:
-
Inefficient Cyanation: Palladium- or copper-catalyzed cyanation reactions can be sluggish. Catalyst poisoning, poor ligand choice, or suboptimal reaction conditions can lead to incomplete conversion of the aryl halide.
-
Harsh Hydrolysis Conditions: The hydrolysis of the nitrile to a carboxylic acid typically requires strong acid or base and heat[6]. These conditions can potentially lead to the degradation of the sensitive -SCF3 group.
-
Formation of Amide Intermediate: Incomplete hydrolysis can result in the formation of the corresponding phenylacetamide, which can be difficult to separate from the desired phenylacetic acid product.
Recommended Solutions & Protocols:
A. Optimized Protocol for Nitrile Hydrolysis
This protocol uses a two-stage temperature profile to balance reaction rate with minimizing degradation.
-
Initial Reaction: Suspend 4-(trifluoromethylthio)phenylacetonitrile in a mixture of 3 volumes of concentrated H2SO4 and 1 volume of water.
-
Stirring: Stir the mixture vigorously at 80-90 °C for 2-3 hours. Monitor the reaction by TLC (disappearance of the nitrile).
-
Completion: Increase the temperature to 100-110 °C and continue heating for an additional 4-6 hours until the intermediate amide is fully consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The solid phenylacetic acid will precipitate.
-
Purification: Filter the crude product, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent system (e.g., toluene/hexanes) to achieve high purity.
B. Alternative: Suzuki Coupling Approach
For aryl halides, a Csp2-Csp3 Suzuki coupling with a reagent like ethyl bromoacetate in the presence of a suitable palladium catalyst can be an alternative, though it presents its own challenges[7].
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a modern Pd catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. | These ligands promote the difficult reductive elimination step in Csp2-Csp3 couplings[7]. |
| Base | Use a weaker, non-nucleophilic base like K2CO3 or K3PO4 instead of strong hydroxides. | Minimizes base-induced hydrolysis of the ester and potential side reactions with the -SCF3 group[7]. |
| Solvent | Use an anhydrous, polar aprotic solvent like THF or Dioxane. | Ensures solubility of the reagents and stability of the organometallic intermediates. |
Mechanistic Insight: The Role of Copper in Sandmeyer Reactions
The Sandmeyer reaction is not a simple nucleophilic substitution. It proceeds via a single-electron transfer (SET) mechanism, which is critical for its success.
Caption: Simplified mechanism of the Sandmeyer reaction.
As shown in the diagram, the Cu(I) species is essential for reducing the diazonium salt (Ar-N2+) to an aryl radical (Ar•), releasing nitrogen gas. This radical then abstracts a halogen or pseudohalogen from the newly formed Cu(II) species to yield the final product and regenerate the Cu(I) catalyst[1]. If the Cu(I) is not present in sufficient quantity or is deactivated, this catalytic cycle will fail.
References
- 1. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 4. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper [pubmed.ncbi.nlm.nih.gov]
- 5. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. inventivapharma.com [inventivapharma.com]
troubleshooting low conversion in trifluoromethylthiolation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluoromethylthiolation reactions. The trifluoromethylthio (SCF3) group is a critical functionality in modern medicinal and agricultural chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and bioavailability of molecules.[1][2][3] However, the introduction of this moiety can present significant challenges, often leading to frustratingly low conversion rates.
This guide, structured in a question-and-answer format, is designed to serve as a comprehensive resource for troubleshooting common issues encountered during trifluoromethylthiolation experiments. As Senior Application Scientists, we provide not only procedural solutions but also the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Addressing Low Conversion
Low yields in trifluoromethylthiolation reactions are a frequent hurdle. This section provides a systematic approach to identifying and resolving the root causes of poor reaction performance.
Question 1: My trifluoromethylthiolation reaction is giving me a low yield or failing completely. Where should I start my investigation?
Answer: A low or non-existent yield in a trifluoromethylthiolation reaction can stem from several factors. A systematic, step-by-step approach to troubleshooting is the most effective strategy. We recommend starting with the most common and easily addressable issues first.
Here is a logical workflow to diagnose the problem:
References
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylthiolation
Welcome to the technical support center for trifluoromethylthiolation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the incorporation of the trifluoromethylthio (SCF₃) group. The unique properties of the SCF₃ group—namely its high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature—make it a valuable motif in modern drug design and materials science, enhancing cell-membrane permeability, metabolic stability, and binding affinity.[1][2]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of trifluoromethylthiolation and optimize your reaction conditions for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your experimental design and initial troubleshooting efforts.
Q1: How do I choose the correct type of trifluoromethylthiolation reaction for my substrate?
A1: The choice depends primarily on the electronic nature of your substrate and the desired bond formation (C-S, N-S, O-S, etc.). The three main pathways are electrophilic, nucleophilic, and radical.
-
Electrophilic Trifluoromethylthiolation: This is the most common approach for electron-rich substrates. If your substrate is a nucleophile (e.g., β-keto esters, enamines, electron-rich arenes, amines, alcohols, thiols), you should use an electrophilic SCF₃⁺ source.[1][3] Modern, shelf-stable reagents like N-trifluoromethylthiosaccharin or N-trifluoromethylthiodibenzenesulfonimide are highly effective.[3][4]
-
Nucleophilic Trifluoromethylthiolation: This method is suitable for substrates that are electrophilic, such as alkyl halides or bromoalkynones.[5][6] The reaction utilizes a nucleophilic SCF₃⁻ source, with common reagents being AgSCF₃, CuSCF₃, or combinations of S-(Trifluoromethyl)benzothioate (TFBT) with a fluoride source.[5][7][8]
-
Radical Trifluoromethylthiolation: This pathway is ideal for C-H functionalization, avoiding the need for pre-functionalized substrates, and for reactions with alkenes.[9][10] These reactions are often initiated with a radical initiator or under photoredox catalysis conditions. Reagents like AgSCF₃ can serve as a source of the •SCF₃ radical upon oxidation.[11]
Below is a decision tree to help guide your selection process.
Q2: My reaction is not working. What are the first things I should check?
A2: When a trifluoromethylthiolation reaction fails or gives low yields, a systematic check of fundamental parameters is the best first step.
-
Reagent Integrity: Many trifluoromethylthiolating reagents are sensitive to air and moisture.[12] Ensure your reagent is fresh, has been stored correctly (e.g., refrigerated, under inert gas), and handled properly.[13] Older or improperly stored reagents are a primary cause of failure.
-
Reaction Atmosphere: Unless the protocol specifies otherwise, assume the reaction requires an inert atmosphere (Nitrogen or Argon). Oxygen can interfere, particularly in radical reactions or those involving sensitive catalysts.
-
Solvent and Reagent Purity: Use anhydrous solvents, especially for reactions involving strong bases or moisture-sensitive catalysts. Impurities in the substrate can also inhibit catalysis or react with the SCF₃ reagent.
-
Temperature Control: Verify that the reaction temperature is correct and stable. Some reactions have a narrow optimal temperature window.[14]
Q3: What are the most common and reliable electrophilic SCF₃ reagents available?
A3: While older reagents like CF₃SCl are effective, they are often hazardous gases.[7] Modern chemistry has produced a variety of shelf-stable, crystalline solids or liquids that are much easier and safer to handle.
| Reagent Name | Structure | Key Features & Typical Substrates |
| N-Trifluoromethylthiosaccharin | Image of N-Trifluoromethylthiosaccharin | Highly electrophilic, shelf-stable solid. Broad scope including alcohols, amines, thiols, arenes, and β-ketoesters.[1][13] |
| N-Trifluoromethylthiodibenzenesulfonimide | Image of N-Trifluoromethylthiodibenzenesulfonimide | Currently one of the most electrophilic reagents available.[4] Effective for challenging substrates. |
| Trifluoromethanesulfenates | Image of Trifluoromethanesulfenates | Reactive, shelf-stable reagents. Particularly reliable in transition-metal-catalyzed reactions (e.g., with boronic acids).[1][3] |
| Hypervalent Iodine Reagents | Image of Hypervalent Iodine Reagents | Inspired the development of other electrophilic reagents. Effective for S-trifluoromethylation of thiols and other nucleophiles.[1][15] |
Part 2: Troubleshooting Guide
This guide is structured in a problem-and-solution format to directly address specific experimental issues.
Issue 1: Low or No Product Yield
Q: My electrophilic trifluoromethylthiolation of a β-keto ester is sluggish and gives low yield. What conditions should I optimize?
A: Low reactivity in this context often points to issues with base selection, solvent, or temperature.
Causality: The reaction proceeds via deprotonation of the β-keto ester to form an enolate, which then acts as the nucleophile. The efficiency of this deprotonation and the stability of the subsequent intermediate are critical.
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial. Weak bases like pyridine may not be sufficient. Consider screening stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like NaH if your substrate is compatible.[9] However, be aware that excessively strong bases can lead to side reactions.
-
Solvent Effects: The solvent must fully dissolve your substrate and reagents. Acetonitrile (MeCN) is a common choice.[16] If solubility is an issue, consider screening other polar aprotic solvents like DMF or DMSO. Avoid protic solvents which will quench the enolate.
-
Temperature Adjustment: Many reactions run well at room temperature, but if the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can increase the rate. Monitor for decomposition of the starting material or product at higher temperatures.
-
Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the SCF₃ reagent. A slight excess (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.
Q: I am attempting a copper-catalyzed trifluoromethylthiolation of an aryl boronic acid and see no product. What is the problem?
A: Failures in transition-metal-catalyzed reactions often stem from catalyst inactivation, incorrect ligand choice, or inappropriate reaction conditions.
Causality: These reactions typically involve a catalytic cycle that can be poisoned by impurities or stalled if any step (e.g., oxidative addition, transmetalation, reductive elimination) is inefficient.
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure the copper source (e.g., CuI, CuCl) and any necessary ligands are pure. Oxygen can oxidize the active catalyst, so proper degassing of the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon) is essential.
-
Base and Solvent: The choice of base is critical for the transmetalation step. Inorganic bases like K₂CO₃ are common. The solvent must be anhydrous and capable of solubilizing the various components of the reaction. DME or diglyme are often used.[17]
-
Reagent Compatibility: Some electrophilic SCF₃ reagents perform better than others in metal-catalyzed systems. Trifluoromethanesulfenates have been shown to be particularly reliable for copper-catalyzed reactions with boronic acids.[1][3]
-
Temperature: These reactions often require elevated temperatures (e.g., 45 °C to 120 °C) to proceed at a reasonable rate.[3][17]
Issue 2: Formation of Side Products
Q: In my reaction with a difluoro enol silyl ether, I am observing significant formation of the protonated starting material, not the SCF₃-adduct. Why?
A: This strongly suggests an issue with your choice of activator.
Causality: The reaction requires an activator to generate the reactive enolate from the silyl enol ether. The choice of this activator is critical. While fluoride sources are common, their properties differ significantly.
Troubleshooting Steps:
-
Activator Choice: Studies have shown that using tetrabutylammonium fluoride (TBAF) can lead to extensive formation of the protonated side product.[16] This is likely due to the presence of water in hydrated TBAF or its basicity promoting protonation over trifluoromethylthiolation.
-
Optimized Activator: Potassium fluoride (KF) is often a superior choice, leading to higher yields of the desired product.[16] It is less basic and can be more easily dried.
-
Solvent Compatibility: Ensure your activator is soluble in the reaction solvent. KF has poor solubility in dichloromethane (DCM), which would halt the reaction. A switch to acetonitrile (MeCN) is recommended in this case.[16]
Issue 3: Reagent Handling and Stability
Q: I plan to use N-Trifluoromethylthiosaccharin. What are the best practices for its synthesis and storage?
A: N-Trifluoromethylthiosaccharin is a robust reagent, but proper preparation and storage are key to its long-term reactivity.
Protocol: Synthesis of N-Trifluoromethylthiosaccharin [13]
-
Preparation of N-Chlorosaccharin: Saccharin is treated with tert-butyl hypochlorite in methanol at room temperature. The product precipitates and can be isolated by filtration.
-
Preparation of AgSCF₃: Silver(I) fluoride (AgF) is reacted with carbon disulfide (CS₂) in acetonitrile under reflux.
-
Final Step: N-Chlorosaccharin is reacted with the prepared AgSCF₃ in acetonitrile. The reaction is typically fast (complete within 30 minutes). After workup, the product is obtained as a stable white solid.
Storage and Handling:
-
Storage: The final product, N-trifluoromethylthiosaccharin, should be stored in a refrigerator (at 4 °C) with strict exclusion of moisture.[13]
-
Handling: While it is considered "shelf-stable," meaning it does not readily decompose under normal atmospheric conditions, it is best practice to handle it in a dry environment (e.g., glovebox or under a stream of inert gas) and minimize its exposure to ambient air and humidity.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic trifluoromethylthiolation of bromoalkynones with AgSCF3: C(sp)–SCF3 bond formation towards ynonyl trifluoromethyl sulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of 4-(Trifluoromethylthio)phenylacetic Acid Analogs
Welcome to the technical support center for the purification of 4-(Trifluoromethylthio)phenylacetic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
The presence of the trifluoromethylthio (-SCF₃) group and the carboxylic acid moiety imparts specific chemical properties that must be considered during purification. The -SCF₃ group is highly lipophilic and electron-withdrawing, while the phenylacetic acid core provides an acidic handle that is key to many separation strategies. This guide will help you leverage these properties to your advantage.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude reaction mixture containing a this compound analog?
For most applications, a liquid-liquid acid-base extraction is the most effective first step. The carboxylic acid is readily deprotonated by a mild aqueous base (e.g., sodium bicarbonate, sodium carbonate), transferring your target compound into the aqueous phase. This leaves non-acidic starting materials and byproducts behind in the organic layer. Subsequent acidification of the aqueous layer will re-protonate your compound, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent. This method is excellent for removing large quantities of neutral or basic impurities.
Q2: My compound is a solid, but it fails to crystallize and instead "oils out." What should I do?
"Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, preventing the formation of a crystal lattice upon cooling. Here are several causes and solutions:
-
Cooling Too Rapidly: Slow, controlled cooling is crucial for crystal formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[1]
-
Solvent Choice: The solvent may be too good. Try a solvent system where your compound is less soluble, such as a mixture of a "good" solvent (e.g., ethyl acetate, dichloromethane) and a "poor" solvent (e.g., hexanes, heptane).[2] Dissolve the compound in a minimal amount of the good solvent while hot, and then slowly add the poor solvent until turbidity (cloudiness) persists. Add a drop or two of the good solvent to redissolve and then cool slowly.
-
Purity: If the compound is very impure, the impurities can inhibit crystallization. Consider a chromatographic step to improve purity to >90% before attempting recrystallization.
-
Seeding: If you have a small amount of pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[1] If not, try scratching the inside of the flask with a glass rod to create nucleation sites.[1]
Q3: Why do I see significant peak tailing when analyzing my acidic compound on a standard C18 reverse-phase HPLC column?
Peak tailing for acidic compounds is often caused by secondary interactions with the silica stationary phase.[3] Even on high-purity silica, residual, un-capped silanol groups (-Si-OH) can be present. These silanols can have an acidic character (pKa ~4-5) and can interact with your analyte.[3]
To mitigate this, the mobile phase pH should be adjusted to suppress the ionization of either the silanols or your analyte. For an acidic compound like a phenylacetic acid derivative, adding an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase is critical. This lowers the mobile phase pH to ~2.5-3, ensuring your carboxylic acid is fully protonated (neutral form) and minimizing ionic interactions with any residual ionized silanols, resulting in sharper, more symmetrical peaks.[4]
Q4: Is my compound likely to be stable on silica gel for flash chromatography?
Phenylacetic acids are generally stable. However, silica gel is slightly acidic and can sometimes cause issues with sensitive functional groups.[5] More importantly, the acidity of the analyte itself can lead to significant band broadening or "streaking" on the column due to strong interactions with the polar silica surface. To counteract this, it is standard practice to add a small amount of a volatile acid, such as acetic acid (~0.5-1%), to the chromatography eluent. This keeps the analyte in its protonated state, reducing its interaction with the silica surface and leading to much better peak shapes and separation.
Troubleshooting Guide
Problem: Poor separation of structurally similar analogs using standard Reverse-Phase HPLC.
You are trying to separate this compound from a closely related analog (e.g., a positional isomer or a derivative with a similar logP) on a C18 column, but they co-elute.
Root Cause Analysis: Standard C18 columns primarily separate based on hydrophobicity. If two analogs have very similar hydrophobicity, a C18 phase may not provide sufficient selectivity to resolve them. The trifluoromethylthio group imparts unique electronic properties that can be exploited with alternative stationary phases.
Solution: Employ a Phenyl-based or Fluorinated Stationary Phase.
Stationary phases containing phenyl groups, particularly pentafluorophenyl (PFP) phases, offer different separation mechanisms compared to C18.[6] These phases can engage in π-π stacking, dipole-dipole, and charge-transfer interactions with aromatic and fluorinated analytes.[6][7] This provides an orthogonal selectivity that can often resolve compounds that are inseparable on a C18 column.
Workflow: Method Development for Challenging Separations
Caption: Decision workflow for resolving co-eluting analogs.
Data Summary: HPLC Column Selectivity Comparison
| Parameter | Method 1: Standard C18 | Method 2: PFP Phase | Rationale for Improvement |
| Column | C18, 5 µm, 4.6x150 mm | PFP, 5 µm, 4.6x150 mm | PFP phase offers alternative selectivity for fluorinated and aromatic compounds.[6][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Formic acid ensures the carboxylic acid is protonated. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard reverse-phase organic solvent. |
| Gradient | 20-80% B over 15 min | 20-80% B over 15 min | Start with the same gradient to compare selectivity directly. |
| Expected Result | Co-elution or poor resolution of target analogs. | Improved separation, potentially baseline resolution. | PFP's unique interactions (π-π, dipole) provide resolving power that C18 lacks for these specific analytes.[6] |
Problem: Low or No Recovery After Acid-Base Extraction.
You've performed a liquid-liquid extraction using an aqueous base to isolate your acidic compound, but after acidifying and re-extracting, you recover very little material.
Root Cause Analysis & Solutions:
-
Insufficient Basicity: The aqueous base may not be strong enough to fully deprotonate your phenylacetic acid analog. The electron-withdrawing -SCF₃ group increases the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid. While sodium bicarbonate (pKa of conjugate acid = 6.4) is often sufficient, a stronger base like sodium carbonate (pKa of conjugate acid = 10.3) may be needed for complete deprotonation and transfer to the aqueous phase.
-
Incomplete Acidification: Your product may still be in the aqueous layer as the carboxylate salt. When acidifying the aqueous layer to recover your product, ensure the pH is well below the pKa of your compound. Use a strong acid like 1M or 2M HCl and check the pH with litmus paper or a pH meter, aiming for a pH of 1-2 to ensure complete protonation.
-
Emulsion Formation: Vigorous shaking can lead to stable emulsions, trapping your product at the interface. If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle, repeated inversions of the separatory funnel are often better than vigorous shaking.
-
Precipitation without Extraction: Upon acidification, your purified compound may be poorly soluble in water and precipitate out as a fine solid. If this happens, you can either collect the solid by vacuum filtration or add your extraction solvent (e.g., ethyl acetate) before acidification to ensure the protonated compound dissolves directly into the organic phase as it forms.
Experimental Protocol: Robust Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Basic Wash: Add an equal volume of 1M sodium carbonate (Na₂CO₃) solution. Stopper the funnel and invert gently 10-15 times, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the basic wash on the organic layer 1-2 more times, combining all aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.
-
Acidification & Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or 6M H₂SO₄ while stirring until the pH is ~1-2. Your product may precipitate as a solid.
-
Final Extraction/Filtration:
-
If a solid precipitates: Collect the product by vacuum filtration, washing the filter cake with cold deionized water.[8]
-
If no solid forms (or to avoid precipitation): Extract the acidified aqueous solution 2-3 times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.
-
Problem: Product Decomposes or Trails Excessively During Flash Chromatography.
When attempting to purify your compound on a standard silica gel column, you observe a new spot on TLC after spotting your compound on a plate, or the compound elutes over a large number of fractions with significant tailing.
Root Cause Analysis: The surface of silica gel is covered in acidic silanol groups. These can cause two problems for a molecule like this compound:
-
Decomposition: While less common for this specific scaffold, highly sensitive analogs could potentially degrade on the acidic surface.[5]
-
Strong Adsorption: As an acid, your compound can bind very strongly to the polar silica surface, leading to poor elution and severe peak tailing.
Solution: Deactivate the Silica or Modify the Eluent.
The most straightforward solution is to modify the mobile phase.
Experimental Protocol: Modified Eluent for Flash Chromatography
-
Determine Optimal Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.3-0.4.
-
Acidify the Eluent: Prepare your bulk mobile phase and add 0.5% to 1% acetic acid by volume. For example, for 1 liter of 70:30 Hexanes:Ethyl Acetate, you would use 700 mL hexanes, 300 mL ethyl acetate, and 5-10 mL of glacial acetic acid.
-
Run the Column: Equilibrate the column with the acidified eluent. Load your sample and elute with the same modified solvent system. The acetic acid in the eluent will compete for binding sites on the silica and ensure your compound remains fully protonated, leading to faster elution and much sharper bands.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic grades) or a bonded phase like diol or C18 for flash chromatography.[5]
By understanding the specific chemical nature of your this compound analog, you can rationally design purification strategies that are both efficient and effective, moving your research forward.
References
Technical Support Center: Trifluoromethylthio (-SCF3) Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trifluoromethylthio (-SCF3) compounds. The unique properties of the -SCF3 group—high lipophilicity, strong electron-withdrawing character, and enhanced metabolic stability—make it a prized substituent in modern medicinal and agrochemical design.[1][2] However, harnessing these benefits requires a nuanced understanding of the group's inherent stability challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis, handling, and application of -SCF3 compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only solve current issues but also anticipate and prevent future ones.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of -SCF3 Stability
Q1: What makes the trifluoromethylthio group so susceptible to degradation compared to, for example, a trifluoromethyl (-CF3) group?
A1: The key difference lies in the sulfur atom. Unlike the robust C-CF3 bond, the S-CF3 bond is the molecule's reactive center. The sulfur atom has accessible lone pairs and can be oxidized to sulfoxides (R-S(O)CF3) and sulfones (R-S(O)2CF3).[3] Furthermore, the C-S bond is more susceptible to nucleophilic attack and reductive cleavage than the corresponding C-C bond of a -CF3 group. While the C-F bonds themselves are very strong, the overall stability of the moiety is dictated by the weaker S-CF3 and C-S linkages.[4]
Q2: I've heard that -SCF3 compounds are sensitive to bases. Why is that?
A2: The strong electron-withdrawing nature of the -CF3 group makes the sulfur atom highly electrophilic. Strong bases and nucleophiles can directly attack the sulfur, leading to the cleavage of the C-S bond. Additionally, for compounds with a proton on the carbon adjacent (alpha) to the -SCF3 group, strong bases can cause deprotonation. The resulting carbanion can be unstable and lead to decomposition pathways. Rapid degradation under basic conditions (pH 10 and NaOH 1M) has been observed, while stability is much higher under neutral and acidic conditions.[5][6]
Q3: What are the primary metabolic pathways for -SCF3 containing drugs?
A3: The primary route of metabolism is the oxidation of the sulfur atom.[3] Cytochrome P450 enzymes in the liver readily convert the trifluoromethylthio group to the corresponding sulfoxide and then, often more slowly, to the sulfone.[3] In some cases, the sulfoxide metabolite is the active component of the drug.[3] Reductive pathways that cleave the S-CF3 bond are also possible but are generally considered minor pathways in vivo.
Part 2: Troubleshooting Guide - From Synthesis to Assay
This section addresses specific issues you may encounter during your experimental workflow.
Section 2.1: Synthesis & Purification
Q4: My trifluoromethylthiolation reaction is failing or giving low yields. What should I check first?
A4: Low yields in these reactions often trace back to the reagent's quality or the reaction conditions.
-
The Science Behind the Solution: Electrophilic trifluoromethylthiolating reagents (e.g., N-trifluoromethylthiosaccharin, Togni-type reagents) are highly reactive and can be sensitive to moisture and air.[7][8] Their stability is critical for success. Nucleophilic and radical reactions also depend on the precise generation and reactivity of the active -SCF3 species.[2][9]
-
Troubleshooting Workflow:
-
Reagent Integrity: Are you using a fresh bottle of the trifluoromethylthiolating reagent? Has it been stored correctly under an inert atmosphere (Nitrogen or Argon) and refrigerated?[8][10] Many common reagents are shelf-stable but require proper handling.[7]
-
Reaction Atmosphere: Did you run the reaction under strictly anhydrous and inert conditions? Use oven-dried glassware and freshly distilled, degassed solvents.
-
Compatibility: Is your substrate compatible with the chosen method? Highly electron-rich or sterically hindered substrates may require specific reagents or catalysts. For example, some electrophilic reagents are more efficient for electron-rich arenes than others.[11]
-
Protocol: Validating Your Electrophilic -SCF3 Reagent
-
Visual Inspection: The reagent should be a free-flowing solid. Clumping may indicate hydrolysis.
-
Test Reaction: Before committing your valuable substrate, run a small-scale test reaction with a simple, reliable nucleophile like aniline or thiophenol.
-
NMR Check: A crude ¹⁹F NMR of the test reaction should show a clean singlet for the product's -SCF3 group (typically around -40 to -45 ppm) and the disappearance of the reagent's signal.
Q5: My -SCF3 compound is decomposing on my silica gel column during purification. How can I avoid this?
A5: This is a classic problem. The slightly acidic nature of standard silica gel can catalyze the hydrolysis or decomposition of sensitive -SCF3 compounds.
-
The Science Behind the Solution: The Lewis acidic sites on the silica surface can coordinate to the sulfur atom, activating it for nucleophilic attack by residual water or other nucleophiles present in the solvent or on the silica itself.
-
Recommended Actions:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry in your eluent containing 1-2% triethylamine or ammonia, then removing the solvent. This "basic wash" neutralizes the acidic sites.
-
Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase chromatography).
-
Minimize Contact Time: Run the column as quickly as possible. A wider column with a shorter bed height is preferable to a long, thin one.
-
Non-Chromatographic Methods: If the compound is sufficiently non-polar, consider recrystallization or distillation as alternatives.
-
Section 2.2: Handling & Storage
Q6: What are the best practices for the long-term storage of my purified -SCF3 compound?
A6: The key to long-term stability is minimizing exposure to oxygen, moisture, light, and incompatible chemicals.
-
The Science Behind the Solution: Auto-oxidation can slowly convert the thioether to the sulfoxide. Hydrolysis, though often slow, can occur with ambient moisture. Certain wavelengths of light can promote radical reactions, leading to C-S or S-CF3 bond cleavage.
-
Storage Protocol:
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) in a sealed vial with a Teflon-lined cap.
-
Temperature: Store at low temperatures, typically in a refrigerator (2-8 °C) or freezer (-20 °C).
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Purity: Ensure the compound is free of residual acids, bases, or metal catalysts from the synthesis, as these can accelerate decomposition.
-
Section 2.3: In Vitro & Biological Assays
Q7: I'm seeing inconsistent results in my aqueous cell-based assay. Could my -SCF3 compound be degrading in the media?
A7: Yes, this is a significant possibility. The stability in aqueous buffers and complex biological media can be limited.
-
The Science Behind the Solution: Biological media contain a cocktail of potential nucleophiles (e.g., thiols like glutathione, amines) that can react with the electrophilic sulfur of the -SCF3 group. Furthermore, the pH of the media (typically 7.2-7.4) can be sufficiently basic to cause slow degradation over time.[5]
-
Troubleshooting & Validation Workflow:
Caption: Troubleshooting workflow for assay instability.
Part 3: Data Summary & Key Parameters
For quick reference, the following table summarizes compatible and incompatible conditions for handling most trifluoromethylthio compounds.
| Condition/Reagent Class | Compatibility | Rationale & Notes |
| pH Range | Stable at pH < 7.5 | Rapid degradation can occur under basic conditions (pH > 8).[5] Buffering is critical for aqueous studies. |
| Strong Oxidizing Agents (e.g., m-CPBA, H₂O₂) | Incompatible | Will readily oxidize the sulfide to sulfoxide and sulfone.[3] |
| Strong Reducing Agents (e.g., LiAlH₄, Raney Ni) | Incompatible | Can cause reductive cleavage of the C-S or S-CF3 bond. |
| Strong Nucleophiles/Bases (e.g., NaOH, t-BuOK) | Incompatible | Leads to decomposition via nucleophilic attack or deprotonation.[5][6] |
| Common Cross-Coupling (e.g., Suzuki, Buchwald) | Generally Compatible | The -SCF3 group is often stable, but success depends on the specific catalyst, base, and temperature used. A screen is recommended. |
| Standard Solvents (e.g., DCM, MeCN, Toluene, DMSO) | Compatible | Stable in most common aprotic organic solvents.[5] |
| Protic Solvents (e.g., MeOH, EtOH, H₂O) | Use with Caution | Stability is generally good but can be lower than in aprotic solvents, especially if impurities are present. |
Part 4: Key Mechanistic Pathways
Understanding the primary degradation pathways is essential for proactive troubleshooting.
Caption: Common degradation pathways for -SCF3 compounds.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
identifying and removing impurities from trifluoromethylthiolation reactions
<Technical Support Center: Trifluoromethylthiolation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trifluoromethylthiolation reactions. The introduction of the trifluoromethylthio (-SCF3) group is a critical strategy in medicinal and agrochemical chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and binding affinity.[1][2] However, the path to pure, trifluoromethylthiolated products is often complicated by the formation of stubborn impurities and side products.
This guide is designed to serve as a practical resource for troubleshooting common issues encountered during these reactions. Here, we move beyond simple protocols to explain the underlying mechanisms of impurity formation and provide validated strategies for their identification and removal.
Troubleshooting & FAQs
Question 1: My reaction is complete by TLC/LC-MS, but my crude ¹⁹F NMR shows a sharp singlet at approximately -45 ppm that doesn't correspond to my product. What is this impurity?
Answer: A singlet around -45 ppm in your ¹⁹F NMR spectrum is the characteristic signature of bis(trifluoromethyl) disulfide (CF₃SSCF₃). This is one of the most common and persistent impurities in trifluoromethylthiolation reactions, particularly those involving radical pathways or the decomposition of certain electrophilic SCF₃ reagents.[3]
Causality & Mechanism:
The formation of CF₃SSCF₃ typically arises from the homocoupling of two trifluoromethylthiyl radicals (CF₃S•). This can occur under several conditions:
-
Radical Reactions: In reactions designed to proceed via a CF₃S• radical, unproductive radical-radical coupling is a common side reaction.
-
Reagent Decomposition: Some electrophilic trifluoromethylthiolating reagents can decompose, especially in the presence of reductants, light, or certain metals, to generate CF₃S• radicals which then dimerize.[4] For example, a mixture of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) can generate CF₃SSCF₃ from the Langlois reagent (CF₃SO₂Na).[4]
-
Oxidative Conditions: If trifluoromethanethiol (CF₃SH) or its salts are exposed to oxidants, they can be readily oxidized to the disulfide.
Visualizing Impurity Formation:
Caption: Formation pathway of bis(trifluoromethyl) disulfide impurity.
Identification & Removal Protocol:
Step 1: Confirmation
-
¹⁹F NMR: Confirm the presence of a singlet at δ ≈ -45 ppm.
-
GC-MS: Due to its volatility, CF₃SSCF₃ (Boiling Point: 34-35 °C) is readily detectable by GC-MS.[5][6] Look for a parent ion peak corresponding to its molecular weight (m/z ≈ 202).
Step 2: Removal
-
Direct Evaporation (Caution!): CF₃SSCF₃ is highly volatile and extremely toxic by inhalation.[6] While it can be removed under high vacuum, this must be done with extreme caution in a well-ventilated fume hood with appropriate trapping (e.g., cold trap). This is most effective for small-scale reactions where the desired product is non-volatile.
-
Column Chromatography: This impurity is very nonpolar. It will elute quickly on silica gel with nonpolar eluents like hexanes or pentane. A typical strategy is to flush the column with a large volume of a nonpolar solvent first to wash away the CF₃SSCF₃ before increasing the polarity to elute the desired product.
-
Chemical Quenching (for radical reactions): If the reaction mechanism allows, introducing a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can sometimes suppress disulfide formation, though this may also inhibit the desired reaction.
Question 2: My electrophilic trifluoromethylthiolation reaction is sluggish, and I'm recovering a lot of starting material along with a byproduct derived from my reagent. What's happening?
Answer: This issue often points to reagent instability or incompatibility with the reaction conditions. Many modern electrophilic SCF₃ reagents, while described as "shelf-stable," can be sensitive to moisture, Lewis acids, or Brønsted acids, leading to decomposition or undesired side reactions.[1][2][7]
Causality & Mechanism:
The specific byproduct depends on the reagent used. Let's consider two common classes of reagents:
-
N-Trifluoromethylthiosaccharin / Phthalimide Derivatives: These reagents are highly electrophilic.[7] In the presence of nucleophilic solvents (like methanol) or trace water, they can be attacked at the sulfur atom, releasing the saccharin or phthalimide leaving group, which you will observe as a major byproduct.
-
Hypervalent Iodine Reagents (e.g., Togni-type): While robust, these reagents can react with certain Lewis acids or nucleophilic anions in the reaction mixture.[8] For example, using a metal triflate salt like Zn(OTf)₂ with a Togni reagent can lead to the formation of trifluoromethyl triflate (TFMT), consuming your reagent without productive trifluoromethylthiolation.[8]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting sluggish reactions.
Prevention & Purification Protocol:
Step 1: Reagent Handling & Purity Check
-
Storage: Always store electrophilic SCF₃ reagents in a desiccator, under an inert atmosphere (N₂ or Ar), and protected from light.
-
Purity: Before use, check the purity of the reagent by ¹H and ¹⁹F NMR if you suspect degradation. Compare it to a reference spectrum from the supplier or literature. Impurities in the reagent can significantly impact reactivity.[8]
Step 2: Reaction Setup
-
Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Moisture is a common culprit for reagent decomposition.
-
Inert Atmosphere: Assemble your reaction under nitrogen or argon to prevent oxidative side reactions.
Step 3: Purification of Product
-
Byproduct Removal: The leaving groups from these reagents (e.g., saccharin, dibenzenesulfonimide) are often polar and acidic.
-
Aqueous Wash: A basic aqueous wash (e.g., saturated NaHCO₃ or Na₂CO₃ solution) during workup can effectively remove these acidic byproducts into the aqueous layer.
-
Chromatography: If the byproduct is not fully removed by washing, it can be separated by silica gel chromatography. These byproducts are typically more polar than the desired trifluoromethylthiolated product.
-
Question 3: How can I best purify my final trifluoromethylthiolated compound, which is proving difficult to separate from non-fluorinated impurities?
Answer: The unique properties of the -SCF₃ group can be leveraged for purification. Organofluorine compounds often exhibit different solubility and chromatographic behavior compared to their non-fluorinated analogues.[9]
Purification Strategy Comparison:
| Technique | Principle | Best For | Key Considerations |
| Standard Silica Gel Chromatography | Polarity | General purpose purification of moderately polar to nonpolar compounds. | The high electronegativity of the -SCF₃ group can alter the polarity of the molecule in non-obvious ways. Empirical screening of solvent systems is crucial. |
| Reverse-Phase Chromatography (C18) | Hydrophobicity | Purifying more polar compounds or separating isomers. The lipophilic -SCF₃ group (Hansch parameter π = 1.44) strongly interacts with the stationary phase.[1][2] | The desired product will often be retained more strongly than its non-fluorinated precursor. A gradient from water/acetonitrile is typical. |
| Crystallization / Recrystallization | Differential Solubility | High-purity isolation of solid compounds. | Finding a suitable solvent system can be challenging. A solvent/anti-solvent system (e.g., DCM/hexanes, Ethyl Acetate/heptane) is often effective. |
| Distillation | Boiling Point | Purifying volatile, thermally stable liquid products. | Not suitable for complex, non-volatile drug-like molecules. |
Protocol: Optimized Flash Chromatography for SCF₃ Compounds
Objective: To separate a trifluoromethylthiolated product from a less-polar non-fluorinated starting material or byproduct.
Materials:
-
Crude reaction mixture
-
Silica gel (standard grade, 230-400 mesh)
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
TLC plates
Methodology:
-
Solvent System Scouting (TLC):
-
The key is to find a solvent system that provides good separation (ΔR_f > 0.2) between your product and the major impurities.
-
Start with a low polarity system (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity.
-
Pro-Tip: The -SCF₃ group can participate in specific interactions. Sometimes, adding a small amount of DCM to a Hexanes/EtOAc system can significantly improve separation.
-
-
Column Packing:
-
Pack the column using the "slurry method" with your initial, low-polarity eluent to ensure a well-packed bed.
-
-
Loading:
-
Adsorb your crude material onto a small amount of silica gel ("dry loading"). This technique provides much better resolution than loading the sample dissolved in a strong solvent.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor by TLC.
-
If separation is poor, consider using an isocratic elution (holding the solvent composition constant) for a longer period before starting a gradient. This allows compounds with close R_f values to separate more effectively over the length of the column.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
By systematically addressing the formation, identification, and removal of common impurities, researchers can significantly improve the efficiency and success rate of trifluoromethylthiolation reactions, accelerating the development of novel pharmaceuticals and agrochemicals.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Cas 372-64-5,BIS(TRIFLUOROMETHYL)DISULFIDE | lookchem [lookchem.com]
- 6. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
preventing decomposition of N-(trifluoromethylthio)saccharin during reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for N-(trifluoromethylthio)saccharin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing reagent decomposition and troubleshooting common issues encountered during its use in trifluoromethylthiolation reactions. Our goal is to ensure the integrity of your experiments and the success of your synthetic endeavors.
Troubleshooting Guide: Overcoming Reaction Challenges
This section addresses specific issues that may arise during your experiments, focusing on causes related to the stability and reactivity of N-(trifluoromethylthio)saccharin.
| Observed Issue | Probable Cause(s) Related to Reagent Decomposition | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield | A. Reagent Degradation: The reagent has decomposed due to improper storage (exposure to moisture, light, or elevated temperatures).[1][2] | Solution: Always use a fresh bottle of the reagent or one that has been stored scrupulously under the recommended conditions (refrigerated at 2-8°C or frozen at -20°C, under an inert atmosphere, and protected from light and moisture).[3] Rationale: N-(trifluoromethylthio)saccharin is an electrophilic reagent.[1] Moisture (water) can act as a nucleophile, hydrolyzing the labile N-S bond and consuming the active reagent. |
| B. Incompatible Reaction Conditions: The reaction solvent or base is nucleophilic enough to consume the reagent faster than it reacts with the substrate. For example, certain strong, hard bases may attack the reagent directly. | Solution: Choose non-nucleophilic solvents (e.g., CH₂Cl₂, CH₃CN, TFE) and, if a base is required, use a non-nucleophilic one or conditions where the substrate is deprotonated first. For some substrates like aldehydes or ketones, a catalyst like morpholine hydrochloride may be more effective than a strong base like NaH. Rationale: The goal is to have the intended substrate be the primary nucleophile. Competing nucleophiles reduce the availability of the reagent for the desired transformation. | |
| C. Insufficient Activation: The substrate is not sufficiently nucleophilic to react under the chosen conditions, leading to slow or no reaction, during which time the reagent may slowly degrade. | Solution: For less reactive substrates, such as electron-neutral or -deficient arenes, a catalyst may be required to enhance reactivity.[3] For example, iron(III) or gold(III) catalysts have been shown to promote the trifluoromethylthiolation of arenes and heteroarenes.[3][4] Rationale: Catalysts can either activate the substrate or enhance the electrophilicity of the N-(trifluoromethylthio)saccharin reagent, facilitating the desired reaction over decomposition pathways. | |
| 2. Formation of Saccharin as a Major Byproduct | A. Reagent Hydrolysis: Significant moisture is present in the reaction, leading to the hydrolysis of N-(trifluoromethylthio)saccharin. | Solution: Rigorously dry all solvents and glassware. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).[5] Use of anhydrous reagents is critical. Rationale: The formation of saccharin is the direct result of the cleavage of the N-S bond and subsequent protonation of the nitrogen anion. Water is a common source of both the nucleophile (hydroxide or water itself) and the proton. |
| 3. Inconsistent or Non-Reproducible Results | A. Variable Reagent Quality: The quality of the N-(trifluoromethylthio)saccharin varies between batches or has degraded over time in a partially used bottle. | Solution: If possible, qualify a new batch of reagent with a standard control reaction before using it in critical experiments. For partially used bottles, ensure the cap is sealed tightly, and consider flushing the headspace with an inert gas before re-storing. Rationale: Consistency is key in chemical synthesis. The high reactivity of this reagent also makes it susceptible to slow degradation if handling procedures are not consistent, leading to variable effective concentrations.[6] |
Frequently Asked Questions (FAQs)
Reagent Handling and Stability
Q1: What are the ideal storage conditions for N-(trifluoromethylthio)saccharin to prevent decomposition? A1: To ensure maximum shelf-life and reactivity, the reagent must be stored in a tightly sealed container in a dark place, under a dry, inert atmosphere.[3] Recommended storage temperatures are refrigerated (2-8°C) or frozen (under -20°C). The key is to rigorously exclude moisture and air, as it is a moisture-sensitive compound.[1][2]
Q2: I opened a bottle of N-(trifluoromethylthio)saccharin. How should I handle it to maintain its integrity for future use? A2: When handling the reagent, work quickly in a low-humidity environment or a glovebox. Use dry syringes or spatulas. Before resealing the bottle, it is good practice to flush the headspace with a dry, inert gas like nitrogen or argon to displace any ambient air and moisture that may have entered. Ensure the cap is sealed very tightly before returning it to cold storage.
Q3: Is N-(trifluoromethylthio)saccharin stable in common organic solvents? A3: The reagent is stable for the duration of a typical reaction in common aprotic, non-nucleophilic solvents like dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), and 2,2,2-trifluoroethanol (TFE).[4] However, it should not be stored in solution for extended periods, as slow decomposition can occur, especially if trace impurities are present in the solvent. Always prepare solutions fresh for each reaction. Avoid protic, nucleophilic solvents like methanol or ethanol unless they are a reactant, as they will be trifluoromethylthiolated.[1]
Reaction Design and Optimization
Q4: My substrate is sensitive and requires mild conditions. Is N-(trifluoromethylthio)saccharin a suitable reagent? A4: Yes, one of the primary advantages of N-(trifluoromethylthio)saccharin is its ability to react under mild conditions, often at room temperature.[3][7] It is a powerful electrophilic reagent that generally does not require harsh conditions, making it ideal for the late-stage functionalization of complex molecules.[1][7]
Q5: Can N-(trifluoromethylthio)saccharin be used in both electrophilic and radical reactions? A5: Primarily, it is used as an electrophilic "SCF₃⁺" source that reacts with a wide variety of nucleophiles.[1][3] However, recent research has also demonstrated its utility as a precursor to the SCF₃ radical (•SCF₃) under visible-light photoredox catalysis conditions.[5] Therefore, the reaction pathway depends entirely on the chosen conditions. If you are aiming for an electrophilic reaction, it is crucial to avoid conditions (like exposure to certain photocatalysts and light) that could initiate radical pathways.
Workflow for Preventing Reagent Decomposition
The following diagram outlines the critical decision points and best practices from storage to reaction completion to minimize the decomposition of N-(trifluoromethylthio)saccharin.
Caption: A workflow diagram highlighting key steps to prevent reagent decomposition.
Experimental Protocol: Trifluoromethylthiolation of an Electron-Rich Arene
This protocol is a representative example for the trifluoromethylthiolation of an activated aromatic compound, adapted from established procedures.[4]
Objective: To synthesize 1-methyl-3-(trifluoromethylthio)indole from 1-methylindole.
Materials:
-
1-methylindole
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N-(trifluoromethylthio)saccharin (Store and handle as per guidelines above)
-
Chlorotrimethylsilane (TMSCl)
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Dichloromethane (CH₂Cl₂), anhydrous
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Deionized water
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Brine (saturated aq. NaCl)
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Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methylindole (1.0 mmol, 1.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
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Solvent and Reagent Addition: Using anhydrous syringes, add anhydrous dichloromethane (6 mL). Stir the solution at room temperature. Add N-(trifluoromethylthio)saccharin (1.30 mmol, 1.3 equiv.) to the solution in one portion, followed by the addition of chlorotrimethylsilane (1.0 mmol, 1.0 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 16 hours.
-
Quenching and Workup: Upon completion, add deionized water (20 mL) to the reaction mixture. A white precipitate (saccharin) will form.
-
Filtration: Filter the mixture to remove the white precipitate, washing the solid with a small amount of dichloromethane (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 1-methyl-3-(trifluoromethylthio)indole.
References
Technical Support Center: Scaling Up Trifluoromethylthiolation Processes
Welcome to the Technical Support Center for Trifluoromethylthiolation Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning trifluoromethylthiolation reactions from the laboratory bench to larger-scale production. The trifluoromethylthio (SCF₃) group is a valuable moiety in modern medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability and bioavailability of molecules.[1][2] However, scaling up these reactions presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, reagent handling, and product purification.
This guide provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the safe, efficient, and reproducible scale-up of your trifluoromethylthiolation processes.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of trifluoromethylthiolation reactions, offering potential causes and actionable solutions based on established chemical engineering principles and practical experience.
Issue 1: Decreased Yield and/or Selectivity Upon Scale-Up
Question: My trifluoromethylthiolation reaction works perfectly on a gram scale, but when I moved to a multi-kilogram scale, the yield dropped significantly, and I'm observing an increase in byproducts. What could be the cause, and how can I fix it?
Answer: This is a common and multifaceted problem often rooted in inadequate control over heat and mass transfer, which become critical at larger scales.
Probable Causes & Solutions:
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Poor Heat Transfer and Localized Hotspots: Many trifluoromethylthiolation reactions are exothermic. What might be a negligible temperature rise in a small flask can become a significant exotherm in a large reactor, leading to thermal decomposition of reagents or products and promoting side reactions.[3]
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[4][5] This data is crucial for designing an appropriate cooling system for your reactor.
-
Reactor Choice: Utilize jacketed reactors with a high surface-area-to-volume ratio to ensure efficient heat removal.
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Controlled Reagent Addition: Instead of adding the trifluoromethylthiolating reagent all at once, use a controlled addition profile (e.g., slow addition via a syringe pump or dosing funnel) to manage the rate of heat generation.
-
-
-
Inefficient Mass Transfer: In heterogeneous reactions or reactions involving gaseous reagents (e.g., CF₃SCl), poor mixing at larger scales can lead to localized high concentrations of reactants and low concentrations elsewhere, resulting in incomplete conversion and byproduct formation.[6]
-
Solution:
-
Agitation Optimization: Ensure your reactor is equipped with an appropriate agitator (e.g., impeller type and size) and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Sub-surface Addition: For gaseous reagents, use a sparging tube to introduce the gas below the surface of the reaction mixture to maximize the gas-liquid interface.
-
Consider Continuous Flow: For gas-liquid reactions or highly exothermic processes, transitioning to a continuous flow setup can offer superior mass and heat transfer, leading to better control and reproducibility.[7][8][9][10]
-
-
Issue 2: Reagent Instability and Handling at Scale
Question: I am concerned about the stability and safe handling of my electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide or a hypervalent iodine reagent) on a large scale. What are the key precautions?
Answer: The stability and handling of trifluoromethylthiolating reagents are critical safety considerations. Many of these reagents can be thermally sensitive, and some may have pyrophoric or toxic properties.[1][11][12][13]
Probable Causes of Instability & Handling Solutions:
-
Thermal Decomposition: Some electrophilic trifluoromethylthiolating reagents can decompose exothermically at elevated temperatures.[13][14]
-
Solution:
-
Know Your Reagent's Limits: Obtain and review the Material Safety Data Sheet (MSDS) and any available literature on the thermal stability of your specific reagent. For example, some hypervalent iodine-based trifluoromethylating agents have known exothermic decomposition energies and should be handled with appropriate precautions, avoiding high temperatures.[14]
-
Controlled Environment: Store reagents at the recommended temperature, away from heat sources. During the reaction, maintain strict temperature control.
-
-
-
Air and Moisture Sensitivity: Some trifluoromethylthiolating reagents, particularly nucleophilic ones like silver trifluoromethylthiolate (AgSCF₃), can be sensitive to air and moisture.[15][16]
-
Solution:
-
Inert Atmosphere: Handle and store air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents to prevent hydrolysis of the reagent.
-
-
-
Safe Charging to the Reactor: The physical transfer of large quantities of hazardous reagents into a reactor requires careful planning.
-
Solution:
-
Use of Transfer Systems: For liquids, use a closed-system transfer with a double-tipped needle or a peristaltic pump. For solids, use a glove bag or a contained powder transfer system to minimize exposure.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For highly hazardous reagents, consider additional protection such as a face shield and respiratory protection.
-
-
Issue 3: Challenges in Product Purification at Scale
Question: My crude trifluoromethylthiolated product is difficult to purify on a large scale. Standard laboratory chromatography is not feasible. What are my options?
Answer: Large-scale purification requires moving away from traditional column chromatography towards more scalable techniques like crystallization, distillation, or extraction. The choice of method will depend on the physical properties of your product and the nature of the impurities.
Purification Strategies:
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Crystallization: This is often the most effective and economical method for purifying solid products at scale.[17][18][19]
-
Troubleshooting Crystallization:
-
Poor Crystal Formation: If your compound oils out or forms a fine powder that is difficult to filter, screen a variety of solvents and solvent mixtures. Seeding the solution with a small amount of pure crystalline material can also promote the growth of larger, more easily filterable crystals.
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Impurity Inclusion: If impurities are co-crystallizing with your product, consider a multi-step crystallization process or the use of an anti-solvent to selectively precipitate the desired compound.
-
-
-
Distillation: For volatile liquid products, distillation is a viable purification method.[20][21][22]
-
Troubleshooting Distillation:
-
Thermal Decomposition: If your product is thermally labile, vacuum distillation can be used to lower the boiling point and prevent decomposition.[21]
-
Azeotrope Formation: If your product forms an azeotrope with the solvent or an impurity, consider azeotropic distillation with a different solvent to break the azeotrope.
-
-
-
Liquid-Liquid Extraction: This can be an effective way to remove water-soluble or acid/base-soluble impurities from your crude product.
-
Troubleshooting Extraction:
-
Emulsion Formation: If an emulsion forms during extraction, adding a brine solution or filtering the mixture through a pad of celite can help to break the emulsion.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main differences between electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions from a scale-up perspective?
A1:
-
Electrophilic Trifluoromethylthiolation: Often utilizes reagents like N-(trifluoromethylthio)phthalimide or hypervalent iodine compounds.[1][23] Key scale-up considerations include the thermal stability of the reagents and the potential for exothermic reactions.[13][14] These reactions are often amenable to a wider range of functional groups.
-
Nucleophilic Trifluoromethylthiolation: Typically employs reagents like AgSCF₃ or (Me₄N)SCF₃.[15][16] Challenges at scale include the air and moisture sensitivity of the reagents and the need for stoichiometric amounts of metal salts, which can lead to waste disposal issues.
-
Radical Trifluoromethylthiolation: Often initiated by photoredox catalysis or radical initiators.[24] Scale-up of photochemical reactions requires specialized reactor design to ensure uniform light distribution. Heat management is also crucial in photoredox reactions.[7] Continuous flow reactors are particularly well-suited for these types of reactions.[8][9]
Q2: How can I minimize the formation of disulfide byproducts in my trifluoromethylthiolation reaction?
A2: Disulfide formation can be a common side reaction, particularly in reactions involving thiols. To minimize this:
-
Maintain an Inert Atmosphere: Oxygen can promote the oxidative coupling of thiols to form disulfides. Running the reaction under a nitrogen or argon atmosphere is crucial.
-
Control Reaction Temperature: Higher temperatures can sometimes favor disulfide formation.
-
Stoichiometry Control: Ensure the correct stoichiometry of your trifluoromethylthiolating agent to the thiol substrate.
Q3: Are there any "greener" alternatives for trifluoromethylthiolation that are more suitable for large-scale production?
A3: The development of more sustainable chemical processes is an ongoing area of research. For trifluoromethylthiolation, some strategies to improve the greenness of the process include:
-
Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. Several catalytic methods for trifluoromethylthiolation have been developed.[23]
-
Continuous Flow Chemistry: As mentioned earlier, continuous flow can lead to higher efficiency, reduced solvent usage, and improved safety, all of which contribute to a greener process.[7][8][9][10]
-
Atom Economy: Choose reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product.
Q4: What analytical techniques are most useful for monitoring the progress and purity of my large-scale trifluoromethylthiolation reaction?
A4: For real-time reaction monitoring on a large scale, consider:
-
In-situ FTIR or Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants and products without the need to take samples.
-
HPLC/UPLC: For offline analysis, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for monitoring reaction progress and assessing product purity.
-
¹⁹F NMR: Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) is particularly useful for tracking the consumption of the trifluoromethylthiolating reagent and the formation of the desired product and any fluorinated byproducts.
Part 3: Data Presentation and Visualizations
Table 1: Comparison of Common Electrophilic Trifluoromethylthiolating Reagents for Scale-Up
| Reagent | Structure | Physical State | Key Scale-Up Considerations |
| N-(Trifluoromethylthio)phthalimide |
| Solid | Thermally stable solid, easy to handle.[25] Potential for byproduct formation from the phthalimide leaving group. |
| Shen's Reagent (Trifluoromethanesulfenate) |
| Solid | Highly reactive, shelf-stable solid. May require careful temperature control due to high reactivity.[1] |
| Togni Reagent II (Hypervalent Iodine) |
| Solid | Thermally stable but can decompose exothermically at elevated temperatures.[13][14] |
Note: Structures are representative and sourced from publicly available chemical supplier information.
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting common causes of low yield during the scale-up of trifluoromethylthiolation reactions.
Part 4: Experimental Protocol Example
Scale-Up of Electrophilic Trifluoromethylthiolation of a β-Ketoester
This protocol provides a general framework for scaling up the trifluoromethylthiolation of a β-ketoester using N-(trifluoromethylthio)phthalimide. Note: This is a representative example and should be adapted and optimized for your specific substrate and equipment. A thorough safety review and risk assessment must be conducted before proceeding.
Materials:
-
β-Ketoester (1.0 equiv)
-
N-(Trifluoromethylthio)phthalimide (1.1 equiv)
-
Anhydrous solvent (e.g., THF, MeCN)
-
Base (e.g., DBU, NaH) (1.1 equiv)
-
Jacketed reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Dosing pump or pressure-equalizing dropping funnel
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the jacketed reactor system and ensure all connections are secure.
-
Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Charging Reactants:
-
Charge the reactor with the β-ketoester and anhydrous solvent.
-
Begin agitation and cool the reactor contents to the desired reaction temperature (e.g., 0 °C) using the jacketed cooling system.
-
-
Base Addition:
-
Slowly add the base to the reactor over a period of 15-30 minutes, monitoring the internal temperature. Some deprotonations can be exothermic.
-
-
Trifluoromethylthiolating Reagent Addition:
-
In a separate vessel, dissolve the N-(trifluoromethylthio)phthalimide in anhydrous solvent.
-
Using a dosing pump or dropping funnel, add the solution of the trifluoromethylthiolating reagent to the reactor at a rate that maintains the internal temperature within the desired range (e.g., 0-5 °C). This addition may take 1-2 hours depending on the scale and exothermicity.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking periodic samples for analysis by HPLC or ¹⁹F NMR.
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully add the quenching solution to the reactor while maintaining cooling.
-
-
Workup and Isolation:
-
Warm the reactor contents to room temperature.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with the chosen organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Based on the properties of the product, purify by crystallization or vacuum distillation as described in the troubleshooting section.
-
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. icheme.org [icheme.org]
- 4. tsijournals.com [tsijournals.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. syrris.com [syrris.com]
- 18. Libra ETD [libraetd.lib.virginia.edu]
- 19. rjptonline.org [rjptonline.org]
- 20. CK12-Foundation [flexbooks.ck12.org]
- 21. How To [chem.rochester.edu]
- 22. youtube.com [youtube.com]
- 23. Catalytic Trifluoromethylthiolation Using N-(Trifluoromethylthio)phthalimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 24. researchgate.net [researchgate.net]
- 25. innospk.com [innospk.com]
Technical Support Center: Managing Acidic Byproducts in Triflic Acid-Catalyzed Reactions
Welcome to the technical support center for triflic acid (TfOH) catalyzed reactions. As a leading superacid catalyst, triflic acid is instrumental in a vast array of organic transformations, from Friedel-Crafts reactions to esterifications.[1][2] Its high catalytic activity, however, demands careful management of the reaction environment, particularly concerning the generation and removal of acidic byproducts. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with acidic byproducts, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the origin and impact of acidic byproducts in reactions catalyzed by trifluoromethanesulfonic acid.
Q1: What are the primary sources of acidic byproducts in my triflic acid-catalyzed reaction?
A1: Acidic species in your reaction mixture originate from two main sources:
-
The Catalyst Itself: Triflic acid (TfOH) is a non-nucleophilic strong acid that is often used in catalytic or stoichiometric amounts.[3] After the reaction, the residual catalyst is the primary acidic component that requires neutralization.
-
Substrate or Product Degradation: While triflic acid is known for promoting clean reactions due to its non-oxidizing nature and the stability of its conjugate base, certain substrates can undergo side reactions.[3][4]
-
Dehydration: Alcohols, in the presence of strong acids like TfOH, can dehydrate to form olefins or react further to produce ethers, both of which are often unwanted side reactions.[4][5]
-
Protodeacylation/Decarboxylation: At elevated temperatures, some aromatic ketones and carboxylic acids can undergo cleavage, leading to simpler, often acidic, byproducts.
-
Hydrolysis: If water is present, sensitive functional groups (e.g., esters, acetals) on the starting material or product can hydrolyze, generating carboxylic acids or other acidic species.
-
Q2: How can acidic byproducts negatively impact my experiment?
A2: The presence of residual acidic byproducts, including the triflic acid catalyst itself, can lead to several undesirable outcomes:
-
Reduced Product Yield and Purity: Acid-sensitive functional groups on your desired product may be cleaved or rearranged during workup or purification, leading to decomposition and lower isolated yields.[6][7]
-
Complicated Purification: Acidic impurities can cause streaking or poor separation during silica gel chromatography. They may also necessitate additional purification steps, such as a basic wash or the use of specialized scavengers, increasing time and material costs.[8]
-
Compromised Product Stability: Trace amounts of residual acid can significantly decrease the long-term stability of the final compound, which is a critical concern in pharmaceutical development.[9][10]
-
Interference with Downstream Reactions: If the product is an intermediate, residual acid can interfere with subsequent synthetic steps, especially those employing acid-sensitive reagents like organometallics or certain protecting groups.
Q3: My starting material has an acid-sensitive functional group. Can I still use triflic acid as a catalyst?
A3: Yes, but you must protect the sensitive functional group prior to the reaction. The choice of protecting group is critical; it must be stable to the strong acidic conditions of the triflic acid-catalyzed reaction but removable under conditions that do not affect your final product.
-
Common Acid-Labile Protecting Groups to AVOID: Groups like tert-butyloxycarbonyl (Boc) for amines, or acetals/ketals for carbonyls, will likely be cleaved by triflic acid.[11]
-
Robust Protecting Groups to CONSIDER: For amines, groups like 9-fluorenylmethyloxycarbonyl (Fmoc) which is base-labile, or benzyl groups (removed by hydrogenolysis) are more suitable. For carboxylic acids, benzyl or allyl esters can be employed.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction yield is low, and I see multiple spots on the TLC plate. How do I know if acidic byproducts are the cause?
A4: Low yields and complex reaction mixtures can often be traced back to issues with acidity.
-
Causality: Triflic acid is a powerful catalyst that can drive reactions to completion quickly. However, prolonged reaction times or excessive temperatures can lead to the degradation of starting materials or products, especially if they possess sensitive functionalities.[7] Pyrroles, for instance, are known to be sensitive to strong acids, which can result in lower yields.[6]
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and decomposition.[7]
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many triflic acid-catalyzed reactions proceed efficiently at or below room temperature.[13][14]
-
Perform a Test Quench: Take a small aliquot from the reaction mixture and quench it with a saturated sodium bicarbonate solution. Analyze both the unquenched and quenched aliquots by TLC or LC-MS. If the product spot is cleaner and more intense in the quenched sample, it strongly suggests that acidic conditions are causing degradation during the reaction or upon standing.
-
Q5: My product is decomposing during the aqueous workup. How can I safely neutralize the triflic acid?
A5: Standard workup procedures involving a strong base wash can be detrimental to acid-sensitive products. A carefully planned quenching strategy is essential.
-
The Challenge: Rapidly adding a strong aqueous base can cause localized pH spikes and exothermic reactions, leading to product degradation.
-
Solution Workflow:
Caption: Decision workflow for quenching triflic acid reactions.
Q6: I suspect acidic impurities are interfering with my column chromatography. How can I mitigate this?
A6: Acidic impurities are a common cause of poor chromatographic separation.
-
Mechanism of Interference: Residual acids can protonate the silica gel surface, altering its separation properties. They can also protonate the product, causing it to streak or elute unpredictably.
-
Mitigation Strategies:
-
Pre-treat the Crude Product: Before loading onto the column, dissolve your crude material in the solvent and stir it with a small amount of solid sodium bicarbonate for 10-15 minutes, then filter. This will neutralize bulk acidity.
-
Use a Buffered Eluent: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your chromatography solvent system. This deactivates the acidic sites on the silica gel and ensures your product elutes in its neutral form.
-
Employ Solid-Phase Scavengers: For a more robust solution, use a solid-supported scavenger to remove acidic byproducts before chromatography. This is particularly effective for library synthesis.[15][16]
-
| Scavenger Type | Target Impurity | Application Notes |
| Polymer-supported carbonate | Triflic acid, acidic byproducts | A versatile, weakly basic scavenger. Good for general acid removal.[15] |
| Polymer-supported amine (e.g., Tris-amine) | Strong acids (e.g., TfOH) | Higher capacity for strong acids. Can also scavenge excess electrophiles.[16] |
| Basic Alumina | Triflic acid, polar acidic byproducts | Can be used as a stationary phase for filtration. Good for less polar products. |
| Hindered Pyridine Bases | Triflic acid | Example: 2,6-di-tert-butyl-4-methylpyridine. Scavenges protons without acting as a nucleophile.[17] |
Part 3: Key Experimental Protocols
Protocol 1: General Quenching and Workup Procedure
This protocol is suitable for products that are stable to standard aqueous basic conditions.
-
Cool the completed reaction mixture to 0 °C in an ice bath.
-
Prepare a separate flask containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃), also cooled to 0 °C. The volume should be at least 10 times the volume of triflic acid used.
-
Slowly, and in a dropwise manner, add the reaction mixture to the stirred bicarbonate solution. Caution: This neutralization is exothermic and will release CO₂ gas. Ensure adequate venting and slow addition to control foaming.[18]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-20 minutes.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quantification of Total Acidity by Titration
This method determines the total acid content in your crude product, which can help in optimizing neutralization and purification steps.
-
Sample Preparation: Accurately weigh a sample of your crude product (e.g., 100-200 mg) and dissolve it in a suitable solvent in which both the sample and the titrant are soluble (e.g., a mixture of water and isopropanol).
-
Titrant Preparation: Use a standardized solution of sodium hydroxide (NaOH), typically 0.1 M, as the titrant.[19][20]
-
Titration: Add a pH indicator (e.g., phenolphthalein) to the sample solution. Titrate with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change.[21] For more precise measurements, use a potentiometric titrator to generate a titration curve and determine the equivalence point.[22]
-
Calculation: The total moles of acid in your sample can be calculated using the formula: Moles of Acid = Molarity of NaOH × Volume of NaOH added (in L)
Protocol 3: Analysis of Acidic Byproducts by HPLC
This protocol provides a general framework for developing an HPLC method to identify and quantify acidic byproducts.
-
Column Selection: A reversed-phase C18 column is a good starting point for many organic acids. For highly polar acids, an ion-exclusion or HILIC column may provide better retention and separation.[23][24]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) at a low pH (e.g., 2.4-2.7) and an organic modifier like methanol or acetonitrile.[24] Running under acidic conditions keeps the carboxylic acids in their protonated, less polar form, leading to better retention on a C18 column.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally effective for compounds containing carboxyl groups.[25]
-
Sample Preparation: Dilute a small, known amount of your crude reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
Quantification: Run authentic standards of suspected acidic byproducts to determine their retention times. Create a calibration curve for each identified byproduct to quantify its concentration in the reaction mixture.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Triflic acid - Wikipedia [en.wikipedia.org]
- 5. Triflic acid [chem-is-you.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of residual impurities and contaminants on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Triflic acid catalyzed reductive coupling reactions of carbonyl compounds with O-, S-, and N-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. suprasciences.com [suprasciences.com]
- 16. silicycle.com [silicycle.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. rsc.org [rsc.org]
- 19. brainkart.com [brainkart.com]
- 20. Analysis of Acids and Bases by Titration – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 21. Acid–base titration - Wikipedia [en.wikipedia.org]
- 22. azom.com [azom.com]
- 23. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. tandfonline.com [tandfonline.com]
- 25. shimadzu.com [shimadzu.com]
Technical Support Center: Overcoming Catalyst Deactivation in Suzuki Couplings with Sulfur-Containing Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sulfur-containing substrates. Sulfur, a common heteroatom in pharmaceuticals and functional materials, is a notorious poison for palladium catalysts.[1][2] This document provides an in-depth analysis of the deactivation mechanisms, a series of frequently asked questions to diagnose common problems, and robust troubleshooting guides with detailed experimental protocols to help you navigate these synthetic challenges.
Section 1: The Root of the Problem - Why Sulfur Deactivates Palladium Catalysts
The exceptional utility of the Suzuki-Miyaura coupling stems from the catalytic cycle involving Pd(0) and Pd(II) species.[3][4] However, the efficiency of this cycle can be severely compromised by sulfur-containing functional groups. The core issue lies in the strong affinity of soft Lewis bases (like sulfur) for soft Lewis acids (like palladium).[1]
Sulfur's lone pair electrons readily and often irreversibly coordinate to the palladium center. This interaction can manifest in several ways, all of which are detrimental to catalysis:
-
Formation of Off-Cycle Resting States: The sulfur atom can coordinate to the active Pd(0) catalyst, forming a stable palladium-sulfur complex. This complex is often too stable to participate in the crucial oxidative addition step, effectively sequestering the catalyst from the productive cycle.[5][6]
-
Inhibition of Oxidative Addition: Even if the sulfur doesn't fully sequester the catalyst, its coordination can electronically saturate the palladium center, making the initial, often rate-limiting, oxidative addition of the aryl halide more difficult.[7][8][9]
-
Facilitation of Catalyst Decomposition: In some cases, strong coordination by sulfur can lead to the aggregation of palladium species, resulting in the formation of inactive palladium black.[10]
The diagram below illustrates how a sulfur-containing substrate can divert the active Pd(0) catalyst from the desired Suzuki coupling pathway into a deactivated state.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. oxidative addition and palladium coupling [employees.csbsju.edu]
- 8. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to 4-(Trifluoromethylthio)- and 4-(Trifluoromethyl)phenylacetic Acid in Structure-Activity Relationship (SAR) Studies
In the intricate world of drug discovery, the strategic modification of a lead compound's structure is paramount to optimizing its pharmacological profile. The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate a molecule's physicochemical and biological properties. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 4-(Trifluoromethylthio)phenylacetic acid and 4-(Trifluoromethyl)phenylacetic acid. By examining their differential impacts on Structure-Activity Relationships (SAR), we aim to equip researchers with the insights needed to make informed decisions in their quest for safer and more effective therapeutics.
The Subtle Dance of Sulfur: Unveiling the Physicochemical Differences
At first glance, the difference between a trifluoromethyl (-CF3) and a trifluoromethylthio (-SCF3) group appears to be a single sulfur atom. However, this seemingly minor alteration imparts significant and often divergent effects on a molecule's key physicochemical parameters, which in turn profoundly influence its pharmacokinetic and pharmacodynamic behavior.[1][2][3][4]
The trifluoromethyl group is a well-established bioisostere for a methyl group, valued for its ability to enhance metabolic stability and modulate electronic properties.[5][6] The strong carbon-fluorine bonds are resistant to enzymatic attack, often shielding adjacent positions from metabolism.[7] In contrast, the trifluoromethylthio group is recognized as one of the most lipophilic functional groups in the medicinal chemist's arsenal.[8][9] This heightened lipophilicity can significantly enhance a drug's ability to cross cellular membranes, a critical factor for reaching its target.[8]
Here, we present a comparative summary of the key physicochemical properties of this compound and 4-(Trifluoromethyl)phenylacetic acid:
| Property | This compound | 4-(Trifluoromethyl)phenylacetic acid | Rationale for Difference |
| Molecular Formula | C9H7F3O2S | C9H7F3O2 | Presence of a sulfur atom in the -SCF3 derivative. |
| Molecular Weight | 236.21 g/mol [10] | 204.15 g/mol [11][12] | The addition of a sulfur atom increases the molecular weight. |
| Melting Point | 114-118 °C[13] | 82-85 °C[11][12][14] | The -SCF3 group can lead to different crystal packing and intermolecular interactions compared to the -CF3 group, often resulting in a higher melting point. |
| Lipophilicity (Hansch π) | π (-SCF3) ≈ 1.44[9] | π (-CF3) ≈ 0.88 | The trifluoromethylthio group is significantly more lipophilic than the trifluoromethyl group, which can enhance membrane permeability.[8][9] |
| Electronic Effect | Strongly electron-withdrawing[8][15] | Strongly electron-withdrawing[5] | Both groups are potent electron-withdrawing groups, which can influence the pKa of the carboxylic acid and interactions with biological targets. |
Decoding the SAR Puzzle: -SCF3 vs. -CF3 in Action
The decision to incorporate a -SCF3 or a -CF3 group into a drug candidate is a strategic one, driven by the specific challenges and objectives of the optimization process. The following sections delve into the comparative influence of these two moieties on key aspects of a drug's profile, supported by established principles in medicinal chemistry.
Enhancing Potency and Selectivity
Both the -CF3 and -SCF3 groups can enhance binding affinity to a biological target through various mechanisms.[7] Their electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or salt bridges.[16] Furthermore, their steric bulk can promote favorable hydrophobic interactions within a binding pocket.[17]
The superior lipophilicity of the -SCF3 group can be particularly advantageous when targeting proteins with deep, greasy binding pockets.[8] However, this increased lipophilicity must be carefully balanced, as excessively high logP values can lead to off-target effects and poor solubility.
Navigating the Metabolic Maze
Metabolic instability is a major hurdle in drug development. The trifluoromethyl group is a well-known metabolic blocker.[6] Replacing a metabolically labile methyl group with a -CF3 group can effectively shut down a major metabolic pathway, thereby increasing the drug's half-life and bioavailability.[6]
The trifluoromethylthio group also contributes to enhanced metabolic stability.[8][15][18] Its strong electron-withdrawing nature can deactivate an aromatic ring towards oxidative metabolism.[8] The choice between -CF3 and -SCF3 as a metabolic shield will depend on the specific metabolic liabilities of the lead compound and the desired balance of other physicochemical properties.
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these building blocks, we present representative experimental protocols for their synthesis and for a key in vitro assay used to assess metabolic stability.
Synthesis of Phenylacetic Acid Derivatives
The synthesis of substituted phenylacetic acids can be achieved through various methods. A common approach involves the hydrolysis of the corresponding benzyl cyanide.[19] For more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a versatile strategy.[20]
Representative Protocol: Suzuki Coupling for the Synthesis of Substituted Phenylacetic Acids [20]
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl boronic acid (1.0 eq.), ethyl bromoacetate (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Solvent and Base: Add a degassed solvent mixture, such as toluene and water (3:1), followed by a base, typically potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water, add lithium hydroxide (2.0 eq.), and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired phenylacetic acid derivative.
In Vitro Metabolic Stability Assay: Liver Microsomal Stability
Assessing a compound's stability in the presence of liver microsomes is a standard in vitro assay to predict its in vivo metabolic clearance.[6]
Detailed Protocol: Microsomal Stability Assay [6]
-
Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound from a working solution (e.g., 1 µM final concentration) to the wells and pre-incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point, where the quenching solution is added before the NADPH system, serves as the 100% reference.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Conclusion
The choice between incorporating a 4-(trifluoromethyl) or a 4-(trifluoromethylthio) moiety into a phenylacetic acid scaffold—or any lead compound—is a nuanced decision that hinges on the specific goals of the SAR campaign. The -CF3 group offers a reliable strategy for enhancing metabolic stability and modulating electronic interactions.[5][7] In contrast, the -SCF3 group provides a powerful tool for significantly increasing lipophilicity and, consequently, membrane permeability, while also contributing to metabolic robustness.[8][15] A thorough understanding of the distinct physicochemical profiles and SAR implications of these two valuable functional groups will undoubtedly empower medicinal chemists to design and develop superior drug candidates.
References
- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.cas.cn]
- 10. This compound, 98% | CymitQuimica [cymitquimica.com]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
- 13. 102582-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 4-(Trifluoromethyl)phenylacetic acid | CAS#:32857-62-8 | Chemsrc [chemsrc.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. inventivapharma.com [inventivapharma.com]
The Art of Molecular Fine-Tuning: A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethylthio)phenylacetic Acid Analogs as Anti-Inflammatory Agents
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention due to its unique electronic and lipophilic properties, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide delves into the structure-activity relationship (SAR) of 4-(Trifluoromethylthio)phenylacetic acid and its analogs, with a particular focus on their potential as anti-inflammatory agents. By examining the interplay between chemical structure and biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
The phenylacetic acid scaffold is a well-established pharmacophore in a variety of therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the 4-(trifluoromethylthio) moiety offers a compelling avenue for molecular optimization. The high lipophilicity of the SCF₃ group can enhance membrane permeability, while its strong electron-withdrawing nature can increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1] These properties make this compound analogs attractive candidates for the development of novel anti-inflammatory drugs with potentially improved efficacy and pharmacokinetic characteristics.
Comparative Analysis of Structural Modifications
While a comprehensive head-to-head comparison of a complete series of this compound analogs is not extensively documented in a single study, we can infer critical SAR insights by examining related structures and the well-established principles of medicinal chemistry. The primary mechanism of action for many phenylacetic acid-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.
The following table summarizes the anticipated impact of various structural modifications on the anti-inflammatory activity of the this compound scaffold, based on data from analogous series of compounds.
| Modification | Position | Rationale and Anticipated Effect on Activity | Supporting Evidence from Analogous Series |
| Substitution on the Phenyl Ring | Ortho (2-position) | Steric hindrance at the ortho position can disrupt the optimal binding conformation within the COX active site, often leading to a significant decrease or loss of activity. | In related aryl acetamide series, 2-substituted compounds were found to be inactive. |
| Meta (3-position) | Substitution at the meta position with electron-withdrawing groups can enhance potency. The addition of a fluorine atom, for example, can lead to a substantial increase in activity. | In a series of aryl acetamide triazolopyridazines, the introduction of a 3-trifluoromethyl group resulted in a 10-fold increase in potency.[1] | |
| Para (4-position) | The 4-position is critical, and the nature of the substituent here significantly influences activity. The trifluoromethylthio group itself is a potent electron-withdrawing and lipophilic moiety. Further substitution is generally not explored. | The 4-trifluoromethylthio group is a key feature of the parent compound and is expected to be crucial for its activity profile. | |
| Modification of the Acetic Acid Side Chain | α-Substitution | Introduction of a methyl group at the α-position can create a chiral center. The (S)-enantiomer of many profens (e.g., ibuprofen) is the active form, suggesting that stereochemistry at this position is critical for COX inhibition. | The differential activity of (S)- and (R)-ibuprofen is a classic example of stereospecificity in COX inhibition. |
| Esterification/Amidation | Conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy, potentially improving oral bioavailability and reducing gastric irritation. The ester or amide would be hydrolyzed in vivo to release the active carboxylic acid. | The conversion of NSAIDs to amide derivatives has been shown to produce selective COX-2 inhibitors. |
The Crucial Role of the Trifluoromethylthio Group
The trifluoromethylthio (SCF₃) group is a key determinant of the biological activity of this class of compounds. Its properties, when compared to other common substituents, highlight its advantages in drug design:
-
Lipophilicity: The SCF₃ group is significantly more lipophilic than a methyl (CH₃) or even a trifluoromethyl (CF₃) group. This increased lipophilicity can enhance the ability of the molecule to cross cellular membranes and reach its target enzyme.
-
Electronic Effects: As a strong electron-withdrawing group, the SCF₃ moiety can influence the pKa of the carboxylic acid, which can affect its interaction with the active site of COX enzymes. It can also enhance the metabolic stability of the molecule.
-
Steric Profile: The trifluoromethylthio group has a distinct steric profile that can influence its fit within the binding pocket of the target enzyme, potentially leading to higher affinity and selectivity.
The interplay of these factors is what makes the 4-(trifluoromethylthio) substitution a compelling strategy in the design of novel anti-inflammatory agents.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the parent compound, this compound, and for the evaluation of its anti-inflammatory activity.
Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative example based on established chemical transformations.
Step 1: Synthesis of 4-(Trifluoromethylthio)phenol
This precursor can be synthesized via electrophilic trifluoromethylthiolation of phenol.
-
Materials: Phenol, Trifluoromethanesulfenyl chloride (CF₃SCl) or a suitable electrophilic trifluoromethylthiolating reagent, solvent (e.g., dichloromethane), and a Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure:
-
Dissolve phenol in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst to the solution while maintaining the low temperature.
-
Add the electrophilic trifluoromethylthiolating reagent dropwise to the reaction mixture.
-
Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(Trifluoromethylthio)phenol.
-
Step 2: Synthesis of this compound
This can be achieved via a Willgerodt-Kindler reaction followed by hydrolysis, or more modern cross-coupling strategies. A common route involves the conversion of the corresponding benzyl halide.
-
Materials: 4-(Trifluoromethylthio)benzyl bromide (can be prepared from 4-(Trifluoromethylthio)toluene), sodium cyanide, ethanol, water, sodium hydroxide.
-
Procedure:
-
Cyanation: Dissolve 4-(Trifluoromethylthio)benzyl bromide in a mixture of ethanol and water. Add sodium cyanide and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide to the reaction mixture and heat to reflux to hydrolyze the nitrile.
-
Acidification: Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure compound.
-
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of the synthesized analogs.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The inhibition of this activity is directly proportional to the inhibition of COX.
-
Procedure:
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer.
-
Prepare a range of concentrations of the test compounds (analogs of this compound) and a reference NSAID (e.g., indomethacin or celecoxib).
-
In a 96-well plate, add the enzyme, heme cofactor, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
After a short incubation period (e.g., 2 minutes), stop the reaction.
-
Measure the amount of prostaglandin produced using a colorimetric or fluorescent method, such as an ELISA for PGE₂.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Administer the test compounds or the standard drug (e.g., indomethacin) orally or intraperitoneally at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizing the Path to Discovery
To better understand the workflow and the underlying mechanisms, the following diagrams provide a visual representation of the key processes involved in the SAR-guided discovery of novel anti-inflammatory agents.
Caption: A typical workflow for the structure-activity relationship (SAR)-guided discovery of novel anti-inflammatory agents.
Caption: The mechanism of action of this compound analogs as COX inhibitors in the arachidonic acid pathway.
Conclusion and Future Directions
The exploration of this compound analogs presents a promising frontier in the quest for novel anti-inflammatory therapeutics. The unique properties of the trifluoromethylthio group offer a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the well-established phenylacetic acid scaffold. While more direct comparative studies are needed to fully elucidate the SAR of this specific series, the principles outlined in this guide, drawn from analogous compound series, provide a solid foundation for future research.
Future efforts should focus on the systematic synthesis and evaluation of a diverse library of these analogs, with careful attention to stereochemistry and the exploration of various substitution patterns. Such studies, guided by the experimental protocols detailed herein, will undoubtedly pave the way for the discovery of new, more effective, and safer anti-inflammatory drugs.
References
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 4-(Trifluoromethylthio)phenylacetic Acid Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 4-(Trifluoromethylthio)phenylacetic Acid Derivatives
In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a well-established pharmacophore, forming the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The derivatization of this core structure presents a compelling strategy for the discovery of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing moieties, such as the trifluoromethylthio (-SCF3) group, is a key tactic in modern drug design. The -SCF3 group is known to enhance metabolic stability and lipophilicity, properties that can significantly influence a compound's bioavailability and in vivo performance.
This guide provides a comprehensive framework for the preclinical validation of novel this compound derivatives. We will delve into the essential in vitro and in vivo assays required to elucidate their biological activity, focusing on anti-inflammatory and analgesic potential. This document is structured to not only provide step-by-step protocols but also to explain the underlying scientific principles, ensuring a thorough understanding of the experimental choices. As a comparative guide, we will benchmark the performance of these novel derivatives against two standards: Diclofenac , a potent, non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor.[3][4][5][6][7]
The Central Hypothesis: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[3][4] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[3][8] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[3][8] Our validation strategy is therefore centered around determining the potency and selectivity of our novel compounds against these two isoforms.
Part 1: In Vitro Characterization - Establishing a Foundational Profile
The initial phase of validation focuses on in vitro assays to determine the direct inhibitory effects of the novel compounds on key inflammatory targets and to assess their cellular toxicity.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This is the cornerstone assay for evaluating our novel derivatives. By determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, we can quantify the potency and selectivity of each compound. A colorimetric or fluorometric assay is a common and reliable method.[9][10][11]
Experimental Protocol: In Vitro COX Inhibition Assay [9][10][12][13]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Dissolve novel this compound derivatives, Diclofenac, and Celecoxib in DMSO to create 10 mM stock solutions. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes in assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations to the respective wells. Include wells with vehicle control (DMSO), a positive control (Diclofenac or Celecoxib), and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound against both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) for each compound using the formula: SI = IC50 (COX-1) / IC50 (COX-2) .
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Derivative 1 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Derivative 2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Diclofenac | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Celecoxib | [Experimental Value] | [Experimental Value] | [Calculated Value] |
A higher SI value indicates greater selectivity for COX-2.
Cellular Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
To assess the anti-inflammatory potential in a cellular context, we will measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and stimulates the production of pro-inflammatory mediators like NO.[14][15][16]
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages [14][16][17][18]
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the novel derivatives, Diclofenac, or Celecoxib for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
-
Nitric Oxide Measurement (Griess Assay): [14][15]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO inhibition for each compound.
-
Data Presentation: Inhibition of NO Production
| Compound | NO Inhibition IC50 (µM) |
| Derivative 1 | [Experimental Value] |
| Derivative 2 | [Experimental Value] |
| Diclofenac | [Experimental Value] |
| Celecoxib | [Experimental Value] |
Cytotoxicity Assessment: Cell Viability Assay
It is crucial to ensure that the observed anti-inflammatory effects are not due to general cytotoxicity. A standard cell viability assay, such as the MTT or XTT assay, will be performed on the RAW 264.7 macrophages.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Treatment:
-
Seed and treat RAW 264.7 cells with the test compounds at the same concentrations used in the NO assay for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) for each compound.
-
Data Presentation: Cytotoxicity Profile
| Compound | CC50 in RAW 264.7 cells (µM) |
| Derivative 1 | [Experimental Value] |
| Derivative 2 | [Experimental Value] |
| Diclofenac | [Experimental Value] |
| Celecoxib | [Experimental Value] |
A high CC50 value is desirable, indicating low cytotoxicity.
Part 2: In Vivo Validation - Assessing Efficacy in a Biological System
Promising candidates from the in vitro screening will be advanced to in vivo models to evaluate their anti-inflammatory and analgesic efficacy in a whole-organism context.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation.[19][20][21][22][23] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
Experimental Protocol: Carrageenan-Induced Paw Edema [19][20][22]
-
Animal Acclimatization:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
-
Dosing:
-
Administer the novel derivatives, Diclofenac, or Celecoxib orally or intraperitoneally at various doses. Include a vehicle control group.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle control group.
-
Determine the ED50 (effective dose that causes 50% inhibition) for each compound.
-
Data Presentation: Anti-inflammatory Efficacy in Rats
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Derivative 1 | [Dose 1] | [Experimental Value] |
| [Dose 2] | [Experimental Value] | |
| Derivative 2 | [Dose 1] | [Experimental Value] |
| [Dose 2] | [Experimental Value] | |
| Diclofenac | [Dose] | [Experimental Value] |
| Celecoxib | [Dose] | [Experimental Value] |
Analgesic Efficacy: Hot Plate Test in Mice
The hot plate test is a widely used method to assess the central analgesic activity of drugs.[24][25][26][27][28] It measures the reaction time of an animal to a thermal stimulus.
Experimental Protocol: Hot Plate Test [24][26][28]
-
Animal Acclimatization:
-
Acclimatize male Swiss albino mice for at least one week.
-
-
Baseline Measurement:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Dosing:
-
Administer the novel derivatives, Diclofenac, or Celecoxib orally or intraperitoneally. Include a vehicle control group.
-
-
Post-treatment Measurement:
-
Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each treatment group using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100 .
-
Data Presentation: Analgesic Efficacy in Mice
| Treatment Group | Dose (mg/kg) | Peak %MPE | Time to Peak Effect (min) |
| Derivative 1 | [Dose] | [Experimental Value] | [Experimental Value] |
| Derivative 2 | [Dose] | [Experimental Value] | [Experimental Value] |
| Diclofenac | [Dose] | [Experimental Value] | [Experimental Value] |
| Celecoxib | [Dose] | [Experimental Value] | [Experimental Value] |
Visualizing the Scientific Framework
To provide a clear visual representation of the biological pathways and experimental workflows discussed, the following diagrams have been generated using Graphviz.
Diagram 1: The Arachidonic Acid Cascade and COX Inhibition
Caption: The Arachidonic Acid Cascade and points of inhibition.
Diagram 2: Experimental Workflow for Biological Validation
Caption: A streamlined workflow for validating novel compounds.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive validation workflow provides a robust system for characterizing the biological activity of novel this compound derivatives. By systematically evaluating their potency, selectivity, cellular activity, and in vivo efficacy against established benchmarks, researchers can make informed decisions about the therapeutic potential of these compounds. A successful candidate would ideally exhibit potent and selective COX-2 inhibition, significant anti-inflammatory and analgesic effects in vivo, and low cytotoxicity. The data generated from these studies will be critical for the continued development and potential clinical translation of these promising new chemical entities.
References
- 1. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac - Wikipedia [en.wikipedia.org]
- 7. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jkb.ub.ac.id [jkb.ub.ac.id]
- 16. thaiscience.info [thaiscience.info]
- 17. mdpi.com [mdpi.com]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Hot plate analgesiometer | PPTX [slideshare.net]
- 25. researchgate.net [researchgate.net]
- 26. Hot plate test - Wikipedia [en.wikipedia.org]
- 27. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2.7 The Hot-Plate Test [bio-protocol.org]
A Head-to-Head Battle for Metabolic Stability: Unveiling the Nuances of SCF₃ vs. CF₃ Substitution in Drug Design
In the relentless pursuit of robust drug candidates, medicinal chemists continuously seek to imbue molecules with favorable pharmacokinetic properties. A cornerstone of this effort is the optimization of metabolic stability, a critical determinant of a drug's half-life, bioavailability, and overall clinical success. The strategic introduction of fluorine-containing functional groups has emerged as a powerful tactic to thwart metabolic degradation. Among these, the trifluoromethyl (CF₃) group is a well-established stalwart, while the trifluoromethylthio (SCF₃) group has garnered increasing attention for its unique electronic and physicochemical characteristics.
This guide provides an in-depth, objective comparison of the metabolic stability of SCF₃ versus CF₃ substituted compounds, moving beyond anecdotal evidence to a discussion grounded in experimental observations and mechanistic principles. We aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design of next-generation therapeutics.
The Foundation: Why Metabolic Stability Matters
The metabolic landscape of the human body, primarily orchestrated by the cytochrome P450 (CYP450) family of enzymes in the liver, presents a formidable challenge to the stability of xenobiotics. These enzymes catalyze a variety of oxidative reactions, often rendering drug molecules more polar and readily excretable, but also potentially leading to rapid clearance and the formation of toxic metabolites. Enhancing metabolic stability is therefore a key strategy to prolong a drug's duration of action and improve its safety profile.
The Contenders: A Tale of Two Trifluoromethyls
Both the CF₃ and SCF₃ groups are potent electron-withdrawing moieties, a property that generally shields a molecule from oxidative metabolism. However, the subtle differences in their structure, electronics, and lipophilicity can have profound and sometimes unexpected consequences for their metabolic fate.
The Reigning Champion: The Trifluoromethyl (CF₃) Group
The trifluoromethyl group is a mainstay in medicinal chemistry for its ability to block metabolic "hot spots."[1] Its exceptional stability stems from the immense strength of the carbon-fluorine bond, which is highly resistant to enzymatic cleavage by CYP450 enzymes.[1] The replacement of a metabolically labile methyl group with a CF₃ group is a well-established strategy to enhance a drug's half-life and bioavailability.[1]
A compelling example of the metabolic shielding effect of the CF₃ group was demonstrated in a study of picornavirus inhibitors. Replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also conferred a "global" protective effect, significantly reducing metabolism at other sites in the molecule and decreasing the number of metabolites from eight to just two minor products.[2]
The Challenger: The Trifluoromethylthio (SCF₃) Group
The trifluoromethylthio (SCF₃) group is an intriguing bioisostere of the CF₃ group, possessing even stronger electron-withdrawing properties. This potent inductive effect is often cited as the reason for its ability to confer metabolic stability by deactivating the molecule to oxidative attack.[3][4] Furthermore, the SCF₃ group is one of the most lipophilic functional groups known in medicinal chemistry, a property that can enhance a molecule's ability to cross cell membranes.[3]
While direct quantitative comparisons of the metabolic stability of CF₃ and SCF₃ analogs are scarce in the literature, the unique properties of the SCF₃ group suggest a complex interplay of factors that can influence its metabolic fate.
Head-to-Head Comparison: Physicochemical Properties and Their Metabolic Implications
The differences in the metabolic stability of CF₃ and SCF₃ substituted compounds can be largely attributed to their distinct physicochemical properties.
| Property | Trifluoromethyl (CF₃) | Trifluoromethylthio (SCF₃) | Metabolic Implication |
| Hansch Lipophilicity Parameter (π) | +0.88 | +1.44 | The higher lipophilicity of the SCF₃ group can lead to increased binding to the lipophilic active sites of CYP450 enzymes, potentially increasing the likelihood of metabolism, but also enhancing membrane permeability.[5] |
| Hammett Constant (σp) | +0.54 | +0.50 | Both are strong electron-withdrawing groups, which deactivates aromatic rings towards oxidative metabolism. The slightly stronger inductive effect of CF₃ may offer marginally better protection in some contexts. |
| Steric Hindrance | Moderate | Larger | The larger size of the SCF₃ group may provide greater steric shielding of adjacent metabolic sites and could also influence the orientation of the molecule within the CYP450 active site. |
| Potential Metabolic Liabilities | Generally inert | Oxidation of the sulfur atom | The sulfur atom in the SCF₃ group is a potential site for oxidation to a sulfoxide (SOCF₃) and subsequently a sulfone (SO₂CF₃), representing a metabolic liability not present in the CF₃ group. |
Mechanistic Insights: A Deeper Dive into the Metabolic Pathways
The metabolic fates of the CF₃ and SCF₃ groups diverge significantly, a key consideration for drug design.
The Metabolic Inertness of the CF₃ Group
The trifluoromethyl group is exceptionally resistant to metabolic transformation. The high energy of the C-F bond makes it a poor substrate for the oxidative machinery of CYP450 enzymes. As such, when a CF₃ group is introduced into a molecule, it is generally considered a metabolic "dead end."
The Potential Achilles' Heel of the SCF₃ Group: Oxidation of the Sulfur Atom
In contrast to the CF₃ group, the sulfur atom in the SCF₃ moiety presents a potential site for oxidative metabolism. While the strong electron-withdrawing nature of the adjacent CF₃ group reduces the electron density on the sulfur, making it less susceptible to oxidation than a typical alkyl sulfide, this pathway remains a plausible metabolic route.
The initial oxidation product would be the trifluoromethylsulfinyl (SOCF₃) metabolite, which could be further oxidized to the trifluoromethylsulfonyl (SO₂CF₃) metabolite. The formation of these more polar metabolites would facilitate excretion. While definitive studies identifying these metabolites for a wide range of SCF₃-containing drugs are limited, the fundamental chemistry of sulfide oxidation suggests this is a key pathway to investigate when considering the incorporation of an SCF₃ group.
Caption: Plausible metabolic pathways for CF₃ and SCF₃ substituted compounds.
Experimental Workflow: Assessing Metabolic Stability in the Laboratory
A standard and robust method to evaluate the metabolic stability of drug candidates is the in vitro liver microsomal stability assay. This assay provides a reliable measure of a compound's intrinsic clearance, a key parameter in predicting its in vivo pharmacokinetic behavior.
Step-by-Step Protocol for In Vitro Liver Microsomal Stability Assay
1. Objective:
To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.
2. Materials:
-
Test compounds (CF₃ and SCF₃ analogs)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Organic solvent (e.g., acetonitrile or methanol) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the working solutions of the test compounds and positive controls to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
The "0-minute" time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL).
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion: A Strategic Choice Based on Context
The choice between incorporating a CF₃ or an SCF₃ group to enhance metabolic stability is not a one-size-fits-all decision. It requires a nuanced understanding of the specific molecular scaffold, the desired physicochemical properties, and the potential metabolic liabilities.
-
The CF₃ group remains the gold standard for reliably blocking a known metabolic hot spot. Its exceptional chemical and metabolic inertness provides a high degree of confidence in its ability to enhance stability.
-
The SCF₃ group offers a compelling alternative, particularly when a significant increase in lipophilicity is desired in addition to enhanced metabolic stability. Its potent electron-withdrawing effect can effectively shield the molecule from oxidative metabolism. However, researchers must be cognizant of the potential for oxidation at the sulfur atom, a metabolic pathway that is not a concern with the CF₃ group.
Ultimately, the judicious use of both the CF₃ and SCF₃ groups, guided by early and robust in vitro metabolic stability testing, will continue to be a cornerstone of modern drug design. As our understanding of the intricate dance between chemical structure and metabolic fate deepens, so too will our ability to craft more durable and effective medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
A Researcher's Guide to Trifluoromethylthiolation: Benchmarking New Methods Against Established Protocols
A Senior Application Scientist's Perspective on a Prized Functional Group
The trifluoromethylthio (SCF3) group has become a coveted substituent in modern medicinal chemistry and drug development. Its remarkable lipophilicity, high metabolic stability, and potent electron-withdrawing properties can significantly enhance the therapeutic potential of drug candidates.[1] This guide offers an in-depth comparison of established and emerging trifluoromethylthiolation methodologies, complete with experimental data and mechanistic insights, to empower researchers in selecting the most effective strategy for their synthetic challenges.
I. The Rise of Electrophilic Trifluoromethylthiolation: A Closer Look at N-(Trifluoromethylthio)saccharin
Electrophilic trifluoromethylthiolation has gained prominence as a reliable method for introducing the SCF3 group, particularly in the later stages of complex molecule synthesis.[2] Among the various reagents developed for this purpose, N-(trifluoromethylthio)saccharin stands out as a highly reactive, yet conveniently stable, crystalline solid, presenting a safer and more user-friendly alternative to earlier generations of reagents.[3][4]
Causality in Experimental Design: The Power of the Saccharin Moiety
The choice of the saccharin scaffold is not arbitrary. Its two electron-withdrawing sulfonyl and carbonyl groups render the nitrogen atom electron-deficient, which in turn makes the attached sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity allows for trifluoromethylthiolation under mild conditions.
Visualizing the Workflow: Electrophilic Aromatic Trifluoromethylthiolation
Caption: A streamlined workflow for the electrophilic trifluoromethylthiolation of arenes.
A Self-Validating Protocol: Trifluoromethylthiolation of Aniline[4]
This protocol's reliability stems from the high reactivity of the reagent and the straightforward nature of the purification.
-
In a suitable reaction vessel, combine aniline (1.0 equiv), N-(trifluoromethylthio)saccharin (1.1 equiv), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%).
-
Stir the resulting mixture at room temperature for 45 minutes.
-
Upon reaction completion, the product is isolated and purified via flash column chromatography.
Performance Across Substrates: A Comparative Data Table
| Substrate | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | FeCl₃ / Diphenyl selenide | - | RT | 0.75 | 80 | [3] |
| 2-Cyanoaniline | FeCl₃ / Diphenyl selenide | - | RT | 22 | 70 | [3] |
| β-Estradiol | FeCl₃ / Diphenyl selenide | - | RT | 1 | 85 | [3] |
| Indole | None | TFE | 40 | 12 | 95 | [3] |
II. Radical Trifluoromethylthiolation: From Classical Reagents to Modern Photoredox Catalysis
Radical-based approaches provide a powerful and often complementary strategy for the synthesis of trifluoromethylthiolated compounds.[5] Silver(I) trifluoromethanethiolate (AgSCF₃) has historically been a key player in this field, serving as a reliable precursor to the trifluoromethylthio radical (•SCF₃) under oxidative conditions.[6][7] The emergence of visible-light photoredox catalysis has revolutionized this area, offering milder and more versatile conditions for generating this crucial radical intermediate.[8][9]
The "Why" Behind the Method: The Gentle Power of Light
Photoredox catalysis harnesses the energy of visible light to initiate single-electron transfer processes, allowing for the generation of radicals under exceptionally mild conditions. This avoids the need for harsh oxidants or high temperatures, thereby expanding the functional group tolerance and substrate scope of trifluoromethylthiolation reactions.
Visualizing the Workflow: Photoredox-Catalyzed S-Trifluoromethylthiolation
Caption: A general workflow for the metal-free, photoredox-catalyzed S-trifluoromethylthiolation of thiols.
A Reproducible Protocol: Metal-Free Photoredox S-Trifluoromethylation of Thiols[9]
The robustness of this protocol lies in its simplicity and the use of readily available and stable reagents.
-
Combine the thiol substrate, Langlois reagent (2.5 equiv), and diacetyl (4.0 equiv) in acetone in a reaction vessel.
-
Stir the mixture at room temperature while irradiating with blue LEDs for 48 hours.
-
The desired S-trifluoromethylated product is then isolated using standard purification techniques.
A Head-to-Head Comparison: Established vs. New Radical Methods
| Method | Reagent | Catalyst | Conditions | Substrate Scope | Key Advantage |
| Established | AgSCF₃ | Chemical Oxidant | Mild, Oxidative | Alkenes, Hydrazones | Readily available reagent |
| New | Langlois Reagent | Organic Photocatalyst | Visible Light, RT | Thiols | Metal-free, sustainable |
III. Expanding the Toolkit: Other Noteworthy Reagents
The trifluoromethylthiolation landscape is populated by a variety of other powerful reagents, each with its own set of advantages and applications.
-
Togni Reagents: These hypervalent iodine-based compounds are primarily known as electrophilic trifluoromethylating agents, but their utility can be extended to trifluoromethylthiolation reactions.[10][11]
-
Langlois Reagent (CF₃SO₂Na): Beyond its use in photoredox catalysis, this inexpensive and bench-stable solid is a versatile source of the trifluoromethyl radical under various activating conditions.[1][12][13]
-
Baran Reagents: The zinc sulfinate reagents developed by the Baran group are highly effective for the radical C-H functionalization of heterocycles, including the introduction of the SCF₃ group.[14][15]
-
Yagupolskii-Umemoto Reagents: These sulfonium salts represent a classical approach to electrophilic trifluoromethylation and have also found application in trifluoromethylthiolation.[16][17][18]
IV. Conclusion: A Strategic Approach to Method Selection
The ever-expanding array of trifluoromethylthiolation methods provides chemists with a powerful toolkit for molecular design. The choice of the optimal protocol hinges on a careful analysis of the substrate's characteristics, the required functional group tolerance, and the desired reaction scale. For the late-stage functionalization of electron-rich systems, electrophilic methods employing reagents such as N-(trifluoromethylthio)saccharin often prove to be the most effective. Conversely, for transformations that are amenable to radical chemistry or where metal-free conditions are a priority, photoredox catalysis with reagents like the Langlois reagent offers a modern and sustainable alternative. This guide is intended to serve as a foundational resource, and a deep dive into the primary literature is always recommended to ensure the selection of the most robust and efficient method for your specific synthetic challenge.
V. References
-
Baran Reagents - FAQ - Sigma-Aldrich. --INVALID-LINK--
-
Application Notes and Protocols: N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation - Benchchem. --INVALID-LINK--
-
Togni reagent II - Wikipedia. --INVALID-LINK--
-
Application of Langlois' Reagent in Trifluoromethylation Reactions - ResearchGate. --INVALID-LINK--
-
Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation - RSC Publishing. --INVALID-LINK--
-
Supporting Information Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids with A shelf-Stable Electrophilic Triflu. --INVALID-LINK--
-
Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters | Journal of the American Chemical Society - ACS Publications. --INVALID-LINK--
-
Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols - Scholars' Mine. --INVALID-LINK--
-
Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent | Request PDF - ResearchGate. --INVALID-LINK--
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf- Stable Electrophilic Reagent for Trifluoromethylthiolation - Organic Syntheses. --INVALID-LINK--
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. --INVALID-LINK--
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC - NIH. --INVALID-LINK--
-
Radical-initiated trifluoromethylthiolation of alkenes - ResearchGate. --INVALID-LINK--
-
Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids | Organic Letters. --INVALID-LINK--
-
Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA. --INVALID-LINK--
-
Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed. --INVALID-LINK--
-
Togni Reagent II - Enamine. --INVALID-LINK--
-
N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Copper-catalyzed trifluoromethylthiolation of primary and secondary alkylboronic acids. --INVALID-LINK--
-
ChemInform Abstract: Trifluoromethylation by Visible‐Light‐Driven Photoredox Catalysis | Request PDF - ResearchGate. --INVALID-LINK--
-
Enantioselective Electrophilic Trifluoromethylthiolation of β-Ketoesters: A Case of Reactivity and Selectivity Bias for Organocatalysis (Journal Article) - OSTI. --INVALID-LINK--
-
Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. --INVALID-LINK--
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. --INVALID-LINK--
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. --INVALID-LINK--
-
State-of-the-Art in Electrophilic Trifluoromethylthiolation Reagents - ResearchGate. --INVALID-LINK--
-
Baran difluoromethylation reagent - Enamine. --INVALID-LINK--
-
S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study | Request PDF - ResearchGate. --INVALID-LINK--
-
Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. --INVALID-LINK--
-
Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH. --INVALID-LINK--
-
[PDF] Progress in Photo-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions | CiteDrive. --INVALID-LINK--
-
Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. --INVALID-LINK--
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. --INVALID-LINK--
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed. --INVALID-LINK--
-
N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate | Organic Letters. --INVALID-LINK--
-
NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent | Organic Letters. --INVALID-LINK--
-
Trifluoromethylthiolative 1,2-difunctionalization of alkenes with diselenides and AgSCF3. --INVALID-LINK--
-
Baran reagents - ResearchGate. --INVALID-LINK--
-
(PDF) Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis - ResearchGate. --INVALID-LINK--
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH. --INVALID-LINK--
-
Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters - Journal of the American Chemical Society - Figshare. --INVALID-LINK--
-
Reagent of the month – November - Langlois reagent - SigutLabs. --INVALID-LINK--
-
Silver-Mediated Radical Aryltrifluoromethylthiolaton of Activated Alkenes | Request PDF - ResearchGate. --INVALID-LINK--
-
Efficient access to extended Yagupolskii-Umemoto-type reagents: triflic acid catalyzed intramolecular cyclization of ortho-ethynylaryltrifluoromethylsulfanes - PubMed. --INVALID-LINK--
-
Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC - NIH. --INVALID-LINK--
-
C–H Trifluoromethylthiolation of aldehyde hydrazones - Beilstein Journals. --INVALID-LINK--
-
Optimized reaction conditions for the trifluoromethylation of... | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
SCHEME 14 (a) Representative trifluoromethylation reactions using... - ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - C–H Trifluoromethylthiolation of aldehyde hydrazones [beilstein-journals.org]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. citedrive.com [citedrive.com]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
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- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 14. Baran difluoromethylation reagent - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 18. Efficient access to extended Yagupolskii-Umemoto-type reagents: triflic acid catalyzed intramolecular cyclization of ortho-ethynylaryltrifluoromethylsulfanes [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Target Engagement of Kinase Inhibitors Derived from 4-(Trifluoromethylthio)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds utilized, derivatives of 4-(Trifluoromethylthio)phenylacetic acid have emerged as a promising class of compounds. Their unique physicochemical properties, imparted by the trifluoromethylthio group, can lead to enhanced potency, selectivity, and metabolic stability. However, the successful progression of these inhibitors from hit to lead and ultimately to a clinical candidate is critically dependent on the rigorous assessment of their engagement with the intended biological targets within the complex milieu of the cell.
This guide provides a comprehensive comparison of state-of-the-art methodologies for evaluating the target engagement of kinase inhibitors derived from the this compound scaffold. We will delve into the mechanistic underpinnings of these techniques, provide detailed experimental protocols, and present a comparative analysis of their strengths and limitations. This document is intended to serve as a practical resource for researchers in drug discovery, enabling the selection of the most appropriate assays to generate robust and reliable target engagement data.
The Kinase Targets: p38 MAPK, Syk, and Src Family Kinases
While the broader therapeutic potential of this compound derivatives is still under exploration, patent literature suggests a significant focus on their activity as inhibitors of key kinases implicated in inflammatory and oncogenic signaling pathways. These include:
-
p38 Mitogen-Activated Protein Kinase (MAPK): A central regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][] Its dysregulation is linked to a host of inflammatory diseases.
-
Spleen Tyrosine Kinase (Syk): A critical mediator of signal transduction downstream of various immune receptors.[4][5][6][7] Its inhibition is a therapeutic strategy for autoimmune and inflammatory conditions.
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and migration.[8][9][10] Their aberrant activation is a hallmark of many cancers.
Given the therapeutic importance of these kinases, this guide will focus on assays pertinent to evaluating inhibitors targeting these families.
Principles of Target Engagement Assessment
Target engagement is the direct, physical interaction of a drug molecule with its intended biological target.[11] Validating target engagement is paramount to:
-
Confirming Mechanism of Action: Ensuring that the observed biological effect of a compound is a direct consequence of its interaction with the intended target.
-
Guiding Structure-Activity Relationship (SAR) Studies: Providing quantitative data to inform the iterative process of chemical optimization.
-
De-risking Clinical Development: Increasing the confidence in the therapeutic hypothesis before committing to costly and time-consuming clinical trials.
A variety of biophysical and cell-based methods have been developed to assess target engagement, each with its own set of advantages and disadvantages. The choice of assay depends on factors such as the nature of the target, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or cellular occupancy).
Comparative Analysis of Key Target Engagement Assays
Here, we compare four widely used techniques for assessing the target engagement of kinase inhibitors: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[12][13][14][15] | Label-free; performed in intact cells or lysates, providing a more physiological context; can be adapted for high-throughput screening. | Requires a specific antibody for detection (Western blot) or specialized instrumentation (mass spectrometry); not all proteins exhibit a clear thermal shift. | Low to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to its target, providing a complete thermodynamic profile of the interaction.[16][17][18][19][20] | Label-free; provides direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS); considered the "gold standard" for binding affinity determination. | Requires relatively large amounts of purified protein and compound; low throughput; sensitive to buffer composition. | Low |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized target, allowing for real-time kinetic analysis.[21][22][23][24] | Label-free; provides real-time kinetic data (association and dissociation rates); high sensitivity; can be automated for higher throughput. | Requires immobilization of the target protein, which may affect its conformation and activity; non-specific binding can be an issue. | Medium to High |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger target molecule.[25][26][27][28][29] | Homogeneous assay format (no separation steps); amenable to high-throughput screening; relatively low sample consumption. | Requires a fluorescently labeled probe; potential for interference from fluorescent compounds or light scattering. | High |
Experimental Protocols
To facilitate the practical application of these techniques, we provide detailed, step-by-step methodologies for each assay, tailored for the assessment of kinase inhibitors.
Cellular Thermal Shift Assay (CETSA) Protocol for p38 MAPK
This protocol describes a Western blot-based CETSA to assess the engagement of a this compound-derived inhibitor with endogenous p38 MAPK in a cellular context.
Materials:
-
Cell line expressing p38 MAPK (e.g., THP-1)
-
Cell culture medium and supplements
-
This compound-derived inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes and thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for p38 MAPK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Isothermal Titration Calorimetry (ITC) for Syk Kinase
This protocol outlines the use of ITC to determine the thermodynamic parameters of the interaction between a purified Syk kinase domain and an inhibitor derived from this compound.
Materials:
-
Purified recombinant Syk kinase domain
-
This compound-derived inhibitor
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified Syk kinase against the ITC buffer.
-
Dissolve the inhibitor in the same ITC buffer. It is crucial that the buffer composition for the protein and the ligand are identical to minimize heat of dilution effects.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Syk kinase solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of larger, equal-volume injections (e.g., 2 µL).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR) for Src Family Kinases
This protocol details an SPR-based assay to measure the binding kinetics of an inhibitor to an immobilized Src family kinase.
Materials:
-
Purified recombinant Src family kinase
-
This compound-derived inhibitor
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Kinase Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the Src kinase solution over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the inhibitor in the running buffer.
-
Inject the inhibitor solutions over the immobilized kinase surface, starting with the lowest concentration.
-
Monitor the association phase as the inhibitor binds to the kinase.
-
Switch to injecting running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Fluorescence Polarization (FP) Assay for Kinase Inhibitor Screening
This protocol describes a competitive FP assay for high-throughput screening of inhibitors that compete with a fluorescently labeled tracer for binding to a kinase.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled tracer (a ligand known to bind the kinase)
-
Library of this compound-derived inhibitors
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Development:
-
Determine the optimal concentrations of the kinase and the fluorescent tracer that give a stable and robust FP signal.
-
-
Screening:
-
In a microplate, add the kinase, the fluorescent tracer, and the test inhibitors (or DMSO for control wells) to the assay buffer.
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in the FP signal in the presence of an inhibitor indicates displacement of the fluorescent tracer and, therefore, target engagement.
-
Calculate the percent inhibition for each compound.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the target engagement profiles of different inhibitors, it is essential to present the quantitative data in a structured format.
Table 1: Comparative Target Engagement Data for Phenylacetic Acid-Derived Kinase Inhibitors
| Inhibitor | Target Kinase | Assay | IC50 / Kd (nM) | Notes |
| Compound A | p38α MAPK | CETSA (Tagg shift) | +5.2 °C at 1 µM | Demonstrates cellular target engagement. |
| ITC | Kd = 150 | Direct binding affinity. | ||
| Compound B | Syk | FP (IC50) | 41 | Potent inhibition in a biochemical assay.[4][6] |
| SPR (KD) | 30 | Confirms direct binding and provides kinetics. | ||
| Compound C | c-Src | Kinase Assay (IC50) | 1.2 | High potency against the target kinase.[8] |
| SPR (KD) | 5 | Strong binding affinity. | ||
| Fostamatinib (R406) | Syk | Kinase Assay (IC50) | 41 | Clinically relevant Syk inhibitor.[5][30] |
| SB203580 | p38α MAPK | Kinase Assay (IC50) | ~50 | Widely used p38 inhibitor for comparison.[2] |
Note: The data for Compounds A, B, and C are hypothetical examples for illustrative purposes. The data for Fostamatinib and SB203580 are from the literature and serve as benchmarks.
Conclusion: A Multi-faceted Approach to Target Engagement
The robust assessment of target engagement is a critical determinant of success in kinase inhibitor drug discovery. No single method is universally superior; rather, a judicious combination of orthogonal assays provides the most comprehensive and reliable picture of a compound's interaction with its intended target.
For inhibitors derived from this compound targeting p38 MAPK, Syk, and Src family kinases, we recommend a tiered approach:
-
Primary Screening: High-throughput assays like Fluorescence Polarization can be employed to rapidly screen a library of compounds and identify initial hits.
-
Hit Confirmation and Mechanistic Studies: Isothermal Titration Calorimetry and Surface Plasmon Resonance should be used to confirm direct binding, determine thermodynamic and kinetic parameters, and guide SAR.
-
Cellular Validation: The Cellular Thermal Shift Assay is invaluable for confirming target engagement in a more physiologically relevant context, bridging the gap between biochemical activity and cellular effects.
By integrating these powerful techniques, researchers can build a compelling data package that validates the mechanism of action, supports lead optimization, and ultimately increases the probability of advancing novel and effective kinase inhibitors into clinical development.
References
- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 29. scispace.com [scispace.com]
- 30. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Trifluoromethylthio)phenylacetic Acid-Based Compounds
Introduction: The "Why" Behind Rigorous Profiling
In modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific validation. A molecule's efficacy against its intended target is only half the story; its safety and specificity are paramount. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage clinical failures. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound series based on the 4-(Trifluoromethylthio)phenylacetic acid (TFMPA) scaffold.
The trifluoromethylthio (-SCF3) group is of increasing interest in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability and cell permeability.[1][2] However, these same properties necessitate a thorough investigation of potential off-target activities.
For the purpose of this guide, we will consider a hypothetical lead compound, "Comp-A," which is a derivative of this compound. Our initial screening has identified Comp-A as a potent inhibitor of Kinase-X , a critical node in a cancer-related signaling pathway. Our goal is to build a comprehensive selectivity profile to de-risk this chemical series and select the most promising candidate for further development. We will compare Comp-A to two alternatives:
-
Comp-B: A structural analog of Comp-A lacking the trifluoromethylthio group, replaced by a methylthio group, to assess the contribution of the -SCF3 moiety to selectivity.
-
Ref-Inhib: A well-characterized, commercially available inhibitor of Kinase-X, which will serve as a benchmark for selectivity.
This guide will detail the strategic selection and execution of a suite of biochemical and cell-based assays, explaining the rationale behind each step and how the data collectively informs our understanding of the compound's behavior in a biological system.
Part 1: Foundational Selectivity - Biochemical Approaches
The first tier of profiling involves cell-free, biochemical assays that provide a direct measure of a compound's interaction with purified proteins. This approach offers high sensitivity and is crucial for identifying direct off-target binding events without the complexity of a cellular environment.
Kinome-Wide Scanning: A Broad View of the Kinase Landscape
Given that our primary target, Kinase-X, is a kinase, our first and most critical step is to assess the selectivity of our compounds across the human kinome. Dysregulation of kinase activity is implicated in numerous diseases, making kinases a common source of off-target effects.[3]
Experimental Rationale: We employ a competition binding assay platform, such as KINOMEscan®, which quantitatively measures the ability of a compound to displace a reference ligand from the active site of a large panel of kinases.[4][5][6] This method is independent of ATP concentration and measures true thermodynamic dissociation constants (Kd), providing a more accurate measure of binding affinity compared to IC50 values from enzymatic assays.[4][5]
Workflow: Competition Binding Kinome Scan
Caption: Workflow for KINOMEscan® competition binding assay.
Experimental Protocol: Radiometric Kinase Profiling Assay
-
Assay Panel: A panel of over 400 purified, active human kinases is utilized.
-
Compound Preparation: Comp-A, Comp-B, and Ref-Inhib are prepared at a screening concentration of 1 µM in DMSO.
-
Reaction Setup: Each kinase reaction is set up in a multi-well plate containing the specific kinase, a radiolabeled ATP (e.g., [γ-³³P]ATP), and a corresponding substrate in a kinase reaction buffer.
-
Incubation: The test compound is added to the reaction mixture and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unbound radiolabeled ATP is washed away.
-
Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated relative to a DMSO vehicle control. Significant inhibition is typically defined as >80% reduction in activity.
Data Summary: Kinome Scan at 1 µM
| Compound | Primary Target (Kinase-X) % Inhibition | Number of Off-Targets (>80% Inhibition) | Notable Off-Targets (>90% Inhibition) |
| Comp-A | 99% | 3 | Kinase-Y, Kinase-Z |
| Comp-B | 95% | 15 | Kinase-Y, Kinase-Z, plus 13 others |
| Ref-Inhib | 98% | 2 | Kinase-Y |
Interpretation of Results: The data clearly demonstrates the superior selectivity of Comp-A compared to its analog, Comp-B . The presence of the trifluoromethylthio group appears to significantly reduce the number of off-target kinase interactions. While Comp-A shows some activity against Kinase-Y and Kinase-Z, it is far more selective than Comp-B. The benchmark, Ref-Inhib, shows high selectivity, hitting only one other kinase. This initial screen provides us with specific, high-priority off-targets (Kinase-Y, Kinase-Z) that require further quantitative assessment.
Dose-Response Analysis for Off-Target Hits
The next logical step is to quantify the potency of Comp-A against the identified off-targets from the primary screen.
Experimental Rationale: A dose-response curve allows us to determine the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of potency. This is essential for calculating a selectivity window—the ratio of potency against off-targets versus the primary target.
Experimental Protocol: IC50 Determination via Radiometric Assay
The protocol is similar to the single-point screen, with the key difference being the compound concentration.
-
Compound Dilution: Comp-A is serially diluted (typically in half-log steps) to create a concentration range spanning from low nanomolar to high micromolar.
-
Assay Execution: The radiometric kinase assay is performed for Kinase-X, Kinase-Y, and Kinase-Z with each concentration of Comp-A.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response) is used to calculate the IC50 value.
Data Summary: IC50 Values for Comp-A
| Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 Kinase-X) |
| Kinase-X | 15 | - |
| Kinase-Y | 1,250 | 83-fold |
| Kinase-Z | 3,500 | 233-fold |
Interpretation of Results: Comp-A demonstrates a respectable selectivity window of over 80-fold for its most potent off-target, Kinase-Y. A selectivity window of >100-fold is often desired, but this result is promising for an early-stage compound. This quantitative data is critical for predicting the potential for off-target effects at therapeutic concentrations.
Part 2: Cellular Context - Functional and Phenotypic Assays
Biochemical assays are invaluable but exist in an artificial system. Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a physiological environment, and exert a functional effect.[7][8][9] These assays provide insights into a compound's mechanism of action and potential for cytotoxicity.[10]
Target Engagement and Downstream Signaling
First, we must confirm that Comp-A inhibits Kinase-X within a cellular context and modulates the intended signaling pathway.
Experimental Rationale: A Western blot or ELISA-based assay can be used to measure the phosphorylation of a known downstream substrate of Kinase-X. A reduction in the phosphorylation of this substrate upon treatment with Comp-A would confirm on-target activity.
Signaling Pathway: Hypothesized Kinase-X Pathway
Caption: Hypothesized signaling pathway inhibited by Comp-A.
Experimental Protocol: Phospho-Substrate ELISA
-
Cell Culture: A cancer cell line known to have an active Kinase-X signaling pathway is cultured in multi-well plates.
-
Compound Treatment: Cells are treated with a dose-range of Comp-A for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
ELISA: An ELISA plate pre-coated with an antibody that captures the total substrate of Kinase-X is used. The cell lysates are added to the wells.
-
Detection: A second antibody, specific for the phosphorylated form of the substrate and conjugated to an enzyme (e.g., HRP), is added. A colorimetric substrate is then added, and the signal is read on a plate reader.
-
Data Analysis: The signal, proportional to the amount of phosphorylated substrate, is used to calculate an IC50 value for the inhibition of downstream signaling.
Data Summary: Cellular Target Engagement
| Compound | Cellular Phospho-Substrate IC50 (nM) |
| Comp-A | 75 |
| Comp-B | 450 |
| Ref-Inhib | 60 |
Interpretation of Results: Comp-A effectively inhibits the phosphorylation of the Kinase-X substrate in cells, with an IC50 of 75 nM. The rightward shift from the biochemical IC50 (15 nM) is expected and reflects factors such as cell permeability and ATP competition within the cell. Importantly, it confirms that Comp-A is cell-permeable and engages its intended target.
Cell Viability and Cytotoxicity Profiling
A selective compound should ideally kill cancer cells that are dependent on the target (on-target effect) while sparing healthy or non-dependent cells (off-target cytotoxicity).
Experimental Rationale: We will test Comp-A against a panel of cell lines: a Kinase-X dependent cancer cell line and a "normal" non-cancerous cell line. A large difference in the GI50 (concentration for 50% growth inhibition) between these two lines indicates on-target selectivity. Cell viability can be determined by measuring intracellular ATP levels.[11]
Experimental Protocol: Cell Viability Assay
-
Cell Plating: The Kinase-X dependent and non-dependent cell lines are seeded in 96-well or 384-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of Comp-A and incubated for 72 hours.
-
ATP Measurement: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
Data Reading: Luminescence is read using a plate reader.
-
Data Analysis: The data is normalized to vehicle-treated controls, and a GI50 value is calculated.
Data Summary: Cell Viability
| Compound | GI50 in Kinase-X Dependent Cells (nM) | GI50 in Normal Cells (nM) | Therapeutic Index (GI50 Normal / GI50 Dependent) |
| Comp-A | 100 | >10,000 | >100 |
| Comp-B | 800 | 2,000 | 2.5 |
| Ref-Inhib | 90 | >10,000 | >111 |
Interpretation of Results: Comp-A shows potent, on-target anti-proliferative activity in the Kinase-X dependent cell line and a therapeutic index of over 100-fold, which is excellent. This suggests that the cytotoxicity of Comp-A at effective concentrations is primarily driven by the inhibition of its intended target. In contrast, Comp-B has a very poor therapeutic index, indicating significant off-target cytotoxicity.
Part 3: Safety and ADME-Tox Profiling
Even with a good selectivity profile against other kinases, a compound can fail due to interactions with other critical protein classes, such as ion channels or metabolic enzymes. Early assessment of these liabilities is crucial.
Cytochrome P450 (CYP) Inhibition
Experimental Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[12] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[13][14] We must assess whether Comp-A inhibits major CYP isoforms.
Experimental Protocol: CYP Inhibition Assay
-
System: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the test system.[14]
-
Incubation: A specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4) is incubated with the microsomes, a cofactor (NADPH), and a range of concentrations of Comp-A.[15]
-
Metabolite Detection: The reaction is stopped, and the formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: A decrease in metabolite formation relative to the vehicle control is used to calculate an IC50 value for each isoform.[14]
Data Summary: CYP Inhibition
| CYP Isoform | Comp-A IC50 (µM) | Risk Assessment |
| CYP1A2 | >50 | Low Risk |
| CYP2C9 | >50 | Low Risk |
| CYP2D6 | 25 | Low to Moderate Risk |
| CYP3A4 | >50 | Low Risk |
Interpretation of Results: Comp-A shows weak inhibition of CYP2D6 and no significant inhibition of other major isoforms at concentrations well above its efficacious dose. An IC50 > 10 µM is generally considered low risk. This profile suggests a low probability of causing clinically relevant drug-drug interactions.
hERG Channel Inhibition
Experimental Rationale: Inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium ion channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[16][17] This is a major safety liability, and early screening is mandated by regulatory agencies.[17][18]
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293) is used.[16]
-
Patch Clamp: Automated patch-clamp systems like the QPatch or SyncroPatch are used to measure the hERG current in whole-cell configuration.[16]
-
Compound Application: The cells are exposed to increasing concentrations of Comp-A.
-
Current Measurement: The effect of the compound on the hERG tail current is recorded.
-
Data Analysis: The percentage of current inhibition is used to calculate an IC50 value.[16]
Data Summary: hERG Inhibition
| Compound | hERG IC50 (µM) | Risk Assessment (Therapeutic Index: hERG IC50 / Cellular GI50) |
| Comp-A | 15 | 150-fold (15,000 nM / 100 nM) |
| Ref-Inhib | >30 | >333-fold |
Interpretation of Results: Comp-A has a hERG IC50 of 15 µM. While any hERG activity is noted, the key is the safety margin. The ratio of the hERG IC50 to the on-target cellular potency (GI50) is 150-fold. A margin of >100-fold is often considered acceptable at this stage of discovery, suggesting a manageable risk for cardiotoxicity.
Conclusion and Forward Look
This comprehensive cross-reactivity profiling guide demonstrates a logical, tiered approach to de-risking the novel this compound-based compound, Comp-A .
Summary of Findings:
-
High Kinase Selectivity: Comp-A is a highly selective inhibitor of its primary target, Kinase-X, with a clean profile across the human kinome, especially when compared to its non-fluorinated analog, Comp-B.
-
On-Target Cellular Activity: The compound is cell-permeable, engages its target in a cellular context, and exhibits potent anti-proliferative effects in a target-dependent manner with a high therapeutic index.
-
Favorable Safety Profile: Comp-A shows a low risk for CYP-mediated drug-drug interactions and an acceptable safety margin for hERG channel inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Based Assays | Biomarker & Phenotypic Profiling | Domainex [domainex.co.uk]
- 9. criver.com [criver.com]
- 10. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 11. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 18. fda.gov [fda.gov]
comparative pharmacokinetic properties of phenylacetic acid derivatives
An In-Depth Comparative Guide to the Pharmacokinetic Properties of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a class of compounds, phenylacetic acid derivatives are foundational to numerous pharmaceutical agents, most notably within the non-steroidal anti-inflammatory drug (NSAID) category.[1] Their therapeutic efficacy and safety profiles are intrinsically linked to their pharmacokinetic (PK) behavior—the journey a drug takes through the body. This guide provides a detailed comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of key phenylacetic acid derivatives, grounded in experimental data and methodologies, to empower informed decision-making in drug discovery and development.
The chemical scaffold of phenylacetic acid—a phenyl group attached to an acetic acid moiety—lends itself to a multitude of structural modifications.[2][3] These alterations, while potentially enhancing pharmacodynamic activity, invariably impact the molecule's physicochemical properties, which in turn govern its pharmacokinetic profile.[4] A comprehensive understanding of these structure-ADME relationships is not merely academic; it is critical for optimizing dosing regimens, predicting drug-drug interactions, and minimizing adverse effects.[4][5]
At-a-Glance: Comparative Pharmacokinetic Parameters
The following table presents a consolidation of key pharmacokinetic parameters for several widely used phenylacetic acid derivatives. These values, derived from numerous studies, provide a quantitative basis for comparing their in vivo disposition.
| Derivative | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Primary Metabolism Route |
| Ibuprofen | 1-2[6][7] | 15-30 | 1.8-2[7] | >80 | >98[6] | CYP2C9 & CYP2C8 Oxidation[8][9] |
| Diclofenac | ~2-3 | 1.5 | 1.1[10] | ~50 (due to first-pass) | >99 | CYP2C9 & UGT2B7[10][11] |
| Ketoprofen | 0.5-2 | 3-9 | 2-4[12] | ~90 | >99 | Glucuronidation |
| Aceclofenac | 1.25-3 | ~6.8 | ~4 | High | >99 | Metabolism to Diclofenac[13] |
Note: Values are approximate and can vary based on formulation, dosage, and patient-specific factors.
Deconstructing the ADME Profile: A Comparative Analysis
Absorption: The Gateway to Systemic Circulation
The absorption of these weak acids from the gastrointestinal tract is generally efficient, driven by their lipid-soluble, non-ionized state in the acidic environment of the upper GI tract.[14]
-
High and Rapid Absorption: Ibuprofen and Ketoprofen are prime examples of rapid and complete absorption, leading to high bioavailability.[6][12] This efficient uptake is a desirable characteristic for acute pain management.
-
The First-Pass Effect: Diclofenac presents a classic case of extensive first-pass metabolism. Although well-absorbed from the gut, a significant fraction is immediately metabolized by the liver before it can reach systemic circulation, resulting in a lower oral bioavailability of about 50%.[14]
-
Prodrug Strategy: Aceclofenac, an analog of diclofenac, is rapidly and almost completely absorbed and is largely metabolized to diclofenac.[13][15] This structural modification was designed to improve gastrointestinal tolerability.[15][16]
To quantify the extent of oral absorption, a standard preclinical pharmacokinetic study involves comparing the drug exposure after oral administration to that after intravenous (IV) administration, where bioavailability is 100%.[17]
Caption: Standard crossover workflow for oral bioavailability assessment.
Distribution: Confined by Protein Binding
A defining characteristic of this drug class is their exceptionally high affinity for plasma proteins, primarily albumin.[18]
-
High Protein Binding (>99%): For derivatives like ibuprofen, diclofenac, and ketoprofen, more than 99% of the drug in circulation is bound to plasma proteins.[6][8] This has profound implications:
-
Low Volume of Distribution: The extensive binding restricts the drug's movement out of the vasculature and into tissues, resulting in a low apparent volume of distribution (typically <0.2 L/kg).[14][18]
-
Potential for Drug Interactions: Co-administration with other highly protein-bound drugs (e.g., warfarin) can lead to competitive displacement, increasing the free, pharmacologically active concentration of either drug and elevating the risk of adverse events.[18]
-
This in vitro method is a gold standard for quantifying the extent to which a compound binds to plasma proteins.
-
System Preparation: A two-chamber dialysis unit is assembled, separated by a semi-permeable membrane that retains proteins but allows small molecules (unbound drug) to pass freely.
-
Chamber Loading: One chamber is filled with plasma (from the species of interest) spiked with the test compound. The opposing chamber is filled with a protein-free buffer solution.
-
Equilibration: The entire apparatus is incubated, typically at 37°C, with gentle agitation for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling and Analysis: At the end of the incubation, samples are carefully collected from both the plasma and buffer chambers.
-
Quantification: The concentration of the drug in both samples is precisely measured using a validated analytical method, such as LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.
Metabolism: The Path to Elimination
Hepatic biotransformation is the primary mechanism of clearance for phenylacetic acid derivatives.[14][18] The metabolism typically proceeds in two phases.
-
Phase I (Functionalization): This involves oxidation, primarily hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes.
-
Phase II (Conjugation): The parent drug or its Phase I metabolites are conjugated with endogenous molecules, like glucuronic acid, to form water-soluble products that can be easily excreted.
Caption: Generalized metabolic pathways for phenylacetic acid NSAIDs.
Excretion: Final Clearance from the Body
The water-soluble metabolites are predominantly eliminated via the kidneys into the urine.[8][18] The efficiency of metabolism and excretion dictates the drug's elimination half-life. The relatively rapid metabolism of compounds like ibuprofen and diclofenac results in short half-lives, necessitating frequent administration to maintain therapeutic concentrations for chronic conditions.[6][7]
Conclusion: From Structure to Clinical Performance
The pharmacokinetic profiles of phenylacetic acid derivatives, while sharing common traits like high protein binding, exhibit critical differences in absorption and metabolic clearance. Diclofenac's susceptibility to first-pass metabolism, ibuprofen's reliance on CYP2C9, and ketoprofen's direct glucuronidation pathway are all structure-driven properties with direct clinical consequences. For drug development professionals, a deep, comparative understanding of these ADME characteristics is indispensable for designing safer, more effective therapeutic agents and for establishing rational, evidence-based clinical protocols.
References
- 1. scribd.com [scribd.com]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Aceclofenac - Wikipedia [en.wikipedia.org]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Aceclofenac. A review of its pharmacodynamic properties and therapeutic potential in the treatment of rheumatic disorders and in pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trial.medpath.com [trial.medpath.com]
- 17. admescope.com [admescope.com]
- 18. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds
In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds has become a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. However, the unique physicochemical properties that make organofluorine compounds attractive also present distinct challenges for their quantitative analysis. This guide provides a comprehensive framework for the validation of analytical methods for these critical compounds, ensuring data integrity, regulatory compliance, and ultimately, the success of your development pipeline. We will delve into the "why" behind experimental choices, compare key analytical techniques, and provide a detailed, self-validating protocol for the robust validation of an LC-MS/MS method.
The Fluorine Factor: Unique Challenges in Bioanalysis
The high electronegativity and small size of the fluorine atom significantly influence a molecule's properties. In an analytical context, this can manifest as:
-
Altered Chromatographic Behavior: Fluorination can reduce the polarizability of a molecule, potentially leading to weaker interactions with reversed-phase stationary phases and resulting in poor retention or peak shape. Method development must carefully optimize mobile phase composition and column chemistry.
-
Matrix Effects in Mass Spectrometry: The presence of fluorine can influence the ionization efficiency of an analyte. Co-eluting matrix components can suppress or enhance this ionization, leading to inaccurate quantification. A thorough assessment of matrix effects is therefore non-negotiable.
-
Analyte Stability: While the carbon-fluorine bond is exceptionally strong, the overall stability of a fluorinated analyte in biological matrices can be unpredictable. Comprehensive stability assessments under various storage and handling conditions are crucial to prevent erroneous results.
Choosing Your Weapon: A Comparison of Analytical Techniques
While several techniques can be employed for the analysis of fluorinated compounds, the choice depends on the specific requirements of the study.
| Technique | Strengths | Limitations | Primary Application |
| LC-MS/MS | High sensitivity, high selectivity, wide applicability to a range of polarities and molecular weights. | Susceptible to matrix effects, requires expertise in method development. | Quantitative bioanalysis of drugs and metabolites in complex matrices (plasma, tissue, etc.). |
| GC-MS | Excellent for volatile and thermally stable compounds, high chromatographic resolution. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of volatile fluorinated organic compounds, impurities. |
| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, not suitable for trace quantification. | Structural elucidation, purity assessment of drug substances. |
For the remainder of this guide, we will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , as it represents the gold standard for the quantitative bioanalysis of fluorinated drug candidates in biological matrices.
The Validation Workflow: A Self-Validating System
A robust method validation process is not merely a checklist of experiments; it is an interconnected system where each parameter informs the others. This workflow ensures that the method is reliable for its intended purpose.
Caption: Interconnected workflow for analytical method validation.
Experimental Protocols for LC-MS/MS Method Validation
The following protocols are based on the principles outlined in the ICH Q2(R1) guidelines and FDA's Bioanalytical Method Validation Guidance for Industry.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., plasma) to assess for any interfering peaks at the retention time of the analyte and internal standard (IS).
-
Analyte and IS Spiked in Matrix: Analyze the Lower Limit of Quantitation (LLOQ) sample and a high concentration sample to ensure the analyte and IS are detectable and free from interference.
-
Potential Interferences: If available, analyze samples spiked with known structurally related compounds or potential co-administered drugs to assess for interference.
Acceptance Criteria:
-
The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.
Linearity and Range
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Experimental Protocol:
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the blank matrix. A minimum of six non-zero concentration levels should be used.
-
Analysis: Analyze the calibration standards in triplicate.
-
Data Analysis: Plot the peak area ratio (analyte/IS) versus the nominal concentration. Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Experimental Protocol:
-
Quality Control (QC) Sample Preparation: Prepare QC samples at a minimum of three concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Between-run) Analysis: Analyze the QC samples on at least three different days.
Data Analysis and Acceptance Criteria:
| Parameter | Calculation | Acceptance Criteria |
| Intra-day Precision | %CV = (Standard Deviation / Mean) * 100 | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision | %CV of the means from each day | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | %Bias = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100 | Within ±15% (±20% for LLOQ) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol:
-
LOD Estimation: Typically estimated based on the signal-to-noise ratio (S/N). Analyze samples with decreasing concentrations of the analyte. The LOD is the concentration at which the S/N is approximately 3:1.
-
LOQ Establishment: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. This is experimentally verified during the accuracy and precision runs. The S/N at the LOQ should be at least 10:1.
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.
Experimental Protocol:
-
Sample Sets:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentration as Set A.
-
-
Analysis: Analyze multiple replicates (n≥6) from different lots of the matrix for both low and high QC concentrations.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = MF of Analyte / MF of IS
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Caption: Visualization of the matrix effect on analyte ionization.
Stability
Objective: To evaluate the stability of the fluorinated analyte in the biological matrix under various processing and storage conditions.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time, then analyze.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Evaluate the stability of the extracted samples in the autosampler over the expected run time.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
The validation of analytical methods for fluorinated compounds demands a meticulous and scientifically sound approach. By understanding the unique challenges posed by the fluorine atom and implementing a comprehensive validation plan that adheres to regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides the foundational protocols and rationale to build a robust validation package, ultimately de-risking drug development programs and accelerating the path to new therapeutics.
A Comparative Guide to the In Vivo Efficacy of Phenylacetic Acid Analogs as Anti-inflammatory Agents
For researchers and drug development professionals, the quest for more potent and selective anti-inflammatory agents is a continuous endeavor. Phenylacetic acid derivatives, particularly those incorporating trifluoromethyl groups, have emerged as a promising class of compounds, primarily due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This guide provides an in-depth comparison of the in vivo efficacy of several key analogs, with a focus on celecoxib and its derivatives, supported by experimental data and mechanistic insights.
Introduction: The Significance of Trifluoromethyl Moieties in Phenylacetic Acid Analogs
The incorporation of a trifluoromethyl (CF3) group into phenylacetic acid analogs is a strategic choice in medicinal chemistry. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. In the context of anti-inflammatory drugs, these properties have been successfully leveraged to develop potent and selective COX-2 inhibitors.
Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), stands as a prime example. Its structure features a trifluoromethyl-substituted pyrazole ring attached to a central phenyl ring. This design confers high selectivity for COX-2 over the constitutively expressed COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[1] This guide will delve into the in vivo performance of celecoxib and its more recently developed analogs, highlighting how subtle structural modifications can lead to significant improvements in efficacy and safety profiles.
Comparative In Vivo Efficacy of Celecoxib and Its Analogs
The primary measure of in vivo anti-inflammatory activity for these compounds is often the carrageenan-induced paw edema model in rats. This assay provides a quantifiable measure of a compound's ability to reduce acute inflammation.
| Compound | Animal Model | Dose | Route of Administration | Maximum Inhibition of Edema (%) | Time Point of Maximum Inhibition | Reference |
| Celecoxib | Rat | 30 mg/kg | Oral | 54% (reversal of hyperalgesia) | 4 hours | [2] |
| Compound 16 (Celecoxib Derivative) | Rat | 30 mg/kg | Oral | 90% (reversal of hyperalgesia) | 4 hours | [2] |
| Compound 11b (Celecoxib Analog) | Rat | Not Specified | Not Specified | 12.97% | Not Specified | [3] |
| Compound 3g (N-pyrrolylcarboxylic acid derivative) | Rat | 40 mg/kg | Oral | Significant inhibition at all tested hours | 2, 3, and 4 hours | [4] |
| Selenocoxib-2 (Selenium-derivative of Celecoxib) | Macrophage cells (in vitro) | Not Applicable | Not Applicable | More effective than celecoxib in down-regulating pro-inflammatory genes | Not Applicable | [1] |
| Indomethacin (Reference NSAID) | Rat | Not Specified | Not Specified | 7.47% | Not Specified | [3] |
Key Insights from the Data:
-
Superior Efficacy of Analogs: Compound 16, a derivative of celecoxib, demonstrated significantly higher anti-inflammatory and analgesic effects compared to the parent drug in the same experimental model.[2] Similarly, other novel analogs like compound 11b and compound 3g have shown promising results, with compound 3g exhibiting sustained activity over several hours.[3][4]
-
Longer Duration of Action: Compound 16 not only showed greater potency but also a longer duration of action compared to celecoxib, which is a critical factor for patient compliance and therapeutic effectiveness.[2]
-
Improved Gastrointestinal Safety: Notably, compound 16 was found to have a more favorable side effect profile, inducing significantly less gastric mucosal damage than celecoxib in preclinical models.[2]
-
Novel Mechanisms of Action: The development of selenium-derivatives of celecoxib, such as selenocoxib-2, points towards a new generation of COX-2 inhibitors. These compounds not only inhibit the COX-2 enzyme but also target upstream inflammatory pathways, such as the NF-κB signaling axis, leading to a broader anti-inflammatory effect.[1]
Experimental Protocols: A Closer Look at the Methodology
To ensure the trustworthiness and reproducibility of the efficacy data, it is crucial to understand the experimental protocols employed. The following is a detailed, step-by-step methodology for the widely used carrageenan-induced paw edema assay.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard preclinical model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
Test compounds (e.g., celecoxib and its analogs)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with continued access to water.
-
Grouping: Randomly divide the rats into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin or Celecoxib)
-
Test groups (different doses of the analog)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and control substances orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage of paw edema at each time point for each animal using the formula: % Edema = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time 't' and V0 is the initial paw volume.
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = ((% Edema in control - % Edema in treated) / % Edema in control) * 100
-
Experimental Workflow Diagram
References
- 1. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Trifluoromethylthio)phenylacetic acid
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational understanding of the "why" that underpins the "how." The proper disposal of any chemical reagent is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(Trifluoromethylthio)phenylacetic acid, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound presents several hazards that inform its proper handling and disposal.
1.1. GHS Hazard Classification:
According to available Safety Data Sheets (SDS), this compound is classified as follows:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
1.2. Chemical Properties and Incompatibilities:
While specific reactivity data for this compound is not extensively documented, its chemical structure as a halogenated organic acid suggests certain incompatibilities. It should not be mixed with strong bases, oxidizing agents, or reducing agents, as this could lead to vigorous or exothermic reactions.
1.3. Personal Protective Equipment (PPE):
Based on the hazard assessment, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes. |
| Skin and Body | Chemical-resistant apron or lab coat | To be worn over personal clothing to protect against skin contact. |
| Respiratory | Use in a well-ventilated area | All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
Part 2: Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe disposal and preventing unintended chemical reactions.
2.1. Waste Classification:
This compound falls into the category of halogenated organic waste .[3][4] This classification is due to the presence of fluorine atoms in the trifluoromethylthio group. Halogenated organic waste is typically incinerated at high temperatures in specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts.[3] It is crucial to keep halogenated and non-halogenated waste streams separate, as the disposal methods and costs can differ significantly.[5][6]
2.2. Selecting the Appropriate Waste Container:
The choice of a waste container is vital for the safe accumulation of hazardous waste.
-
Material Compatibility: For this compound, a container made of high-density polyethylene (HDPE) or borosilicate glass is recommended.[7][8] These materials are resistant to corrosion from acidic compounds. Avoid using metal containers, as the acidic nature of the compound can cause corrosion over time.[9]
-
Container Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid to prevent spills and the release of vapors.[10]
-
Size: Choose a container size that is appropriate for the volume of waste generated to avoid the accumulation of large quantities of hazardous waste in the laboratory.[9]
2.3. Accumulation of Waste:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.[10][11] This is a common regulatory violation and a significant safety hazard.
-
Do not overfill the container. A good practice is to fill it to no more than 80-90% of its capacity to allow for expansion and prevent spills.[12]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the collection and disposal of this compound waste.
3.1. Waste Collection:
-
Don Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing the required personal protective equipment as detailed in the table above.
-
Designate a Waste Container: Select a suitable, clean, and empty container for "Halogenated Organic Waste."
-
Label the Container: Immediately upon adding the first amount of waste, label the container clearly. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
The hazard characteristics: "Irritant," "Corrosive (Acidic)."[14]
-
The accumulation start date (the date the first waste is added).[14]
-
The name and contact information of the generating researcher or laboratory.
-
Transfer Waste: Carefully transfer the this compound waste into the designated container. If the compound is in solid form, you may choose to collect it as solid waste or dissolve it in a minimal amount of a compatible solvent (e.g., methanol, ethanol) before adding it to the liquid waste container. If dissolved, the solvent must also be listed as a component on the waste label.
-
Secure the Container: Tightly close the lid of the waste container after adding the waste.
-
Maintain a Log: It is good practice to maintain a log sheet near the waste container to record the approximate amounts of each chemical added.
3.2. Arranging for Disposal:
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Once the container is full or has been in accumulation for a period defined by your institution's policies (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for a pickup.[15][16][17]
-
Provide Necessary Information: Be prepared to provide the EHS department with the information from the hazardous waste label, including the chemical composition and volume of the waste.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, which may include completing a waste pickup request form online or via email.[16]
3.3. Disposal of Empty Containers:
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, followed by a small amount of a non-halogenated solvent like acetone or ethanol).[18]
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as hazardous waste in the appropriate halogenated organic waste container.[18] Subsequent rinsates may be managed as non-hazardous waste, depending on your institution's policies.
-
Deface Label: Completely remove or deface the original label on the empty container to prevent misuse.[16]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
4.1. Spill Response:
-
Small Spills: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain and clean up the material.[7] Do not use combustible materials like paper towels to absorb large amounts of the chemical. Place the absorbed material into a sealed container, label it as hazardous waste, and arrange for its disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.
4.2. First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. bucknell.edu [bucknell.edu]
- 4. unigoa.ac.in [unigoa.ac.in]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. enviroserve.com [enviroserve.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


